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  • Product: 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one
  • CAS: 867130-83-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, a significant heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, a significant heterocyclic compound commonly known as Chloridazon. Historically recognized for its herbicidal properties, the pyridazinone scaffold continues to be of great interest in medicinal chemistry due to its diverse biological activities. This document details the primary and most established synthesis pathway, including in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of key process parameters. Furthermore, alternative synthetic strategies are explored and compared, offering a broader perspective on the preparation of this important molecule. Safety considerations, characterization data, and a thorough discussion of potential impurities are also included to ensure a well-rounded and practical guide for researchers and professionals in the field.

Introduction: The Significance of the Pyridazinone Core

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide array of biological activities, including cardiovascular, anticancer, anti-inflammatory, and herbicidal properties.[1][2] 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon) is a well-established selective herbicide that functions by inhibiting photosynthesis at the photosystem II level.[1] The synthesis of Chloridazon and its analogues is of continued interest for the development of new bioactive molecules. A thorough understanding of its synthesis is fundamental for process optimization, impurity profiling, and the generation of novel derivatives.

This guide will focus on the most prevalent and industrially relevant synthesis of Chloridazon, which proceeds through a two-step sequence: the cyclization of phenylhydrazine with mucochloric acid to form a key intermediate, followed by a selective amination.

The Primary Synthesis Pathway: A Two-Step Approach

The most common and economically viable synthesis of Chloridazon is a two-step process that begins with the condensation of phenylhydrazine and mucochloric acid. This is followed by an amination step to introduce the amino group and yield the final product.

Step 1: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate I)

The initial step involves the formation of the pyridazinone ring through the reaction of phenylhydrazine with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).

Reaction: Phenylhydrazine reacts with mucochloric acid, typically in an acidic medium, to yield the dichlorinated pyridazinone intermediate.[1]

Mechanistic Insights: The reaction is believed to proceed through the formation of a phenylhydrazone intermediate from the reaction of phenylhydrazine with the aldehyde group of mucochloric acid.[3] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine moiety onto the carboxylic acid, with subsequent dehydration to form the stable pyridazinone ring. The acidic conditions facilitate both the hydrazone formation and the final dehydration step.

Experimental Protocol (Adapted):

  • To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add phenylhydrazine (9.60 g, 88.75 mmol).[1]

  • Stir the reaction mixture at room temperature for a designated period before heating to reflux for 2 hours.[1]

  • Upon cooling, the precipitated product is isolated by filtration.

  • The solid is then washed with water and dried to yield 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

ParameterValue/ConditionReference
Reactants Phenylhydrazine, Mucochloric Acid[1]
Solvent/Catalyst Diluted Sulfuric Acid[1]
Temperature Room temperature followed by reflux[1]
Reaction Time ~2 hours at reflux[1]
Step 2: Amination of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone to Yield Chloridazon

The second and final step is the selective amination of the dichlorinated intermediate to introduce the amino group at the 5-position.

Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia, resulting in the substitution of one of the chlorine atoms with an amino group.[1]

Mechanistic Insights: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazinone ring is activated towards nucleophilic attack by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. Ammonia, acting as the nucleophile, attacks the carbon at the 5-position, leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the final product. The substitution occurs preferentially at the 5-position due to electronic factors.

Experimental Protocol:

  • In a suitable pressure vessel, heat a mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g, as a catalyst/additive), and 20% aqueous ammonia (20 mL) to 100-110 °C with stirring for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone is isolated by filtration.

  • Wash the product with water and dry to obtain the pure compound.

  • A yield of approximately 91% has been reported for this step.

ParameterValue/ConditionReference
Reactants 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, Aqueous Ammonia
Temperature 100-110 °C
Reaction Time 4 hours
Reported Yield ~91%

Synthesis Pathway Diagram:

Synthesis_Pathway Phenylhydrazine Phenylhydrazine Intermediate 4,5-dichloro-2-phenyl- 3(2H)-pyridazinone Phenylhydrazine->Intermediate Cyclization (H₂SO₄, Reflux) Mucochloric_Acid Mucochloric Acid Mucochloric_Acid->Intermediate Chloridazon 5-Amino-4-chloro-2-phenyl- pyridazin-3(2H)-one Intermediate->Chloridazon Amination (100-110°C) Ammonia Aqueous Ammonia Ammonia->Chloridazon

Caption: Primary synthesis pathway of Chloridazon.

Alternative Synthesis Pathways

While the previously described method is the most common, other synthetic routes to pyridazinone derivatives have been explored. These often involve different starting materials or cyclization strategies.

One alternative approach involves the use of β-aroylpropionic acids, which can be cyclized with hydrazine hydrate to form the pyridazinone core.[4] Modifications to the substituents on the aromatic ring and the pyridazinone core can be achieved by selecting appropriately substituted starting materials.

Another strategy involves the cycloaddition reaction of 1,2,4,5-tetrazines with acetylenes or alkenes to generate the pyridazine ring system.[4] However, for the specific substitution pattern of Chloridazon, the mucochloric acid route remains the most direct and established method.

Synthesis PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
Primary Pathway Phenylhydrazine, Mucochloric AcidCyclization, AminationWell-established, high-yieldingUse of hazardous materials
β-Aroylpropionic Acid Route Substituted β-Aroylpropionic Acid, Hydrazine HydrateCyclizationVersatile for analogue synthesisMay require more steps to obtain the starting acid
Tetrazine Cycloaddition 1,2,4,5-Tetrazine, Acetylene/AlkeneCycloadditionAccess to diverse substitution patternsMay not be suitable for the specific synthesis of Chloridazon

Characterization of Chloridazon and its Intermediate

Accurate characterization of the final product and key intermediates is crucial for ensuring purity and confirming the success of the synthesis.

4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate I):

  • Appearance: Crystalline solid.

5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon):

  • Appearance: Colorless, odorless solid (technical grade may be brown).[5]

  • Melting Point: 206 °C.[5]

  • Solubility: Sparingly soluble in water.[5]

  • ¹H NMR and ¹³C NMR: The spectra would show characteristic peaks for the phenyl group protons and carbons, as well as signals corresponding to the pyridazinone ring and the amino group.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of Chloridazon (221.64 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Impurities and Byproducts

During the synthesis of Chloridazon, several impurities and byproducts can be formed. Understanding and controlling these is essential for producing a high-purity final product.

  • Isomeric Impurity: A notable impurity is the 4-amino-5-chloro isomer, which can be formed during the amination step.[6] Careful control of reaction conditions is necessary to minimize the formation of this isomer.

  • Desphenyl-Chloridazon: This is a known metabolite and can also be a process-related impurity, resulting from the cleavage of the phenyl group.[7][8]

  • Unreacted Intermediate: Incomplete amination can lead to the presence of residual 4,5-dichloro-2-phenyl-3(2H)-pyridazinone in the final product.

  • Byproducts from Phenylhydrazine: Phenylhydrazine can undergo side reactions, and impurities in the starting material can lead to the formation of related byproducts.

Safety and Handling

The synthesis of Chloridazon involves the use of several hazardous chemicals, and appropriate safety precautions must be taken.

  • Phenylhydrazine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause an allergic skin reaction.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Mucochloric Acid: This is a corrosive substance that can cause severe skin and eye burns. It is also harmful if swallowed.[9] Full protective clothing, including acid-resistant gloves and safety goggles, is essential when handling this material.

  • Aqueous Ammonia: Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.[10] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.

A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.

Conclusion

The synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon) is a well-documented process that provides a reliable route to this important heterocyclic compound. The primary two-step pathway, involving the cyclization of phenylhydrazine with mucochloric acid followed by amination, remains the most practical and widely used method. This guide has provided a detailed overview of this pathway, including mechanistic considerations, experimental protocols, and a discussion of key process variables. By understanding the underlying chemistry, potential side reactions, and safety considerations, researchers can confidently and efficiently synthesize Chloridazon and its analogues for further investigation in the fields of agrochemistry and medicinal chemistry.

References

  • AERU. (n.d.). Chloridazon (Ref: BAS 119H). University of Hertfordshire. Retrieved from [Link]

  • Konečný, V., & Kováč, Š. (1983). Structure of the reaction product of «,/S-dichIoro-/8-formyIacryIic acid with phenylhydrazinium chloride. Chemical Papers, 37(3), 395-398.
  • RXN Chemicals. (n.d.). Chloridazon Impurity 1 (Desphenyl Chloridazon). Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (2021). Review on the removal and degradation methods of chloridazon and its metabolites. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). Mucochloric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-238. Retrieved from [Link]

  • University of Groningen. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water, 1(1), 133-141. Retrieved from [Link]

  • ResearchGate. (2014). Facile synthesis of 4,5-disubstituted-3(2H)-pyridazinones. Retrieved from [Link]

  • SpectraBase. (n.d.). 3(2H)-Pyridazinone, 5-amino-4-chloro-2-(2-hydroxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • PubMed. (2007). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. Retrieved from [Link]

  • RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]

  • PubMed. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(22), 6932-6939. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone. Retrieved from [Link]

  • mzCloud. (2014, August 11). 5 Amino 4 chloro 2 methylpyridazin 3 one. Retrieved from [Link]

  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2006). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 24). Reaction mechanism of phenylhydrazine with carbonyl. Retrieved from [Link]

  • Wikipedia. (2023). Phenylhydrazine. Retrieved from [Link]

  • MDPI. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]

  • ResearchGate. (2020). (A) Phenyl hydrazine reacted with phthalic acid to form product 3 in.... Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: A Predictive and Methodological Guide

Preamble: Navigating Data Scarcity in Chemical Research In the landscape of chemical synthesis and drug discovery, it is not uncommon to encounter compounds that, while available commercially, lack a comprehensive, publi...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Data Scarcity in Chemical Research

In the landscape of chemical synthesis and drug discovery, it is not uncommon to encounter compounds that, while available commercially, lack a comprehensive, publicly documented spectroscopic profile. 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (CAS 867130-83-4) is one such molecule.[1][2][3][4] While its existence is confirmed by suppliers who possess quality control data such as NMR and MS, this information is not broadly disseminated in peer-reviewed literature.[1][2]

This guide, therefore, adopts a predictive and methodological framework. As a Senior Application Scientist, the objective is not merely to present data but to provide a robust, experience-driven roadmap for the characterization of this molecule. We will leverage established principles of spectroscopy and draw upon authoritative data from closely related, well-characterized pyridazinone analogues to predict the spectroscopic signatures of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.[5][6][7] This document serves as both a technical whitepaper for researchers actively working with this compound and a pedagogical tool for understanding structure-spectra correlations within this important heterocyclic class.

Molecular Structure and Foundational Principles

The structural features of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one are the primary determinants of its spectroscopic output. The molecule consists of a central pyridazinone ring, substituted with a chloro group at position 6, an amino group at position 4, and a phenyl group at the N-2 position. These substituents exert significant electronic effects (inductive and mesomeric) that influence the chemical environment of each atom, providing distinct and predictable spectroscopic signals.

Diagram 1: Molecular Structure of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

A 2D representation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, we anticipate distinct signals for the aromatic protons, the single heterocyclic proton, and the amine protons in ¹H NMR, as well as unique resonances for each of the 10 carbon atoms in ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR protocol is paramount for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and its ability to allow for the observation of exchangeable protons (e.g., from the -NH₂ group).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire 1024-2048 scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments should be performed. These correlate protons with their directly attached carbons and with carbons 2-3 bonds away, respectively, providing definitive structural connectivity information.[8]

Predicted ¹H NMR Spectrum

The electron-donating amino group and the electron-withdrawing chloro and carbonyl groups will dictate the chemical shifts of the heterocyclic proton, while the N-phenyl group will exhibit a characteristic pattern.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Phenyl-H (ortho)7.55 - 7.65Multiplet (d)2HDeshielded due to proximity to the electronegative nitrogen and pyridazinone ring.
Phenyl-H (meta, para)7.40 - 7.50Multiplet (m)3HResonates in the typical aromatic region for a monosubstituted benzene ring.
Pyridazinone-H56.80 - 7.00Singlet (s)1HThis proton is on a C=C double bond, but is shielded by the strong electron-donating effect of the adjacent amino group at C4.
Amino-H₂6.40 - 6.60Broad Singlet (br s)2HThe broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift is consistent with aromatic amines.[7]
Predicted ¹³C NMR Spectrum

The carbon signals will be spread over a wide range, with the carbonyl carbon being the most downfield.

Carbon Assignment Predicted δ (ppm) Justification
C=O (C3)160.0 - 162.0Typical chemical shift for an amide or lactam carbonyl carbon.
C-Cl (C6)148.0 - 150.0Deshielded due to direct attachment to electronegative chlorine and nitrogen atoms.
C-NH₂ (C4)144.0 - 146.0Significantly deshielded by the adjacent C=O and shielded by the amino group's resonance effect.
Phenyl-C (ipso)140.0 - 142.0Quaternary carbon attached to nitrogen.
Phenyl-C (para)129.0 - 130.0Standard aromatic C-H region.
Phenyl-C (ortho)128.0 - 129.0Standard aromatic C-H region.
Phenyl-C (meta)126.0 - 127.0Standard aromatic C-H region.
C5108.0 - 110.0Shielded by the strong electron-donating resonance of the amino group at C4.[7]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups within a molecule. The spectrum of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one will be dominated by absorptions from the N-H, C=O, and aromatic ring vibrations.

Experimental Protocol: IR Spectroscopy
  • Method: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background scan of the empty ATR crystal and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A characteristic double peak for primary amines is expected in this region.
3100 - 3000C-H Stretch (aromatic)Phenyl & Pyridazinone RingsTypical for sp² C-H bonds.
1660 - 1680C=O StretchAmide (Pyridazinone)The carbonyl is part of a conjugated system, which lowers its frequency from a typical ketone.
1600 - 1620N-H BendPrimary Amine (-NH₂)Scissoring vibration of the amino group.
1580 - 1450C=C and C=N StretchAromatic & Heterocyclic RingsMultiple sharp bands are characteristic of aromatic systems.
750 - 800C-Cl StretchAryl HalideStrong absorption band for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights derived from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Method: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is the preferred method for this type of molecule.

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode.

  • Analysis: Observe the full scan spectrum to identify the protonated molecular ion [M+H]⁺. The high-resolution data will allow for the confirmation of the elemental formula. Tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation.

Predicted Mass Spectrum Data

The molecular formula is C₁₀H₈ClN₃O, with a monoisotopic mass of 221.0356 Da.

m/z (Predicted) Ion Formula Interpretation
222.0434[C₁₀H₉ClN₃O]⁺Protonated molecular ion [M+H]⁺ (³⁵Cl isotope).
224.0405[C₁₀H₉ClN₃O]⁺[M+2+H]⁺ ion due to the ³⁷Cl isotope, expected at ~33% the intensity of the [M+H]⁺ peak.
194.0485[C₁₀H₈N₃O]⁺Loss of HCl from the molecular ion.
117.0582[C₆H₅N₂]⁺Fragmentation involving the phenyl and adjacent nitrogen.
77.0391[C₆H₅]⁺Phenyl cation, a common fragment from phenyl-substituted compounds.

Diagram 2: Predicted ESI-MS Fragmentation Pathway

M_H [M+H]⁺ m/z = 222.04 (C₁₀H₉ClN₃O)⁺ Frag1 Loss of HCl m/z = 194.05 (C₁₀H₈N₃O)⁺ M_H->Frag1 - HCl Frag2 Phenyl Cation m/z = 77.04 (C₆H₅)⁺ M_H->Frag2 - C₄H₄ClN₃O Frag3 Phenylnitrene Radical Cation m/z = 117.06 (C₆H₅N₂)⁺ M_H->Frag3 - C₄H₄ClO

A plausible fragmentation cascade for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one under ESI-MS/MS conditions.

Conclusion: A Self-Validating Spectroscopic Profile

This guide presents a comprehensive, albeit predictive, spectroscopic profile for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. The true power of these techniques lies in their synergy. The molecular formula confirmed by high-resolution mass spectrometry provides the foundation. The functional groups identified by IR spectroscopy (amine, amide, aryl chloride) must then be consistent with the carbon-hydrogen framework elucidated by ¹H and ¹³C NMR. The predicted chemical shifts, multiplicities, and correlations form a cohesive and self-validating dataset. Any significant deviation from these predictions in an experimental setting would warrant further investigation, potentially indicating an isomeric impurity or an incorrect structural assignment. By understanding the causality behind these expected spectral features, researchers are well-equipped to confidently characterize this molecule and its analogues, advancing their work in medicinal chemistry and drug development.

References

  • Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300135. Available from: [Link]

  • Suárez, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available from: [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7436. Available from: [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7436. Available from: [Link]

  • Y幺米Lab. (n.d.). 6-(4-乙氧基苯基)哒嗪-3(2H)-酮, 97%. Retrieved from [Link]

  • Angene International Limited. (n.d.). 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

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Foundational

Physical and chemical properties of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

This guide provides a comprehensive technical overview of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a heterocyclic compound with considerable potential in medicinal chemistry and drug discovery. The content herein is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a heterocyclic compound with considerable potential in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its structural, physical, and chemical properties, alongside its synthetic pathways and potential applications.

Introduction and Molecular Significance

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is a member of the pyridazinone class of heterocyclic compounds. The architectural arrangement of a phenyl group at the N2 position, a chloro substituent at C6, and an amino group at C4 confers a distinct electronic and steric profile to the molecule. This specific substitution pattern makes it a valuable scaffold in medicinal chemistry, as the amino and chloro groups serve as reactive handles for a variety of chemical modifications. Such derivatization is key to exploring structure-activity relationships (SAR) and optimizing the pharmacological profiles of potential drug candidates.

It is important to distinguish the title compound from its well-studied isomer, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, commonly known as Chloridazon, which has established herbicidal properties.[1][2][3] While data for the title compound is supplemented with information from its isomers where necessary, this guide focuses on the specified 4-amino-6-chloro regioisomer. The CAS number 867130-83-4 is associated with 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one in commercial listings.[4][5]

Physicochemical Properties

A fundamental understanding of a compound's physicochemical characteristics is paramount for its effective application in research and development, as these properties critically influence its solubility, stability, and ultimately, its bioavailability.

Structural and Molecular Data

The core structural and physical properties of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one are summarized in the table below.

Table 1: Core Physicochemical and Structural Data

PropertyValueSource
IUPAC Name 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one-
CAS Number 867130-83-4[4][5]
Molecular Formula C10H8ClN3O[5]
Molecular Weight 221.64 g/mol [5]
Appearance White, gray or brown crystalline powder[2]
Melting Point 206 - 210 °C[2]
Boiling Point 348.8±45.0 °C (Predicted)[5]
Density 1.42±0.1 g/cm³ (Predicted)[5]
pKa 1.43±0.20 (Predicted)[5]
Solubility Practically insoluble in n-hexane. Soluble in methanol (15.1 g/L), ethyl acetate (3.7 g/L), dichloromethane (1.9 g/L), and toluene (0.1 g/L) at 20 °C.[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[4]
Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino group, the C=O stretching of the lactam in the pyridazinone ring, and the C-Cl stretching vibration.

  • Mass Spectrometry (MS) : Mass spectral analysis would reveal the molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can be used to confirm its structure.[7]

Synthesis and Reactivity

The synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one analogues typically involves a multi-step synthetic sequence starting from commercially available precursors.

Conceptual Synthetic Workflow

Based on established pyridazinone chemistry, a plausible synthetic route is proposed. This serves as a conceptual framework, as a specific, detailed synthesis for the title compound was not found in the initial literature search.

Synthesis_Workflow A Starting Materials (e.g., Phenylhydrazine and a dicarbonyl compound) B Cyclocondensation A->B Reaction C Chlorination B->C Intermediate D Amination C->D Intermediate E 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one D->E Final Product Analytical_Workflow Sample 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC) Sample->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the analytical characterization of the title compound.

Protocol for High-Performance Liquid Chromatography (HPLC) Purity Determination:

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Injection Volume : 10 µL.

  • Analysis : The purity is determined by calculating the area percentage of the main peak in the resulting chromatogram.

Conclusion

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one represents a versatile heterocyclic scaffold with significant promise for applications in drug discovery and development. Its favorable physicochemical properties and multiple points for chemical modification make it an attractive starting point for the generation of diverse chemical libraries for biological screening. Continued investigation into the synthesis, derivatization, and biological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: A Methodological Whitepaper

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the comprehensive crystal structure analysis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one....

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the comprehensive crystal structure analysis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and cardiovascular properties.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of these molecules is paramount for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design.[4]

While the specific crystallographic data for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is not publicly available as of this writing, this guide will delineate the complete, field-proven workflow for such an analysis. We will detail every critical phase, from synthesis and crystallogenesis to data collection, structure refinement, and in-depth interpretation. To provide a tangible and practical illustration of the insights achievable, we will reference the structural features of a closely related pyridazinone derivative, demonstrating the power of this analytical technique.

Part 1: Synthesis and Crystallogenesis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of the title compound can be approached through established heterocyclic chemistry routes.

Proposed Synthetic Protocol

A plausible route involves the reaction of a suitable precursor, such as 4,5-dichloro-2-phenyl-pyridazinone, with an amino source. The following protocol is a representative example based on known chemical transformations for this class of compounds.[5][6]

Step-by-Step Synthesis:

  • Precursor Preparation: Begin with commercially available 4,5-dichloro-2-phenyl-pyridazinone.

  • Amination Reaction: In a sealed pressure vessel, combine 4,5-dichloro-2-phenyl-pyridazinone (1 equivalent) with a 20-30% aqueous ammonia solution (excess).

  • Heating and Reaction: Heat the mixture with stirring to approximately 100-120°C for 4-6 hours. The pressure vessel is critical for reaching temperatures above the boiling point of the ammonia solution, thereby facilitating the nucleophilic aromatic substitution.

  • Isolation: After cooling the reaction mixture to room temperature, the product, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, is expected to precipitate out of the solution due to its lower solubility.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water to remove residual salts and ammonia, and dry under a vacuum. The purity should be assessed by HPLC and NMR spectroscopy. Further purification via recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be necessary to achieve >99% purity.

Crystallogenesis: The Art of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a slow, controlled precipitation from a supersaturated solution, allowing molecules to self-assemble into a highly ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation at room temperature. Loosely cover the container (e.g., with perforated paraffin film) and leave it in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The system is sealed. Vapors of the anti-solvent slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

  • Thermal Gradient (Slow Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution over several hours or days. The decrease in solubility at lower temperatures can lead to the formation of high-quality crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible cracks) is obtained, the process of determining its atomic structure can begin. This is the domain of single-crystal X-ray diffraction.[7]

Experimental Protocol: From Crystal to Diffraction Pattern
  • Crystal Mounting: A selected crystal is carefully mounted on a cryo-loop or a glass fiber attached to a goniometer head. A cryoprotectant (e.g., Paratone-N oil) is used to coat the crystal, which is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each spot in the diffraction pattern corresponds to a specific set of crystal lattice planes (a reflection) and its intensity holds the key to the atomic arrangement.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:

    • Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the Bravais lattice.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting the intensities for experimental variations and the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

The processed data (a list of reflections and their intensities) is used to solve and refine the crystal structure.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides intensities (which are related to the square of the structure factor amplitude) but not the phases of the structure factors. Ab initio methods, such as Direct Methods or Dual-space recycling (as implemented in the SHELXT program), are used to calculate initial phase estimates and generate a preliminary electron density map.

  • Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.

  • Structure Refinement: The atomic positions and their displacement parameters are adjusted using a least-squares minimization process (as implemented in SHELXL) to improve the agreement between the observed structure factors and those calculated from the model. This iterative process continues until the model converges, resulting in a chemically sensible and accurate representation of the molecular structure.

Workflow Diagram: Single-Crystal Structure Analysis

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High-purity compound Mounting Crystal Selection & Mounting Crystallization->Mounting Single crystal DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Cooled, centered crystal Processing Data Processing (Indexing, Integration) DataCollection->Processing Raw diffraction images Solution Structure Solution (e.g., SHELXT) Processing->Solution Reflection file (hkl) Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial atomic model Validation Validation & Analysis (e.g., PLATON) Refinement->Validation Final structural model (CIF) FinalReport FinalReport Validation->FinalReport Final Report & Publication

Caption: The workflow from chemical synthesis to final structural analysis.

Part 3: Structural Interpretation and Discussion

The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all the information about the structure. The real value lies in interpreting this data to understand the molecule's properties. As the data for the title compound is unavailable, we will discuss the type of analysis performed using the published structure of a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one , as an illustrative example.[7]

Crystallographic Data Summary

A standard analysis begins by summarizing the key parameters from the data collection and refinement process in a table.

Parameter Illustrative Value (Based on a typical pyridazinone)
Chemical FormulaC₁₄H₁₄ClN₃O₂
Formula Weight291.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)11.456(5)
c (Å)12.345(6)
β (°)98.76(5)
Volume (ų)1412.3(1)
Z (molecules/unit cell)4
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.125
Goodness-of-fit (S)1.05

Note: These values are representative for illustrative purposes.

Molecular Geometry

Here, we examine the internal structure of the molecule—the bond lengths, bond angles, and conformations. For a pyridazinone derivative, key points of interest include:

  • Planarity: The pyridazinone ring is often nearly planar. In the case of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the 1,6-dihydropyridazine ring was found to be essentially planar.[7] Any deviation from planarity can be crucial for its biological receptor binding.

  • Conformation: The relative orientation of the phenyl ring and any other substituents with respect to the core pyridazinone ring is defined by torsion angles. These angles dictate the overall shape of the molecule. For instance, the dihedral angle between the pyridazine and benzene rings in the exemplar compound is 40.16°.[7]

  • Bond Lengths: Comparing observed bond lengths to standard values can reveal electronic effects. For example, the C=O and C-N bonds within the pyridazinone ring can provide insight into electron delocalization.

Selected Bond Typical Length (Å) Selected Angle Typical Value (°)
C=O1.250N-N-C118.5
N-N1.362C-N-N121.3
C-Cl1.738C-C(ring)-N120.0
C(ring)-NH₂1.355

Note: Data is illustrative and based on reported values for similar structures.[7]

Supramolecular Features and Crystal Packing

This analysis reveals how molecules interact with each other to build the crystal lattice. These non-covalent interactions are fundamental to understanding solubility, stability, and polymorphism—critical properties in drug development.

  • Hydrogen Bonding: The amino group (N-H) and the carbonyl group (C=O) of the pyridazinone core are excellent hydrogen bond donors and acceptors, respectively. In many pyridazinone structures, molecules form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds.[7] This creates a robust and predictable supramolecular synthon known as an R²₂(8) ring motif.

  • π-π Stacking: The aromatic phenyl and pyridazinone rings can interact through π-π stacking, further stabilizing the crystal packing.

  • Other Interactions: Weaker interactions, such as C—H⋯O or C—H⋯Cl hydrogen bonds, often play a crucial role in linking the primary hydrogen-bonded motifs into a three-dimensional network.[7]

Diagram: Common Hydrogen Bonding Motif in Pyridazinones

H_Bond cluster_dimer R²₂(8) Ring Motif Mol1 R₁—(N-H)⋯(O=C)—R₂ Mol2 R₂—(C=O)⋯(H-N)—R₁ Mol1->Mol2

Sources

Foundational

An In-depth Technical Guide to 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: Current Knowledge and Future Directions

An Introduction to the Pyridazinone Core The pyridazinone ring system is a versatile scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities. These activities s...

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to the Pyridazinone Core

The pyridazinone ring system is a versatile scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities. These activities stem from the structural features of the pyridazinone core, which allow for diverse substitutions and interactions with various biological targets. This guide focuses on a specific, lesser-documented derivative, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, exploring its known context within the broader pyridazinone family and outlining the current understanding of its synthesis and potential applications.

While the history of pyridazinone discovery dates back several decades, with notable examples including the herbicide Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one), the specific timeline and initial synthesis of the 4-amino-6-chloro isomer are not well-documented in publicly accessible scientific literature. Its emergence appears to be more recent, primarily within the patent literature related to herbicidal compositions. This suggests its development may have occurred within an industrial research and development setting.

Synthesis and Chemical Properties

Hypothetical Synthesis Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product Maleic_Anhydride_Derivative Substituted Maleic Anhydride Cyclization Cyclization Maleic_Anhydride_Derivative->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Dichloropyridazinone 4,6-Dichloro-2-phenylpyridazin-3(2H)-one Cyclization->Dichloropyridazinone Formation of Pyridazinone Ring Chlorination Chlorination Amination Amination Final_Product 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Amination->Final_Product Dichloropyridazinone->Amination Selective Amination at C4

Caption: Hypothetical synthetic workflow for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Detailed Hypothetical Protocol:

  • Synthesis of 4,6-dichloro-2-phenylpyridazin-3(2H)-one (Intermediate): A substituted maleic acid or anhydride would be reacted with phenylhydrazine to form the pyridazinone ring. Subsequent chlorination using an agent like phosphorus oxychloride would yield the dichlorinated intermediate.

  • Selective Amination: The key step would be the selective amination at the C4 position of the dichloropyridazinone ring. This could be achieved by reacting the intermediate with ammonia or a protected amino group source under controlled conditions to favor substitution at the C4 position over the C6 position. The regioselectivity of this reaction would be critical and influenced by reaction conditions such as temperature, solvent, and the nature of the aminating agent.

Table 1: Key Physicochemical Properties (Predicted)

PropertyValueSource
CAS Number867130-83-4Chemical Abstracts Service
Molecular FormulaC₁₀H₈ClN₃O-
Molecular Weight221.64 g/mol -
AppearanceLikely a solidGeneral property of similar compounds

Potential Applications and Mechanism of Action

The primary application for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, as suggested by the patent literature, is in the field of agriculture as a herbicide. It is often cited as a component in herbicidal mixtures, suggesting it may have a synergistic effect with other active ingredients or a specific spectrum of weed control.

The mechanism of action for many pyridazinone herbicides, including the well-studied isomer Chloridazon, involves the inhibition of photosynthesis at Photosystem II (PSII). These herbicides act as inhibitors of the D1 protein in the PSII complex, blocking electron transport and leading to the buildup of reactive oxygen species, which ultimately causes cell death in susceptible plants. It is highly probable that 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one shares this mechanism of action.

Photosynthesis Inhibition Pathway

Photosynthesis_Inhibition cluster_0 Photosystem II (PSII) cluster_1 Herbicidal Action PSII Photosystem II D1_Protein D1 Protein PSII->D1_Protein Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Disrupted flow leads to Herbicide 4-Amino-6-chloro-2- phenylpyridazin-3(2H)-one Inhibition Inhibition Herbicide->Inhibition Inhibition->D1_Protein Binds to D1 Protein Inhibition->Electron_Transport Blocks Electron Flow Cell_Death Plant Cell Death ROS_Production->Cell_Death

Caption: Proposed mechanism of action via inhibition of Photosystem II.

Beyond herbicidal activity, other pyridazinone derivatives have been explored for a range of pharmacological applications, including as inhibitors of fatty acid binding protein 4 (FABP4), highlighting the potential for this chemical class in drug discovery. However, there is currently no public data to support a medicinal chemistry application for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Future Research and Conclusion

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one represents a molecule of interest primarily within the agrochemical sector. To fully understand its potential and enable broader research, several key areas need to be addressed:

  • Publication of a detailed and validated synthesis protocol: This would allow academic and industrial researchers to access the compound for further study.

  • Elucidation of its specific herbicidal spectrum and efficacy: Quantitative data on its effectiveness against various weed species would be highly valuable.

  • Confirmation of its mechanism of action: While inhibition of PSII is likely, experimental verification is needed.

  • Exploration of other potential biological activities: Given the diverse bioactivities of the pyridazinone scaffold, screening this compound for other applications could be a fruitful area of research.

References

Due to the limited availability of specific peer-reviewed literature on 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, this section provides references to the broader context of pyridazinone chemistry and herbicidal action.

  • General Pyridazinone Chemistry and Applications: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. [Link]

  • Herbicidal Mechanism of Action of Pyridazinones: Photosystem II inhibitors: A review of recent patents. Expert Opinion on Therapeutic Patents. [Link]

Exploratory

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to the Diverse Biological Activities and Therapeutic Potential of Pyridazinone Derivatives Introduction: The Versatility of the Pyridazinone Heterocycle The pyridazinone nucleus, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Diverse Biological Activities and Therapeutic Potential of Pyridazinone Derivatives

Introduction: The Versatility of the Pyridazinone Heterocycle

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique structural features and the ease with which it can be functionalized at various positions make it a versatile scaffold for the design of novel therapeutic agents. Pyridazinone derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for a wide range of diseases, from cardiovascular disorders to cancer. This guide provides an in-depth exploration of the significant biological activities of pyridazinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Cardiovascular Activity: Modulating Cardiac Function and Vascular Tone

Pyridazinone derivatives have a well-established role in the management of cardiovascular diseases, with several compounds having been investigated for their cardiotonic, vasodilator, and antiplatelet effects.

Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition

A primary mechanism underlying the cardiotonic and vasodilatory effects of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3). PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in:

  • In the heart: Increased calcium influx and enhanced myocardial contractility (positive inotropic effect).

  • In vascular smooth muscle: Promotion of relaxation, leading to vasodilation and a reduction in blood pressure.

Several clinically investigated pyridazinone derivatives, such as pimobendan and levosimendan, exert their effects at least in part through PDE3 inhibition.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyridazinone ring is crucial for cardiovascular activity. For instance, 6-aryl-4,5-dihydro-3(2H)-pyridazinones have been extensively studied, with the nature and position of substituents on the aryl ring significantly influencing their antiplatelet and antihypertensive actions. The presence of a methyl group at the 5-position of the pyridazinone ring has been shown to enhance hypotensive effects in some series.

Experimental Protocol: Evaluation of Vasodilator Activity in Isolated Aortic Rings

The following protocol outlines a standard ex vivo method for assessing the vasodilator potential of pyridazinone derivatives.

Objective: To determine the concentration-dependent relaxation effect of a test compound on pre-constricted isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Test pyridazinone derivative

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method. .

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once the contraction has stabilized, cumulatively add the test pyridazinone derivative in increasing concentrations.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the PE-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Causality Behind Experimental Choices:

  • Krebs-Henseleit solution: This buffer mimics the ionic composition of extracellular fluid, ensuring the viability and physiological responsiveness of the aortic tissue.

  • Phenylephrine: A selective α1-adrenergic agonist, it is used to induce a stable and reproducible contraction of the vascular smooth muscle, providing a baseline against which relaxation can be measured.

  • Cumulative addition: This method is efficient for constructing a concentration-response curve from a single tissue preparation.

Anticancer Activity: Targeting Key Pathways in Malignancy

The pyridazinone scaffold is a prominent feature in a number of targeted anticancer agents, demonstrating its utility in oncology drug development.

Mechanisms of Action in Oncology

Pyridazinone derivatives have been shown to inhibit a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis, including:

  • Poly(ADP-ribose) polymerase (PARP) inhibitors: Several pyridazinone-based drugs, such as Olaparib, are potent PARP inhibitors used in the treatment of cancers with BRCA mutations.

  • Tyrosine Kinase Inhibitors (TKIs): Derivatives have been developed to target various tyrosine kinases, including B-RAF, FGFR, and BTK, which are often dysregulated in cancer.

  • Tubulin Polymerization Inhibitors: Some pyridazinone compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Dihydrofolate Reductase (DHFR) Inhibitors: Inhibition of DHFR disrupts the synthesis of nucleotides, thereby halting DNA replication and cell division.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The following workflow provides a comprehensive approach to evaluating the anticancer potential of novel pyridazinone derivatives.

anticancer_workflow MTT MTT Assay (Cytotoxicity Screening) IC50 Determine IC50 Values (Lead Compound Selection) MTT->IC50 Identifies potent compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Investigate mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Confirm apoptotic pathway Kinase Target-Specific Kinase Assay (e.g., VEGFR-2) IC50->Kinase Validate molecular target Xenograft Tumor Xenograft Model (e.g., in nude mice) IC50->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Toxicity Assess Systemic Toxicity Xenograft->Toxicity

Caption: Workflow for Anticancer Drug Discovery with Pyridazinone Derivatives.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a colorimetric assay to determine the viability of cancer cells after treatment with pyridazinone derivatives.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyridazinone derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, with some exhibiting reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyridazinone derivatives are mediated through various mechanisms, including:

  • Cyclooxygenase-2 (COX-2) Inhibition: Many pyridazinone compounds selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.

  • Inhibition of NF-κB Signaling: Some derivatives can suppress the activation of the transcription factor NF-κB, a master regulator of the inflammatory response that controls the expression of numerous pro-inflammatory genes.

  • Modulation of Cytokine Production: Pyridazinones have been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a pyridazinone derivative to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test pyridazinone derivative

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (e.g., control, reference, and test compound groups).

  • Drug Administration:

    • Administer the test compound and reference drug orally or intraperitoneally, typically 60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Causality Behind Experimental Choices:

  • Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that induces a biphasic acute inflammatory response, allowing for the study of different mediators of inflammation.

  • Plethysmometer: This instrument provides a precise and quantitative measurement of changes in paw volume, which is a direct indicator of the extent of edema.

  • Fasting: Fasting the animals ensures that food intake does not interfere with the absorption of orally administered compounds.

Antimicrobial Activity: A Scaffold for New Anti-infectives

Pyridazinone derivatives have also demonstrated a wide spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Spectrum of Activity and Structure-Activity Relationships

Studies have shown that different substitution patterns on the pyridazinone ring can lead to potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. For example, the introduction of certain substituents at the N-2 and C-6 positions of the pyridazinone ring has been found to be critical for antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for quantifying the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of a pyridazinone derivative that completely inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test pyridazinone derivative

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in the broth medium to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Conclusion and Future Directions

The pyridazinone scaffold has proven to be a highly fruitful starting point for the development of a diverse array of biologically active compounds. The versatility of its chemistry allows for fine-tuning of its pharmacological properties to achieve desired potency and selectivity. Future research in this area will likely focus on:

  • Multi-target Drug Design: Creating single molecules that can modulate multiple targets, for example, compounds with both anticancer and anti-inflammatory properties.

  • Elucidation of Novel Mechanisms: Investigating new biological targets for pyridazinone derivatives to expand their therapeutic applications.

  • Optimization of Pharmacokinetic and Safety Profiles: Improving the drug-like properties of lead compounds to enhance their clinical translatability.

The continued exploration of the chemical space around the pyridazinone core, guided by a deep understanding of its structure-activity relationships and the application of robust biological evaluation methods, holds immense promise for the discovery of the next generation of innovative medicines.

References

  • Abdelbaset, M., et al. (2018). Synthesis of new pyridazin-3(2H)-one derivatives with a quinoline moiety and their cytotoxic activity. Future Medicinal Chemistry, 10(14), 1647-1664. [Link]

  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315681. [Link]

  • Bansal, R., et al. (2009). Synthesis and vasodilatory action of some 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives. European Journal of Medicinal Chemistry, 44(11), 4547-4552. [Link]

  • Costas, C., et al. (2010). New antiplatelet and vasorelaxant agents based on the pyridazinone moiety. Bioorganic & Medicinal Chemistry, 18(1), 136-146. [Link]

  • El-Sayed, M. A.-A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link]

  • Gabr, M. T., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(26), 2239-2266. [Link]

  • Hassan, G. S., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]

  • Kaur, R., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Sabe, V. T., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs, 37(1), 1-13. [Link]

  • Singh, V. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Zhang, Q., et al. (2019). Discovery of Novel Pyrazolo[3,4-d]pyridazinone Derivatives as Potent and Orally Bioavailable Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7965-7983. [Link]

Foundational

Solubility of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one in different solvents

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. The ability of a compound to dissolve in a solvent to create a homogenous solution is a fundamental property that dictates its bioavailability, efficacy, and formulate-ability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of successful drug design and development.[1][2][3]

This guide provides an in-depth technical exploration of the solubility of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities.[4][5] While specific solubility data for this particular molecule is not extensively published, this guide will leverage established principles of physical chemistry, data from structurally analogous compounds, and standardized experimental methodologies to provide a robust framework for its solubility characterization.

Molecular Profile of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

To understand the solubility of a compound, we must first appreciate its molecular architecture. 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, also known by its synonym Chloridazon, possesses a unique combination of functional groups that dictate its physicochemical properties.[6][7]

PropertyValueSource
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3-one[6]
Synonyms Chloridazon, Pyrazon[6][8]
CAS Number 867130-83-4[9][10]
Molecular Formula C₁₀H₈ClN₃O[8]
Molecular Weight 221.64 g/mol [8]
Predicted Boiling Point 348.8±45.0 °C[9]
Predicted Density 1.42±0.1 g/cm³[9]
Predicted pKa 1.43±0.20[9]

The structure features a polar pyridazinone core, a basic amino group capable of acting as a hydrogen bond donor, a chloro substituent which adds to the molecule's hydrophobicity and dipole moment, and a non-polar phenyl ring. The interplay of these groups governs the compound's interaction with various solvents.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the intermolecular forces at play between the solute and the solvent. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key Influencing Factors:
  • Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as water and alcohols, have permanent dipoles and are adept at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hydrocarbons, dissolve non-polar solutes primarily through van der Waals forces.

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., the amino group in our target molecule) and acceptors (e.g., the carbonyl group) significantly enhances solubility in protic solvents like water and ethanol.

  • Crystal Lattice Energy: For solid solutes, the strength of the crystal lattice, or the energy holding the molecules together in a solid state, must be overcome for dissolution to occur. A high crystal lattice energy can lead to poor solubility, even if the solute has favorable interactions with the solvent.

  • pH and Ionization: For compounds with ionizable groups, such as the basic amino group in 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, the pH of the aqueous medium is a critical determinant of solubility.[3] At a pH below its pKa, the amino group will be protonated, forming a cation that is generally more soluble in water than the neutral molecule.

Predicted Solubility Profile Based on Analogous Structures

While direct experimental data for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is scarce, we can infer its likely solubility behavior by examining data from structurally similar pyridazinone derivatives. The solubility of 6-phenyl-pyridazin-3(2H)-one (PPD), a close analog lacking the amino and chloro groups, has been studied in various pharmaceutical solvents.[4][11]

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K[4][11]

SolventMole Fraction Solubility (x_e)Solvent Type
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹Polar Aprotic
Polyethylene Glycol-400 (PEG-400)4.12 x 10⁻¹Polar Protic
Transcutol®3.46 x 10⁻¹Polar Protic
Ethyl Acetate (EA)6.81 x 10⁻²Moderately Polar
2-Butanol2.18 x 10⁻²Polar Protic
1-Butanol2.11 x 10⁻²Polar Protic
Propylene Glycol (PG)1.50 x 10⁻²Polar Protic
Isopropyl Alcohol (IPA)1.44 x 10⁻²Polar Protic
Ethylene Glycol (EG)1.27 x 10⁻²Polar Protic
Ethanol8.22 x 10⁻³Polar Protic
Methanol5.18 x 10⁻³Polar Protic
Water1.26 x 10⁻⁵Polar Protic
Expert Analysis and Prediction for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one:

Based on the data for PPD and considering the structural modifications in our target compound:

  • Amino Group: The addition of an amino group is expected to increase solubility in polar protic solvents like water, alcohols, and glycols due to its ability to form strong hydrogen bonds.

  • Chloro Group: The chloro group is electron-withdrawing and will increase the molecule's dipole moment, potentially enhancing interactions with polar solvents. However, it also contributes to the overall lipophilicity, which might slightly decrease aqueous solubility compared to a non-chlorinated analog.

  • Overall Prediction: We can anticipate that 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one will exhibit a solubility profile that favors polar solvents. It is likely to be highly soluble in DMSO, similar to PPD. Its solubility in water, while still expected to be low, should be higher than that of PPD due to the presence of the amino group. The solubility in alcohols is also predicted to be moderate.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[3][12] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Detailed Experimental Protocol:
  • Preparation:

    • Add an excess amount of solid 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one to a series of vials, each containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments where the concentration is measured at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[2]

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Visualizing the Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep1 Add excess solid solute to solvent in vials equil1 Seal and place in shaker bath at constant T prep1->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter supernatant sep1->sep2 anal1 Dilute filtered sample sep2->anal1 anal2 Analyze concentration (HPLC or UV-Vis) anal1->anal2 calc1 Calculate solubility anal2->calc1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Intermolecular Interactions and Solvent Selection

The choice of solvent is critical in drug development, influencing everything from synthesis and purification to formulation. Understanding the potential intermolecular interactions between 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and different solvent types can guide this selection process.

Visualizing Solute-Solvent Interactions:

Caption: Predicted Solute-Solvent Interactions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with both the amino and carbonyl groups of the solute, as well as dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have strong dipoles, leading to favorable dipole-dipole interactions. The high solubility of PPD in DMSO suggests that 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one will also be highly soluble in these solvents.[13][14]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridazinone core and the amino group, solubility is expected to be very low in non-polar solvents.

Application in Drug Development

The solubility data obtained through the methods described above are not merely data points but critical parameters that guide subsequent stages of drug development:

  • Lead Optimization: In the early stages, solubility data helps in selecting promising drug candidates. Poorly soluble compounds may be deprioritized or structurally modified to improve their properties.[15]

  • Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is essential for developing appropriate dosage forms, whether they be oral solutions, suspensions, or parenteral formulations.

  • Biopharmaceutical Classification System (BCS): Aqueous solubility is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product.

Conclusion

While a definitive, quantitative solubility profile of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one requires experimental determination, this guide provides a comprehensive framework for approaching this task. By understanding the molecule's structure, applying fundamental principles of solubility, leveraging data from analogous compounds, and employing standardized experimental protocols, researchers can effectively characterize its solubility. This knowledge is indispensable for unlocking the therapeutic potential of this and other promising pyridazinone derivatives.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • 4-AMino-6-chloro-2-phenylpyridazin-3(2H)-one | 867130-83-4. (n.d.). ChemicalBook.
  • Solubility determination of compounds of pharmaceutical interest. (n.d.).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.).
  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. (n.d.). Benchchem.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019, December 31). PubMed.
  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. (n.d.). PrepChem.com.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2025, October 16).
  • 867130-83-4|4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. (n.d.). BLDpharm.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10).
  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (n.d.). Organic Chemistry Portal.
  • Chloridazon | C10H8ClN3O | CID 15546. (n.d.). PubChem - NIH.
  • Chloridazon (Ref: BAS 119H). (n.d.). AERU - University of Hertfordshire.
  • Chloridazon. (n.d.). Chem-Impex.

Sources

Exploratory

Tautomerism in Pyridazin-3(2H)-one Structures: An In-depth Technical Guide

Introduction The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This core structure is of significant interest to medicinal chemists due t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This core structure is of significant interest to medicinal chemists due to the wide range of biological activities exhibited by its derivatives, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] A key feature of the pyridazin-3(2H)-one system is its capacity for tautomerism, a phenomenon that can profoundly influence the physicochemical properties and biological activity of these compounds.[4] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of designing and developing novel pyridazin-3(2H)-one-based therapeutics. This guide provides a comprehensive overview of tautomerism in pyridazin-3(2H)-one structures, intended for researchers, scientists, and drug development professionals.

Fundamentals of Tautomerism in Pyridazin-3(2H)-ones

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[5] In pyridazin-3(2H)-one systems, the primary tautomeric relationship is between the lactam (amide) and lactim (imidic acid) forms, which can also be described as a keto-enol tautomerism.[6]

The pyridazin-3(2H)-one form (the keto or lactam tautomer) is generally the more stable and predominant form.[1] The pyridazin-3-ol (enol or lactim) form is typically less stable. The relative stability of these tautomers is governed by a delicate balance of several factors.

dot

Caption: Lactam-Lactim Tautomerism in Pyridazin-3(2H)-one.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by several factors:

  • Substituents: The electronic nature of substituents on the pyridazinone ring can significantly impact the relative stability of the tautomers. Electron-donating groups can increase the electron density on the ring, potentially favoring the lactim form, while electron-withdrawing groups tend to stabilize the lactam form. For instance, a pyrrolyl substituent can shift the equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent compound.[7]

  • Solvent: The polarity of the solvent plays a crucial role.[8] Polar, protic solvents can stabilize both tautomers through hydrogen bonding but may favor the more polar lactam form. Nonpolar solvents, on the other hand, may favor the less polar lactim form, especially if intramolecular hydrogen bonding can occur. Theoretical studies using both implicit and explicit solvation models have shown that protic polar solvents are necessary to reduce the high activation energy associated with the tautomeric conversion.[4][8]

  • pH: The pH of the medium can have a pronounced effect on the tautomeric equilibrium, particularly for compounds with ionizable groups. The protonation state of the molecule can favor one tautomer over the other.

  • Temperature: Temperature can shift the equilibrium. For example, in some related heterocyclic systems like 6-chloro-2-pyridone, an increase in temperature has been shown to increase the fraction of the lactim tautomer.[9]

Spectroscopic and Computational Characterization of Tautomers

Distinguishing between and quantifying the different tautomeric forms of pyridazin-3(2H)-one derivatives requires a combination of spectroscopic techniques and computational methods.

Technique Description Key Observables
NMR Spectroscopy Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR) is a powerful tool for identifying tautomers in solution.[10]Chemical shifts of protons and carbons attached to or near the tautomerizing centers (e.g., N-H vs. O-H protons, C=O vs. C-O carbons).[10]
UV-Vis Spectroscopy Ultraviolet-Visible spectroscopy can distinguish between tautomers based on their different electronic transitions.[11]The lactam and lactim forms will have distinct absorption maxima (λmax) due to differences in their conjugated systems.[11]
X-ray Crystallography Provides unambiguous structural information of the tautomeric form present in the solid state.[12]Determines the precise positions of atoms, including the location of the proton (on nitrogen for lactam or on oxygen for lactim).[12]
Computational Chemistry Density Functional Theory (DFT) and other quantum chemical methods are used to calculate the relative energies and stabilities of the different tautomers.[8][13]Calculation of activation energies for interconversion and prediction of the most stable tautomer under different conditions (gas phase, various solvents).[4][8]
Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism

A detailed, step-by-step methodology for analyzing tautomeric equilibrium using ¹H NMR spectroscopy:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the pyridazin-3(2H)-one derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration.

    • Use a high-purity solvent to avoid interference from impurities.

    • Prepare samples in different solvents to investigate the effect of solvent polarity on the tautomeric equilibrium.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals corresponding to the distinct protons of each tautomer (e.g., N-H of the lactam and O-H of the lactim, if observable, or other characteristic protons of each form).

  • Data Analysis:

    • Identify the characteristic peaks for each tautomer based on their chemical shifts. Comparison with model compounds (e.g., N-methylated for lactam and O-methylated for lactim) can aid in peak assignment.[14]

    • Calculate the mole fraction of each tautomer by comparing the integration values of their respective signals. For a two-component equilibrium (Lactam ⇌ Lactim):

      • % Lactam = [Integration(Lactam) / (Integration(Lactam) + Integration(Lactim))] x 100

      • % Lactim = [Integration(Lactim) / (Integration(Lactam) + Integration(Lactim))] x 100

    • The equilibrium constant (K_T) can be calculated as: K_T = [Lactim] / [Lactam].

  • Variable Temperature (VT) NMR (Optional):

    • Acquire spectra at a range of temperatures to study the thermodynamic parameters of the tautomeric equilibrium.

    • A plot of ln(K_T) versus 1/T (van't Hoff plot) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

dot

Caption: Workflow for NMR Spectroscopic Analysis of Tautomerism.

Impact of Tautomerism on Physicochemical Properties and Biological Activity

The specific tautomeric form of a pyridazin-3(2H)-one derivative present under physiological conditions can have a profound impact on its drug-like properties and biological activity. Tautomerism can affect:

  • Lipophilicity (LogP/LogD): The lactam and lactim forms have different polarities and hydrogen bonding capabilities, leading to different LogP and LogD values. This, in turn, affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity/Basicity (pKa): The pKa values of the lactam and lactim tautomers are different. The lactam is typically a weak acid (N-H), while the lactim is a stronger acid (O-H). This influences the ionization state of the molecule at a given pH, which is critical for solubility and receptor interaction.

  • Receptor Binding and Enzyme Inhibition: The shape, hydrogen bonding pattern, and electronic distribution of a molecule are key determinants of its interaction with a biological target. Since the lactam and lactim tautomers differ in these properties, they may exhibit different binding affinities and inhibitory potencies.[1] The ability of this core to interact with multiple targets like G-protein coupled receptors and various enzymes highlights the importance of its tautomeric state.[1][3]

Synthetic Strategies and Control of Tautomerism

While the tautomeric equilibrium is a dynamic process, synthetic chemists can employ various strategies to favor a particular tautomeric form. The most common approach for synthesizing the pyridazin-3(2H)-one ring is the condensation of γ-keto acids with hydrazine or its derivatives.[15]

Strategic placement of substituents can "lock" the molecule into a specific tautomeric form. For example, alkylation at the N-2 position will fix the molecule in the lactam form, while alkylation at the oxygen of the carbonyl group will yield the lactim form. These "fixed" derivatives are invaluable as reference compounds for spectroscopic studies to unequivocally assign the signals of the individual tautomers in an equilibrium mixture.[14]

Case Studies in Drug Development

The pyridazin-3(2H)-one scaffold is present in numerous biologically active compounds.[2] For instance, some derivatives have shown potent activity as phosphodiesterase (PDE) inhibitors, which can lead to vasodilation.[1] Others have been investigated as formyl peptide receptor (FPR) agonists.[16] In many of these cases, the specific tautomer present is crucial for the observed biological activity, as it dictates the precise interactions with the target protein.

Conclusion and Future Perspectives

Tautomerism is an intrinsic and critical feature of pyridazin-3(2H)-one chemistry. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to characterize and control it are essential for the successful design and development of novel drugs based on this versatile scaffold. Future research in this area will likely focus on more sophisticated computational models to accurately predict tautomeric preferences and the development of novel synthetic methodologies to achieve greater control over the desired tautomeric form. The continued exploration of the biological consequences of pyridazin-3(2H)-one tautomerism will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry, 16(16), 1685-1703.

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  • Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. (2014). ResearchGate.

  • Keto-enol tautomerism of pyridazine-3(2H)one. (n.d.). ResearchGate.

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). The Ivan Huc Group.

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  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PubMed.

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Foundational

Quantum Chemical Calculations for Pyridazinone Compounds: A Technical Guide for Drug Discovery

Introduction: The Significance of the Pyridazinone Scaffold in Medicinal Chemistry The pyridazinone moiety is a privileged heterocyclic scaffold that constitutes the core of numerous compounds with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone moiety is a privileged heterocyclic scaffold that constitutes the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant interest in pharmaceutical research due to their demonstrated efficacy as anticancer, antibacterial, anti-inflammatory, and cardiovascular agents.[2][3][4] The versatility of the pyridazinone ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties. To rationally design novel and more potent pyridazinone-based drug candidates, a deep understanding of their electronic structure, conformation, and reactivity is paramount. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, providing invaluable insights into the molecular properties that govern biological activity.[5] This guide offers a comprehensive overview of the theoretical foundations and practical applications of quantum chemical calculations for the study of pyridazinone compounds, aimed at researchers and professionals in the field of drug development.

Theoretical Foundations: Choosing the Right Computational Approach

The primary goal of quantum chemical calculations in this context is to solve the time-independent Schrödinger equation for a given pyridazinone molecule to obtain its wavefunction and energy. From the wavefunction, various molecular properties can be derived. The two most common families of methods employed for organic molecules like pyridazinones are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: A Foundational Approach

Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation.[6] While computationally less expensive than more advanced methods, the neglect of electron correlation can sometimes lead to less accurate predictions of certain properties.[7][8] However, for some systems, HF can provide surprisingly reasonable geometries and molecular orbitals.[7]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most popular method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[9] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

For pyridazinone derivatives, the hybrid functional B3LYP is frequently employed and has been shown to yield reliable results for geometry optimizations and electronic property calculations.[10][11][12] This functional combines a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT.

The Importance of Basis Sets

Both HF and DFT methods require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals.[9][13] The choice of basis set is a critical factor that influences the accuracy of the calculation.[14] Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.[14]

For pyridazinone compounds, Pople-style basis sets are commonly used. A good starting point is the 6-31G(d,p) basis set, which provides a reasonable balance of accuracy and computational efficiency. For more accurate calculations, especially for properties like electron affinities or non-covalent interactions, it is advisable to use larger basis sets that include diffuse functions (e.g., 6-31++G(d,p) ) and additional polarization functions.[10][11][15]

Practical Workflow for Quantum Chemical Calculations on Pyridazinone Derivatives

The following section outlines a typical workflow for performing quantum chemical calculations on a pyridazinone compound. This protocol is a self-validating system, where the convergence of the geometry and the stability of the wavefunction serve as internal checks for the reliability of the results.

Step 1: Molecular Structure Preparation
  • Construct the 3D structure of the pyridazinone derivative of interest. This can be done using any molecular building software (e.g., ChemDraw, Avogadro, GaussView).

  • Perform an initial geometry optimization using a fast, lower-level method like molecular mechanics (e.g., with the MMFF94 force field). This provides a reasonable starting geometry for the more computationally expensive quantum chemical calculations.

Step 2: Quantum Chemical Calculation Setup
  • Choose a computational chemistry software package. Several excellent programs are available, both commercial (e.g., Gaussian, Schrödinger[16]) and open-source (e.g., ORCA, GAMESS[17]).

  • Select the level of theory and basis set. Based on the discussion above, a common and effective choice for pyridazinones is the B3LYP/6-31G(d,p) or B3LYP/6-31++G(d,p) level of theory.[10][11]

  • Specify the calculation type. For a new molecule, the following calculations are typically performed in sequence:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.

    • Single-Point Energy Calculation: Often performed with a larger basis set on the optimized geometry to obtain a more accurate electronic energy.

    • Population Analysis: To calculate properties like atomic charges and dipole moments.

Step 3: Execution and Analysis of the Calculation
  • Run the calculation. This may take anywhere from minutes to days, depending on the size of the molecule and the chosen level of theory.

  • Analyze the output. The output file contains a wealth of information. Key data to extract and analyze include:

    • Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

    • Thermodynamic Properties: Enthalpy, Gibbs free energy, and zero-point energy.

    • Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[10][11]

    • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[10][15]

    • Atomic Charges: Various schemes exist (e.g., Mulliken, Natural Bond Orbital) to partition the total electron density among the atoms, providing insights into the charge distribution.

Visualization of the Computational Workflow

The following diagram illustrates the general workflow for performing quantum chemical calculations on a pyridazinone derivative.

Quantum_Chemical_Workflow cluster_prep Step 1: Preparation cluster_qm Step 2: QM Calculation cluster_analysis Step 3: Analysis build Build 3D Structure mm_opt Molecular Mechanics Optimization build->mm_opt Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mm_opt->geom_opt Input for QM freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy (optional, larger basis set) freq_calc->spe_calc pop_an Population Analysis spe_calc->pop_an results Extract & Analyze Results: - Geometry - Energies - HOMO/LUMO - MEP - Charges pop_an->results

Caption: A typical workflow for quantum chemical calculations.

Key Quantum Chemical Descriptors and Their Application in Drug Design

Quantum chemical calculations provide a range of descriptors that can be correlated with the biological activity of pyridazinone derivatives, often within the framework of Quantitative Structure-Activity Relationship (QSAR) studies.[18][19][20][21]

Descriptor Significance in Drug Design
HOMO Energy (EHOMO) Represents the ability of a molecule to donate an electron. Higher HOMO energies are associated with increased reactivity towards electrophiles.
LUMO Energy (ELUMO) Represents the ability of a molecule to accept an electron. Lower LUMO energies indicate a greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10][11]
Dipole Moment (μ) Indicates the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and helps identify sites for electrostatic interactions with biological targets.[10][15]
Atomic Charges Provide a quantitative measure of the charge distribution, which is crucial for understanding intermolecular interactions like hydrogen bonding.

Relating Quantum Chemical Properties to Biological Activity

The calculated quantum chemical descriptors can be used to build predictive models of biological activity. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) can be correlated with the antibacterial activity of pyridazinone derivatives.

QSAR_Relationship cluster_calc Quantum Chemical Calculations cluster_activity Biological Activity HOMO HOMO Energy QSAR QSAR Model HOMO->QSAR LUMO LUMO Energy LUMO->QSAR Dipole Dipole Moment Dipole->QSAR MEP MEP MEP->QSAR Activity e.g., Antibacterial Activity (MIC) QSAR->Activity

Caption: Relationship between calculated properties and biological activity.

Conclusion

Quantum chemical calculations, particularly DFT methods, are powerful tools for elucidating the structure-activity relationships of pyridazinone compounds. By providing detailed insights into their electronic and geometric properties, these computational approaches can guide the rational design of new derivatives with enhanced therapeutic potential. The systematic application of the workflows and principles outlined in this guide will enable researchers to make more informed decisions in the drug discovery process, ultimately accelerating the development of novel pyridazinone-based medicines.

References

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.).
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one in Biological Assays

Introduction: Unveiling the Research Potential of a Pyridazinone Scaffold 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a molecule belonging to the pyridazinone class, has a history rooted in agriculture as the herbicide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Research Potential of a Pyridazinone Scaffold

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a molecule belonging to the pyridazinone class, has a history rooted in agriculture as the herbicide Chloridazon, where it acts by inhibiting photosynthesis in weeds.[1][2][3] However, the pyridazinone core is a privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets, including enzymes and receptors, making it a person of interest for drug discovery and chemical biology.[4] Derivatives of this chemical family have shown promise as inhibitors of various signaling molecules critical in human disease, such as kinases and fatty acid binding proteins (FABPs).[5][6][7][8][9]

Recent research has highlighted the potential for pyridazinone-based compounds to modulate key signaling pathways involved in cancer and inflammation. Of particular interest is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and suppresses anti-tumor immunity.[10][11][12] Consequently, the identification of small molecule inhibitors of STAT3 signaling is a significant goal in oncology drug development.[13][14]

This document provides a comprehensive guide for researchers to explore the biological activity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, with a focus on its potential as an inhibitor of the STAT3 signaling pathway. We present a series of robust, validated protocols, from initial biochemical assays to sophisticated methods for confirming target engagement in a cellular context.

Compound Profile: Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 867130-83-4 (Note: A common synonym, Chloridazon/Pyrazon, has the CAS 1698-60-8)[1][15][16][17]
Molecular Formula C₁₀H₈ClN₃O[1][18]
Molecular Weight 221.65 g/mol [18]
Appearance White to brown crystalline powder[1]
Melting Point 206 - 210 °C[1]
Solubility Low aqueous solubility (25.5 µg/mL)[19]
Storage Store at 2 - 8 °C in a dry, well-ventilated place[1][19]

Note on Preparation for Assays: Due to its low water solubility, a stock solution of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous assay buffers or cell culture media should be performed carefully to avoid precipitation. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration) in all experiments to account for any solvent effects.

Hypothesized Mechanism of Action: Inhibition of STAT3 Signaling

The STAT3 signaling cascade is a central pathway in cellular communication, activated by cytokines and growth factors. The canonical pathway involves the phosphorylation of STAT3 at the tyrosine 705 residue (pY705) by Janus kinases (JAKs). This phosphorylation event triggers STAT3 dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[10][11] We hypothesize that 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one may interfere with this process, potentially by inhibiting STAT3 dimerization or its interaction with upstream kinases.

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (Monomer) JAK->STAT3_mono Phosphorylates (Y705) pSTAT3_mono pY705-STAT3 STAT3_dimer pY705-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates STAT3_nuc pY705-STAT3 Dimer DNA DNA STAT3_nuc->DNA Binds Transcription Gene Transcription (e.g., c-myc, survivin) DNA->Transcription Regulates Compound 4-Amino-6-chloro- 2-phenylpyridazin-3(2H)-one Compound->STAT3_dimer Inhibits?

Figure 1: Hypothesized inhibition of the STAT3 signaling pathway.

To validate this hypothesis, a multi-tiered assay cascade is recommended. This approach allows for the systematic evaluation of the compound's effect, from direct target interaction to downstream cellular consequences.

Experimental Protocols

Protocol 1: Cellular Assay for STAT3 Activation via Western Blot

This protocol is designed to determine if the compound inhibits the phosphorylation of STAT3 in a cellular context. Western blotting is a robust and widely used technique to detect the specific phosphorylated form of a protein.[10][20][21]

Causality: The level of phosphorylated STAT3 (p-STAT3) is a direct indicator of the pathway's activation state. A reduction in p-STAT3 levels in compound-treated cells, following stimulation with an activator like Interleukin-6 (IL-6), would suggest the compound interferes with the signaling cascade upstream of or at the level of STAT3 phosphorylation.[10] Probing for total STAT3 is essential to ensure that the observed decrease in p-STAT3 is not due to overall protein degradation.[22]

WB_Workflow start Seed Cells treat Treat with Compound (e.g., 1-24h) start->treat stim Stimulate with IL-6 (e.g., 20 ng/mL, 30 min) treat->stim lyse Lyse Cells & Quantify Protein stim->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block with 5% BSA transfer->block probe_p Incubate with primary anti-p-STAT3 (Y705) block->probe_p probe_t Strip & Re-probe with primary anti-Total STAT3 probe_p->probe_t Sequential Probing secondary Incubate with HRP-conjugated 2° Ab probe_p->secondary probe_l Strip & Re-probe with anti-GAPDH (Loading Control) probe_t->probe_l detect Detect with ECL secondary->detect analyze Analyze Bands detect->analyze

Figure 2: Western Blot workflow for p-STAT3 detection.

Step-by-Step Methodology:

  • Cell Culture: Plate a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468) or a cell line responsive to IL-6 stimulation (e.g., HeLa, HepG2) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).

  • Stimulation: For IL-6 responsive cells, stimulate with IL-6 (e.g., 20 ng/mL) for 30 minutes prior to lysis.[14]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22] Note: Milk is sometimes avoided for phospho-antibodies due to the presence of phosphoproteins like casein.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.[20]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each condition.

Protocol 2: STAT3-Dependent Luciferase Reporter Assay

This cell-based assay measures the functional consequence of STAT3 inhibition: a decrease in its transcriptional activity.

Causality: This assay directly quantifies the ability of STAT3 to bind to its DNA response elements and drive gene expression. A reduction in luciferase activity indicates that the compound is disrupting the pathway's functional output.[11][14][23] A dual-luciferase system, with a constitutively expressed Renilla luciferase, is used to normalize for cell viability and transfection efficiency.[14]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HeLa or HEK293) in a 96-well plate with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene downstream of a STAT3-specific response element.

    • A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound and a vehicle control.

  • Stimulation: After a 1-2 hour pre-incubation with the compound, stimulate the cells with IL-6 (20 ng/mL) to activate the STAT3 pathway.[14]

  • Cell Lysis: After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its intended target protein within the complex environment of an intact cell or cell lysate.[24][25][26][27]

Causality: The principle of CETSA is based on ligand-induced thermal stabilization.[26] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature (Tₘ) of the target protein in the presence of a binding compound. This provides strong evidence of direct physical interaction.[25]

CETSA_Workflow start Culture & Harvest Cells treat Treat cells/lysate with Compound vs. Vehicle start->treat aliquot Aliquot samples treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells (if intact) & separate soluble fraction via centrifugation heat->lyse detect Detect soluble STAT3 (e.g., Western Blot, ELISA) lyse->detect analyze Plot soluble protein vs. Temp to generate melt curves detect->analyze end Determine ΔTm analyze->end

Figure 3: Workflow for a Western Blot-based CETSA experiment.

Step-by-Step Methodology (Western Blot Readout):

  • Cell Culture and Treatment: Culture cells to high density. Treat the intact cells with the compound at a saturating concentration (e.g., 10-20x IC₅₀ from the functional assay) or a vehicle control for 1 hour.[28] Alternatively, treat cell lysate directly.

  • Heating: Aliquot the treated cell suspension or lysate into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.[28]

  • Lysis and Fractionation: For intact cells, lyse them via freeze-thaw cycles. For all samples, separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[28]

  • Detection: Collect the supernatant (soluble fraction). Quantify and normalize the protein concentration. Analyze the amount of soluble STAT3 remaining at each temperature point using the Western blot protocol described previously.

  • Data Analysis: Quantify the STAT3 band intensity for each temperature point for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. The resulting "melting curves" can be fitted to determine the melting temperature (Tₘ). A shift in Tₘ between the treated and vehicle control samples (ΔTₘ) indicates target engagement.[27]

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken. While detailed toxicity data for this specific compound in a laboratory setting is limited, related chlorinated amine compounds can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[29][30]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.[19]

  • Storage: Store tightly sealed in a cool, dry place away from incompatible materials.[19]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one represents a chemical scaffold with intriguing potential for biological investigation beyond its established role as a herbicide. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its effects on the STAT3 signaling pathway, a target of high relevance in cancer and inflammatory diseases. By employing a combination of cellular functional assays and direct target engagement validation methods like CETSA, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and pave the way for further exploration in drug discovery programs.

References

  • Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]

  • Page, B. D. G., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS ONE, 11(10), e0164805. Retrieved from [Link]

  • Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-amino-6-chloro-2-phenylpyridazin-3(2h)-one. Retrieved from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Retrieved from [Link]

  • Hayakawa, F., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(8), 381-385. Retrieved from [Link]

  • Hughes, K., et al. (2010). Abstract 5454: Novel STAT3:STAT3 small-molecule inhibitors as potential anticancer agents. Cancer Research, 70(8_Supplement), 5454. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 163-182. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 8(1), 58-71. Retrieved from [Link]

  • Grandis, J. R. (2017, April 17). Identification of Selective Inhibitors of the STAT3 Signaling Pathway. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Axelsson, H., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(6), 849-859. Retrieved from [Link]

  • Tuccinardi, T., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6594. Retrieved from [Link]

  • ResearchGate. (2020, August 8). (PDF) Current Advances in CETSA. Retrieved from [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024, March 7). ORCA - Cardiff University. Retrieved from [Link]

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. (2023). Archiv der Pharmazie, 356(10), e2300314. Retrieved from [Link]

  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(1), 57-73. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(11), 1583-1589. Retrieved from [Link]

  • Cheméo. (n.d.). Pyrazon. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(11), 1583–1589. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from [Link]

  • PubChem. (n.d.). Chloridazon. Retrieved from [Link]

  • ResearchGate. (2023, July). (PDF) Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H). Retrieved from [Link]

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Application

Application Notes and Protocols: In Vitro Activity Assessment of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazinone Derivative The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazinone Derivative

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The compound 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one belongs to this versatile class of molecules. While its specific biological targets are still under investigation, the broader family of pyridazinones has been shown to exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and suppression of pro-inflammatory mediators like nitric oxide (NO).[4][5][6] Some pyridazinone derivatives have also been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4).[7][8]

This guide provides a comprehensive suite of detailed in vitro protocols to systematically evaluate the biological activity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. The proposed workflow is designed to first establish a non-toxic concentration range and then to probe its potential anti-inflammatory mechanisms.

Logical Experimental Workflow

The following diagram illustrates a structured approach to characterizing the in vitro activity of the test compound, starting with foundational cytotoxicity assessment and progressing to more specific mechanistic assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Anti-Inflammatory Assays A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Assessment (MTT Assay) A->B Determine Non-Toxic Concentration Range D Nitric Oxide (NO) Production Assay (Cell-Based) B->D Select Sub-Toxic Concentrations E NF-κB Pathway Analysis (Reporter Assay or Nuclear Translocation) B->E Select Sub-Toxic Concentrations C COX-1/COX-2 Inhibition Assay (Enzymatic) C->D Complementary Mechanisms D->E Correlate Findings

Caption: A logical workflow for in vitro testing.

Part 1: Foundational Assay - Cytotoxicity Assessment

Before investigating specific biological activities, it is crucial to determine the concentrations at which 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one does not induce cell death. This ensures that any observed effects in subsequent assays are not merely a consequence of toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic profile of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one on a relevant cell line (e.g., RAW 264.7 murine macrophages).

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]

Materials:

  • 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1N HCl in anhydrous isopropanol)[10][11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Part 2: Anti-Inflammatory Activity Assays

Based on the established non-toxic concentration range, the following assays can be performed to investigate the potential anti-inflammatory mechanisms of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if the test compound can inhibit the activity of COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase component of COX activity. The COX enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate.[15][16]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)

  • Test compound and reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)[17]

  • Tris-HCl buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Dilute them to various concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 150 µL Tris-HCl buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of the diluted test compound, reference inhibitor, or solvent control (for 100% activity).[15]

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of TMPD solution to each well, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.[15]

  • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader.[15][18]

Data Analysis: Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100 Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50 (COX-1) / IC50 (COX-2).[17]

ParameterCOX-1COX-2
IC50 (µM) Experimental ValueExperimental Value
Selectivity Index (SI) \multicolumn{2}{c}{Calculated Value (IC50 COX-1 / IC50 COX-2)}
Caption: Table for summarizing COX inhibition data.
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in activated macrophages.

Principle: Macrophages, when stimulated with LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO.[13] NO is unstable, but it quickly oxidizes to nitrite in the culture medium. The nitrite concentration can be measured using the Griess reagent, which forms a colored azo compound that can be quantified spectrophotometrically.[13][19]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12][13] Include control wells (cells only, cells + LPS, cells + compound only).

  • Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent to each well.[13]

  • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.[13]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Plot the inhibition percentage against compound concentration to determine the IC50 value.

Protocol 4: NF-κB Inhibition Assay

Objective: To determine if the test compound inhibits the activation of the NF-κB signaling pathway.

Principle: NF-κB is a transcription factor that is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation by agents like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20] Inhibition can be measured using a cell line that stably expresses an NF-κB-driven reporter gene (e.g., luciferase) or by immunofluorescence staining to visualize NF-κB nuclear translocation.[11]

Method A: NF-κB Luciferase Reporter Assay

Materials:

  • A cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293 or C2C12)[11][21]

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compound

  • Luciferase assay reagent

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a white opaque 96-well plate and allow them to attach overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) and incubate for a further 6-8 hours.[22]

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or total protein content). Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

G cluster_pathway NF-κB Signaling Pathway LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Nucleus->Genes Activates Compound 4-Amino-6-chloro- 2-phenylpyridazin-3(2H)-one Compound->IKK Potential Inhibition Point

Caption: Potential inhibition point in the NF-κB pathway.

Conclusion and Interpretation

The data generated from this series of in vitro assays will provide a robust preliminary profile of the biological activity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

  • A low CC50 value from the MTT assay indicates general cytotoxicity.

  • Potent IC50 values in the COX assay , particularly with a high selectivity index for COX-2, would suggest a mechanism similar to modern NSAIDs.[23][24]

  • Inhibition of NO production in the Griess assay is a strong indicator of anti-inflammatory potential, often linked to the suppression of iNOS expression.[12][25]

  • A reduction in reporter gene activity or nuclear translocation in the NF-κB assay would point to an upstream inhibitory effect on a critical inflammatory signaling cascade.[11][26]

Collectively, these results will guide further preclinical development, including more complex cell-based assays, in vivo efficacy studies, and target identification efforts.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • A selective small-molecule nuclear factor-κB inhibitor from a high-throughput cell-based assay for “activator protein-1 hits”. AACR Journals. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Institutes of Health. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. Semantic Scholar. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • In vitro cyclooxygenase activity assay in tissue homogenates. PubMed. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Institutes of Health. [Link]

  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory a. FLORE. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Institutes of Health. [Link]

  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Institutes of Health. [Link]

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Method

Application Notes and Protocols: Synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. These include cardiotonic, vasorelaxant, anti-inflammatory, and anticancer effects.[1][2][3][4] The inherent structural features of the pyridazinone ring, with its two adjacent nitrogen atoms, allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents.[4] Specifically, the 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one core represents a promising template for the design of targeted therapies. The strategic placement of the amino and chloro groups, along with the phenyl substituent, provides key interaction points with biological targets, which can be systematically modified to probe and optimize therapeutic activity.

This document provides a comprehensive guide for the synthesis of 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one and its analogs, intended for researchers and scientists in drug development. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and outline a framework for conducting Structure-Activity Relationship (SAR) studies to identify compounds with enhanced biological profiles.

Synthetic Strategy: A Rational Approach to Analog Synthesis

The synthesis of the target 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one analogs commences with the construction of the core pyridazinone ring, followed by the strategic introduction of the chloro and amino functionalities. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methodologies for similar heterocyclic systems.

Diagram of the General Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of the Pyridazinone Core cluster_functionalization Functionalization cluster_diversification Analog Synthesis (SAR) A Maleic Anhydride Derivative C Dihydropyridazinone Intermediate A->C Condensation B Phenylhydrazine B->C D Chlorination C->D E Dichloro Intermediate D->E F Selective Amination E->F G 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (Target Compound) F->G H Variation of Phenyl Substituent (R1) G->H I Variation of Amino Substituent (R2) G->I J Diverse Analogs H->J I->J

Caption: General workflow for the synthesis of 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one analogs.

The core pyridazinone ring can be constructed via the condensation of a suitably substituted maleic anhydride derivative with phenylhydrazine. Subsequent chlorination, for instance using phosphorus oxychloride, would yield a dichloro-pyridazinone intermediate. The key step then involves a selective nucleophilic substitution of one of the chlorine atoms with an amino group. The regioselectivity of this amination is crucial and can often be controlled by the reaction conditions. Based on literature precedents for similar systems, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, enabling the desired selective amination.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-phenylpyridazin-3(2H)-one (Intermediate)

This protocol describes the synthesis of the key dichloro-intermediate.

Materials:

  • Mucochloric acid

  • Phenylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-chloro-2-phenylpyridazin-3(2H)-one: A mixture of mucochloric acid (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the crude product.

  • Chlorination: The crude 6-chloro-2-phenylpyridazin-3(2H)-one (1 equivalent) is suspended in toluene. Phosphorus oxychloride (3-5 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 8-12 hours.

  • Work-up: After cooling, the excess POCl₃ and toluene are removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 4,6-dichloro-2-phenylpyridazin-3(2H)-one.

Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (Target Compound)

This protocol details the selective amination of the dichloro-intermediate. A similar procedure for a positional isomer involves heating the dichloro-precursor with aqueous ammonia in an autoclave.[5]

Materials:

  • 4,6-dichloro-2-phenylpyridazin-3(2H)-one

  • Ammonia (e.g., in 1,4-dioxane or as aqueous ammonia)

  • 1,4-Dioxane (if using gaseous ammonia)

  • Sealed reaction vessel or autoclave

Procedure:

  • Reaction Setup: In a sealed reaction vessel or autoclave, dissolve 4,6-dichloro-2-phenylpyridazin-3(2H)-one (1 equivalent) in 1,4-dioxane.

  • Amination: Add a solution of ammonia in dioxane (5-10 equivalents) or an excess of concentrated aqueous ammonia.

  • Reaction Conditions: Heat the sealed vessel to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by HPLC.

Structure-Activity Relationship (SAR) Studies: A Framework for Optimization

The synthesized 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one serves as a starting point for SAR studies. The goal is to systematically modify different parts of the molecule to understand their influence on a specific biological activity, for example, kinase inhibition, which is a common target for pyridazinone derivatives.

Diagram of the SAR Exploration Strategy

SAR_Strategy cluster_R1 R1 Modifications (Phenyl Ring) cluster_R2 R2 Modifications (Amino Group) Core 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one R1_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->R1_EDG Vary R1 R1_EWG Electron-Withdrawing Groups (e.g., -CF3, -NO2) Core->R1_EWG Vary R1 R1_Halogen Halogens (e.g., -F, -Cl, -Br) Core->R1_Halogen Vary R1 R2_Alkyl Alkylation (e.g., -NHCH3, -N(CH3)2) Core->R2_Alkyl Vary R2 R2_Acyl Acylation (e.g., -NHCOCH3) Core->R2_Acyl Vary R2 R2_Aryl Arylation (e.g., -NHPh) Core->R2_Aryl Vary R2

Caption: Strategy for SAR studies by modifying the R1 and R2 positions of the core scaffold.

Proposed Analogs and Hypothetical SAR Data

The following table outlines a series of proposed analogs for synthesis and their hypothetical biological activity against a target kinase (e.g., expressed as IC₅₀ values). This provides a framework for a systematic SAR exploration.

Compound IDR¹ (Substitution on Phenyl Ring)R² (Substitution on Amino Group)Hypothetical Kinase IC₅₀ (nM)Rationale for Modification
Lead-01 HH150Baseline compound
ANA-01 4-OCH₃H80Explore impact of electron-donating group on phenyl ring.
ANA-02 4-CF₃H250Investigate effect of electron-withdrawing group.
ANA-03 4-ClH120Assess influence of halogen substitution.
ANA-04 HCH₃300Determine effect of N-alkylation on the amino group.
ANA-05 HCOCH₃>1000Examine impact of acylation on the amino group.
ANA-06 4-OCH₃CH₃180Combine beneficial R¹ modification with R² change.
ANA-07 2,4-diClH95Explore effect of multiple substitutions on phenyl ring.

Interpretation of Hypothetical SAR:

  • R¹ Position (Phenyl Ring): The introduction of an electron-donating group like methoxy at the para-position (ANA-01) may enhance potency, possibly by improving interactions with a hydrophobic pocket in the kinase active site. Conversely, a strong electron-withdrawing group like trifluoromethyl (ANA-02) could be detrimental to activity. Halogen substitution (ANA-03, ANA-07) might offer a balance of steric and electronic properties that maintain or slightly improve activity.

  • R² Position (Amino Group): The primary amino group appears to be important for activity, as both alkylation (ANA-04) and acylation (ANA-05) are predicted to decrease potency. This suggests that the -NH₂ group may act as a crucial hydrogen bond donor in the binding site.

Conclusion

The 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one scaffold presents a versatile platform for the development of novel therapeutic agents. The synthetic routes and protocols detailed herein provide a solid foundation for accessing the core molecule and a diverse range of analogs. The proposed SAR framework offers a systematic approach to optimize the biological activity of this promising class of compounds. Through iterative cycles of design, synthesis, and biological evaluation, researchers can unlock the full therapeutic potential of these pyridazinone derivatives.

References

  • Gokce, M., Utku, S., & Kupeli, E. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

  • Aziz, M. A., Allam, H. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311303. [Link]

  • Cetin, F., Cakir, U., et al. (2021). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, 354(10), e2100148. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

  • SAR Publication. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. International Journal of Pharmaceutical and Medical Research. [Link]

Sources

Application

Using 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one as a herbicide (Chloridazon)

Application Notes and Protocols for Chloridazon as a Herbicide Prepared by: Senior Application Scientist, Gemini Division Document ID: GMNI-AN-CHL-260102 Abstract: This document provides a comprehensive technical guide f...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Chloridazon as a Herbicide

Prepared by: Senior Application Scientist, Gemini Division

Document ID: GMNI-AN-CHL-260102

Abstract: This document provides a comprehensive technical guide for the use of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, commonly known as Chloridazon or Pyrazon, as a selective, systemic herbicide.[1][2] It is intended for researchers, scientists, and agricultural professionals. This guide details Chloridazon's mechanism of action, provides step-by-step protocols for laboratory and field applications, outlines methods for residue analysis, and discusses its environmental fate. The protocols are designed to be self-validating by explaining the scientific rationale behind the experimental choices.

Introduction and Chemical Properties

Chloridazon is a selective pyridazinone herbicide developed in the 1960s, primarily used for pre- and early post-emergence control of annual broad-leaved weeds in crops such as sugar beets, fodder beets, and red beets.[2][3] It is absorbed rapidly by the roots and translocated acropetally (upwards) throughout the plant.[2][3] Its selectivity in beet crops is due to the ability of these plants to metabolize Chloridazon into a non-phytotoxic N-glucosyl derivative.[3]

Table 1: Chemical and Physical Properties of Chloridazon

PropertyValueSource
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1][3]
Synonyms Pyrazon, PAC[3][4]
CAS Number 1698-60-8[1][4]
Molecular Formula C₁₀H₈ClN₃O[1]
Molecular Weight 221.64 g/mol [3]
Appearance Brown solid[5]
Water Solubility ~400 mg/L at 20°C[3]
Stability Stable in aqueous media at pH 3-9.[3][6]

Mechanism of Action: Photosystem II Inhibition

Rationale: Understanding the molecular target of a herbicide is fundamental to its effective use in research and predicting its effects on non-target organisms. Chloridazon's primary mode of action is the inhibition of photosynthesis.[1]

Chloridazon acts by blocking the electron transport chain in Photosystem II (PSII) within the thylakoid membranes of chloroplasts.[7][8] Specifically, it binds to the QB binding site on the D1 protein of the PSII reaction center.[7][9] This binding is competitive with plastoquinone (PQ), the native electron acceptor.[9]

Consequences of Inhibition:

  • Blocked Electron Flow: The transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is obstructed.[7][9]

  • Halted Photosynthesis: The blockage prevents the production of ATP and NADPH, which are essential for CO₂ fixation in the Calvin cycle.[7][9]

  • Oxidative Stress: The excess light energy absorbed by chlorophyll cannot be used for photochemistry. This leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and rapid cellular damage.[7][9]

  • Chlorophyll Destruction: The oxidative stress leads to the photodestruction of chlorophyll, resulting in visible symptoms like chlorosis (yellowing).[3]

Chloridazon_MoA cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e⁻ flow QA QA (Primary Quinone) Pheo->QA e⁻ flow D1_Protein D1 Protein (QB Site) QA->D1_Protein e⁻ flow PQ_Pool Plastoquinone (PQ) Pool D1_Protein->PQ_Pool e⁻ flow Chloridazon Chloridazon Chloridazon->D1_Protein Binds & Inhibits

Caption: Inhibition of photosynthetic electron transport by Chloridazon at the QB binding site on the D1 protein of Photosystem II.

Application Protocols

Protocol for Preparation of Stock and Working Solutions

Rationale: Accurate and consistent preparation of solutions is critical for reproducible experimental results. Due to Chloridazon's moderate water solubility, an organic solvent may be required for high-concentration stock solutions.[7]

Materials:

  • Chloridazon (analytical grade, >98% purity)

  • Solvent: Acetone or Methanol (for stock solution)

  • Carrier: Deionized water or nutrient solution (for working solution)

  • Surfactant (e.g., Tween® 20) for foliar applications[7]

  • Volumetric flasks, magnetic stirrer, analytical balance

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat[6]

Procedure:

  • Safety First: Handle solid Chloridazon and organic solvents in a fume hood, wearing appropriate PPE.[6]

  • Stock Solution (e.g., 10,000 ppm in Acetone):

    • Accurately weigh 100 mg of Chloridazon.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 7 mL of acetone and dissolve the solid completely using a magnetic stirrer.

    • Once dissolved, bring the volume to exactly 10 mL with acetone. Store in a tightly sealed, labeled glass container at 4°C.

  • Working Solution (e.g., 10 ppm for Soil Drench):

    • Calculate the required volume of stock solution using the formula: C₁V₁ = C₂V₂.

      • (10,000 ppm) * V₁ = (10 ppm) * (1000 mL) => V₁ = 1 mL

    • In a 1 L volumetric flask, add approximately 800 mL of deionized water.

    • Pipette 1 mL of the 10,000 ppm stock solution into the water while stirring to ensure dispersion.

    • Bring the final volume to 1 L with water.

    • For Foliar Spray: Add a surfactant like Tween® 20 to a final concentration of 0.02% v/v (0.2 mL per 1 L) to improve leaf coverage.[7]

Protocol for Laboratory-Scale Herbicide Efficacy Bioassay

Rationale: A laboratory bioassay provides a controlled environment to determine the herbicidal activity of Chloridazon on target weed species and its selectivity towards crop species.[10][11] This protocol uses a soil-based pot assay.

Materials:

  • Seeds of a susceptible weed (e.g., Chenopodium album) and a tolerant crop (Beta vulgaris)

  • Pots (10 cm diameter) filled with a standardized soil mix

  • Chloridazon working solutions (e.g., 0, 1, 5, 10, 25, 50 ppm)

  • Growth chamber with controlled light, temperature, and humidity

  • Ruler or caliper for measurements

Procedure:

  • Experimental Setup: Use a randomized complete block design with at least 4 replicates per treatment concentration.[8]

  • Planting: Sow 10 seeds of the test species per pot at a uniform depth.

  • Pre-Emergence Application:

    • Immediately after sowing, apply 50 mL of the respective Chloridazon working solution evenly to the soil surface of each pot.[7] The 0 ppm pot serves as the untreated control.

    • This volume should be sufficient to moisten the root zone.

  • Growth Conditions: Place pots in a growth chamber (e.g., 16h light/8h dark cycle, 22°C day/18°C night). Water as needed, avoiding overwatering and leaching.

  • Data Collection (14-21 Days After Treatment):

    • Record germination percentage.

    • Measure shoot height and root length.

    • Determine fresh and dry biomass.

    • Visually assess phytotoxicity on a scale (e.g., 0 = no effect, 100 = complete death).

  • Analysis: Analyze the data using ANOVA to determine significant differences between treatments. Calculate the GR₅₀ (concentration causing 50% growth reduction) to quantify herbicidal potency.

Protocol for Field Application

Rationale: Field application requires careful calibration and consideration of environmental factors to ensure efficacy and minimize off-target effects. Chloridazon is typically applied pre-emergence or early post-emergence.[2]

Table 2: Recommended Field Application Rates for Chloridazon

CropApplication TimingRate (kg a.i./ha)Weed Spectrum
Sugar Beet Pre-emergence1.3 - 3.25Annual broad-leaved weeds
Fodder Beet Pre-emergence1.3 - 3.25Annual broad-leaved weeds
Red Beet Early Post-emergence1.3 - 2.6Annual broad-leaved weeds
(Note: Rates are general; always consult the specific product label for local recommendations and restrictions.[2][12])

Procedure:

  • Sprayer Calibration: Calibrate the sprayer to deliver the desired volume (e.g., 200-400 L/ha) at a constant pressure and speed to ensure uniform coverage.[8]

  • Tank Mixing:

    • Fill the spray tank to 1/3 with water and start agitation.[13]

    • If using a wettable powder (WP) or water-dispersible granule (WDG) formulation, pre-slurry it in a small amount of water before adding to the tank.[13]

    • Add suspension concentrate (SC) formulations next.[8]

    • If tank-mixing with other herbicides (e.g., phenmedipham, ethofumesate), add them according to the label's specified mixing order.[8]

    • Fill the tank to the final volume with water. Maintain agitation throughout spraying.[13]

  • Application:

    • Pre-emergence: Apply to a well-prepared, fine seedbed before crop or weed emergence.

    • Post-emergence: Apply when weeds are small and actively growing (e.g., cotyledon to 2-4 true leaf stage).[8]

    • Avoid spraying in high winds to prevent drift. Do not apply if heavy rain is forecast, which could cause excessive leaching.

Analytical Methods for Residue Determination

Rationale: Quantifying herbicide residues in environmental matrices like soil and water is essential for environmental fate studies, risk assessment, and regulatory compliance. This typically involves extraction, cleanup, and chromatographic analysis.[14][15]

Caption: A generalized workflow for the analysis of Chloridazon residues in environmental samples.

Protocol for Extraction and Cleanup from Soil

Principle: This protocol uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a streamlined approach for multi-residue analysis in complex matrices.[16]

Materials:

  • Soil sample (air-dried and sieved)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • C18 Solid Phase Extraction (SPE) cartridges for cleanup

  • Centrifuge, vortex mixer, evaporator

Procedure:

  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 10 mL of reagent-grade water to hydrate the sample.[14]

    • Add 15 mL of ACN with 1% acetic acid.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 6 mL aliquot of the upper ACN layer to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer a 4 mL aliquot of the cleaned extract to a clean tube.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water) for analysis.

Instrumental Analysis

Principle: Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate Chloridazon from other components in the extract. Mass Spectrometry (MS) or an Electron Capture Detector (ECD) provides sensitive and selective detection.[15]

  • Gas Chromatography (GC-ECD/MS): Suitable for analyzing Chloridazon. A typical method involves a capillary column (e.g., VF-5MS) and an electron capture detector (ECD), which is sensitive to the chlorine atom in the molecule.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for high sensitivity and specificity, especially for analyzing both Chloridazon and its more polar metabolites.[16] It provides robust quantification even in complex matrices.

Environmental Fate and Toxicology

  • Degradation: Chloridazon is moderately persistent in soil.[1] Its degradation in the environment is primarily through microbial action, which cleaves the phenyl group to form the primary metabolite, desphenyl-chloridazon .[17][18]

  • Metabolites: The desphenyl-chloridazon metabolite is often more persistent and mobile in soil and water than the parent compound.[17][18][19] It is frequently detected in groundwater, sometimes at higher concentrations than Chloridazon itself.[18]

  • Toxicology: Chloridazon exhibits low acute oral toxicity to mammals.[1][17] It is considered a skin and eye irritant.[1] The desphenyl-chloridazon metabolite, however, can exhibit higher toxicity to certain aquatic organisms than the parent compound.[17]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15546, Chloridazon. Retrieved from [Link]

  • University of Hertfordshire Agricultural & Environmental Research Unit (AERU). Chloridazon (Ref: BAS 119H). Retrieved from [Link]

  • MCB Books. What is Chloridazon | Properties of Chloridazon for herbicide | Applications of Chloridazon. Retrieved from [Link]

  • Compendium of Pesticide Common Names. chloridazon data sheet. Retrieved from [Link]

  • Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. PubMed. Retrieved from [Link]

  • Woods End Laboratories. Herbicide Bioassay. Retrieved from [Link]

  • Journal of Pesticide Science (1989). Summaries of Toxicity Studies on Chloridazon. Retrieved from [Link]

  • ResearchGate. Environmental occurrence and degradation of the herbicide n-chloridazon. Retrieved from [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Contract Laboratory. Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Hosseini, F., et al. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. Retrieved from [Link]

  • YouTube. Conducting A Bioassay. Retrieved from [Link]

  • ACS ES&T Water. Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. Retrieved from [Link]

  • Kucharski, M., Sadowski, J., & Domaradzki, K. (2012). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS. Plant Protection Research. Retrieved from [Link]

  • Purdue University. Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

  • Farmers Weekly (2019). Why sugar beet growers should re-evaluate herbicide plans. Retrieved from [Link]

  • University of Idaho. SECTION K. SUGAR BEET. Retrieved from [Link]

  • Herbicide Manufacturing Process. PROPERTIES OF CHLORIDAZON | HERBICIDE MANUFACTURING PROCESS. Retrieved from [Link]

  • SDSU Extension (2022). Preparing Spray Solutions: Mixing Order. Retrieved from [Link]

  • ACS Publications (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Retrieved from [Link]

  • ResearchGate (2020). Detection of Pesticide Residues in Soil, Water, and Food. Retrieved from [Link]

  • Current Research Web. Validation of Analytical Method for Residue Determination of 173 Pesticides in Drinking Water by GC- MSMS. Retrieved from [Link]

  • PubMed Central (2023). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Retrieved from [Link]

  • Centre wallon de Recherches agronomiques - Wallonie. Comparison of sequential herbicides applications in sugar beet in Belgium based on active substances analysis. Retrieved from [Link]

  • Morley Bulletin (1991). Sugar beet edition. Retrieved from [Link]

Sources

Method

Experimental Setup for a High-Throughput FABP4 Inhibition Assay Using Pyridazinone-Based Compounds

An Application Note and Protocol for the Scientific Community Abstract Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrop...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scientific Community

Abstract

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2][3] Its central role in regulating fatty acid trafficking, lipid metabolism, and inflammatory signaling has established it as a high-value therapeutic target for metabolic diseases, including type 2 diabetes and atherosclerosis, as well as a promising target in oncology.[4][5][6][7] Recently, pyridazinone-based chemical scaffolds have emerged as a novel and potent class of FABP4 inhibitors.[8][9][10] This document provides a comprehensive, field-tested protocol for a robust and reproducible in vitro fluorescence-based competitive binding assay designed to determine the inhibitory potency (IC50) of these compounds. We delve into the causality behind experimental choices, provide self-validating quality controls, and offer a detailed workflow from reagent preparation to data analysis.

Introduction: The Rationale for Targeting FABP4

FABP4 is a key mediator at the intersection of metabolic and inflammatory pathways.[6] Within adipocytes, it facilitates the transport of fatty acids derived from lipolysis and is crucial for systemic lipid homeostasis.[3] In macrophages, FABP4 modulates inflammatory responses, contributing to the formation of atherosclerotic plaques.[1][3] Elevated circulating levels of FABP4 are strongly correlated with obesity, insulin resistance, and cardiovascular disease.[4][6] Furthermore, emerging evidence implicates FABP4 in promoting tumor growth, metastasis, and therapy resistance in various cancers, including breast, prostate, and ovarian cancers, by supplying fatty acids for energy and activating oncogenic signaling pathways.[7][11][12][13]

The inhibition of FABP4 function is therefore a compelling therapeutic strategy. Small molecule inhibitors, such as those from the recently explored pyridazinone class, are designed to occupy the fatty acid-binding pocket of the protein, preventing it from interacting with its endogenous ligands.[5][9][10] This application note details a competitive ligand displacement assay, a standard and reliable method for quantifying the efficacy of such inhibitors.

Assay Principle and Design

The protocol described herein is a competitive inhibition assay based on fluorescence. The fundamental principle is the displacement of a high-affinity fluorescent probe from the FABP4 binding pocket by a competing, non-fluorescent inhibitor.

  • In the absence of an inhibitor: Recombinant human FABP4 is incubated with a fluorescently-labeled fatty acid analogue (e.g., BODIPY™ FL C16). The probe binds to the hydrophobic internal cavity of FABP4, resulting in a high fluorescence signal.

  • In the presence of an inhibitor: The test compound (e.g., a pyridazinone derivative) competes with the fluorescent probe for the same binding site. A potent inhibitor will displace the probe from the FABP4 cavity into the aqueous buffer. This displacement leads to a quenching of the probe's fluorescence, causing a measurable decrease in the signal.

The magnitude of the fluorescence decrease is directly proportional to the inhibitor's binding affinity and concentration. By measuring the fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

Mechanism of FABP4 Inhibition by Pyridazinone Compounds

The diagram below illustrates the core concept of the competitive displacement assay. Pyridazinone compounds, as small molecule inhibitors, physically block the binding of the fluorescent fatty acid probe to the FABP4 protein.

cluster_0 No Inhibitor Present cluster_1 Inhibitor Present FABP4_1 FABP4 Protein Complex_1 FABP4-Probe Complex (High Fluorescence) Probe_1 Fluorescent Probe (BODIPY-FA) Probe_1->FABP4_1 Binds FABP4_2 FABP4 Protein Inhibited_Complex FABP4-Inhibitor Complex Probe_2 Displaced Probe (Low Fluorescence) Inhibitor Pyridazinone Inhibitor Inhibitor->FABP4_2 Competes & Binds

Caption: Competitive binding mechanism in the FABP4 inhibition assay.

Overall Experimental Workflow

A successful experiment relies on a logical and organized workflow. The following diagram provides a high-level overview of the entire process, from initial preparation to final data interpretation.

prep 1. Reagent Preparation (Buffer, Protein, Probe, Compounds) plate 2. Assay Plate Setup (Controls & Compound Dilutions) prep->plate reagents 3. Reagent Addition (FABP4 Protein -> Probe -> Inhibitor) plate->reagents incubate 4. Incubation (Allow binding to reach equilibrium) reagents->incubate read 5. Fluorescence Reading (Measure signal on plate reader) incubate->read analyze 6. Data Analysis (% Inhibition -> Dose-Response Curve -> IC50) read->analyze

Caption: High-level workflow for the FABP4 inhibitor screening assay.

Materials and Reagents

  • Protein: Recombinant Human FABP4 (apo-protein, carrier-free). Purity >95% is critical.

  • Fluorescent Probe: BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid).[14][15][16]

  • Test Compounds: Pyridazinone derivatives synthesized in-house or sourced externally.

  • Positive Control: BMS309403 (a well-characterized, potent FABP4 inhibitor).[6][17]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA. Causality: This buffer composition mimics physiological conditions and prevents non-specific interactions.

  • Solvent: Anhydrous, inhibitor-grade Dimethyl Sulfoxide (DMSO).

  • Hardware:

    • Black, opaque, flat-bottom 96-well or 384-well microplates (low-binding surface recommended).

    • Multi-channel pipettes and/or automated liquid handler.

    • Fluorescence microplate reader with appropriate filters for BODIPY FL (Excitation ≈ 490 nm, Emission ≈ 520 nm).

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 100 µL. Adjust volumes proportionally for other formats.

Step 1: Reagent Preparation
  • Assay Buffer (1X): Prepare 500 mL of 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA in ultrapure water. Filter-sterilize and store at 4°C. Equilibrate to room temperature before use.

  • Recombinant FABP4 Stock (100 µM): Reconstitute lyophilized FABP4 in Assay Buffer to a concentration of 100 µM. Aliquot and store at -80°C to avoid freeze-thaw cycles.

  • BODIPY FL C16 Stock (1 mM): Dissolve in DMSO. Aliquot in light-protected tubes and store at -20°C. Trustworthiness: The fluorescent probe is light-sensitive; minimize exposure to light during all steps.

  • Test Compound/Control Stock (10 mM): Dissolve pyridazinone compounds and BMS309403 in 100% DMSO.

  • Intermediate Compound Plate (100X): Create a serial dilution plate.

    • In a 96-well plate, add 100% DMSO to columns 2-11.

    • Add your 10 mM stock compounds to column 1.

    • Perform a 1:3 serial dilution across the plate (e.g., transfer 30 µL from column 1 to 60 µL in column 2, mix, and repeat). This creates a concentration range (e.g., 10 mM to 0.17 µM) that will be further diluted 100-fold in the final assay.

Step 2: Assay Procedure
  • Prepare Working Solutions: On the day of the experiment, prepare the following solutions in Assay Buffer. Keep on ice.

    • FABP4 Working Solution (2X = 40 nM): Thaw an aliquot of FABP4 stock on ice. Dilute to 40 nM in Assay Buffer.

    • BODIPY FL C16 Working Solution (2X = 40 nM): Dilute the 1 mM stock to 40 nM in Assay Buffer. Protect from light.

    • Expertise: The final 1:1 ratio of protein to probe (20 nM each) is chosen to ensure that nearly all of the probe is bound in the absence of an inhibitor, maximizing the dynamic range of the assay.

  • Plate Setup and Compound Addition:

    • Add 1 µL of the serially diluted compounds (from the 100X intermediate plate) to the corresponding wells of a black, opaque assay plate.

    • For Negative Control wells (0% inhibition), add 1 µL of 100% DMSO .

    • For Blank wells (background fluorescence), add 1 µL of 100% DMSO .

    • Trustworthiness: Maintaining a constant final DMSO concentration (1% in this protocol) across all wells is critical to prevent solvent-induced artifacts.

  • Reagent Addition:

    • To all wells except the Blanks, add 50 µL of the FABP4 Working Solution (40 nM) .

    • To the Blank wells, add 50 µL of Assay Buffer.

    • Add 49 µL of the BODIPY FL C16 Working Solution (40 nM) to all wells. The final volume is now 100 µL.

  • Incubation:

    • Cover the plate to protect it from light and evaporation.

    • Incubate at room temperature for 30 minutes on a plate shaker (gentle agitation). Causality: This incubation period allows the binding reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm .

    • Record the fluorescence intensity (in Relative Fluorescence Units, RFU) for each well.

Data Analysis and Interpretation

Step 1: Data Normalization
  • Average Controls: Calculate the average RFU for the Blank and Negative Control (0% inhibition, DMSO only) wells.

  • Background Subtraction: Subtract the average Blank RFU from all other wells.

    • Corrected RFU = Well RFU - Average Blank RFU

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound:

    • % Inhibition = 100 * (1 - (Corrected RFU_Compound / Corrected RFU_NegativeControl))

Step 2: IC50 Determination
  • Plot Data: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Derive IC50: The software will calculate the LogIC50, which can be converted back to the IC50 value. The IC50 is the concentration of an inhibitor that causes a 50% reduction in the maximal response.

Sample Data Presentation
Compound Conc. [µM]Log [Compound]Average RFU% Inhibition
100.0002.0015,25095.8%
33.3331.5218,94088.9%
11.1111.0525,60072.1%
3.7040.5741,80048.5%
1.2350.0965,10019.7%
0.412-0.3878,9003.9%
0.137-0.8681,5000.7%
0.000 (Control)-82,1000.0%

Assay Validation and Quality Control

A robust assay requires rigorous validation to ensure the data is trustworthy and reproducible.

  • Z'-Factor: This metric assesses the quality and dynamic range of the assay. It should be calculated for each plate using the Negative (DMSO) and Positive (saturating concentration of BMS309403) controls.

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • An assay is considered excellent and suitable for high-throughput screening if Z' ≥ 0.5 .

  • Compound Autofluorescence: Before screening, test compounds should be run in a separate plate without the fluorescent probe and FABP4 to check for intrinsic fluorescence at the assay wavelengths. Compounds with significant autofluorescence can produce false negatives and must be flagged.

  • DMSO Tolerance: The final DMSO concentration should be kept consistent and ideally ≤1%. Higher concentrations can denature the protein and disrupt binding, leading to unreliable results.

References

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery. [Link]

  • Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

  • Floresta, G., et al. (2017). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. European Journal of Medicinal Chemistry. [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Preprints.org. [Link]

  • Xu, A., & Tso, A. W. (2016). A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update. International Journal of Molecular Sciences. [Link]

  • Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis. [Link]

  • Patsnap. (2024). What are FABP4 inhibitors and how do they work?. [Link]

  • Floresta, G., et al. (2017). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. European Journal of Medicinal Chemistry. [Link]

  • Assay Genie. (n.d.). Human Fatty Acid Binding Protein 4, Adipocyte (FABP4) ELISA Kit. [Link]

  • Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • Furuhashi, M., et al. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Medicine Insights: Cardiology. [Link]

  • Floresta, G., et al. (2022). Pyridazin-3(2H)-one as new FABP4 inhibitors suggested by molecular growing experiments. Sciforum. [Link]

  • RCSB PDB. (2023). 7FWG: Crystal Structure of human FABP4 in complex with a hydroxypyridin-2-one derivative. [Link]

  • RCSB PDB. (2023). 7FWB: Crystal Structure of human FABP4 in complex with a tetrazole derivative. [Link]

  • Li, Y., et al. (2020). Pharmacological Inhibition of Fatty Acid-Binding Protein 4 (FABP4) Protects Against Rhabdomyolysis-Induced Acute Kidney Injury. Frontiers in Pharmacology. [Link]

  • Floresta, G., et al. (2017). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. European Journal of Medicinal Chemistry. [Link]

  • Adida, A., & Spener, F. (2007). Structural basis for activation of fatty acid-binding protein 4. Journal of Molecular Biology. [Link]

  • Wu, Q., et al. (2022). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology. [Link]

  • ResearchGate. (n.d.). Structures of selected potent FABP4 inhibitors belonging to various chemical classes. [Link]

  • Ehler, A., et al. (2025). A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding. Acta Crystallographica Section D: Structural Biology. [Link]

  • Tan, S. H. S., et al. (2021). Fatty Acid-Binding Proteins and Their Roles in Disease and Cancer. Lupine Publishers. [Link]

  • Ehler, A., et al. (2025). A high-resolution data set of fatty acid-binding protein structures. II. Crystallographic overview, ligand classes and binding pose. Acta Crystallographica Section D: Structural Biology. [Link]

  • Wu, Q., et al. (2022). Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer. Frontiers in Oncology. [Link]

  • Chen, L., et al. (2022). Diagnostic, Prognostic, and Immunological Roles of FABP4 in Pancancer: A Bioinformatics Analysis. Computational and Mathematical Methods in Medicine. [Link]

  • Yamaguchi, R., et al. (2018). Fatty acid binding protein 4 enhances prostate cancer progression by upregulating matrix metalloproteinases and stromal cell cytokine production. Oncotarget. [Link]

  • ResearchGate. (n.d.). Displacement of BODIPY FL C16 from FABP by oleic acid. [Link]

  • Velde, J. H., et al. (2007). Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Molecular and Cellular Biochemistry. [Link]

  • ResearchGate. (n.d.). 4-NH2-pyridazinones synthesized and screened against FABP4. [Link]

  • Flessner, C., et al. (2015). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research. [Link]

  • Burla, B., et al. (2013). Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing. Journal of Biomolecular Screening. [Link]

  • NCBI. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. [Link]

  • Deprez, E., et al. (2011). Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy. PLOS ONE. [Link]

  • Gnaedinger, A., & D'Souza, K. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. Biology of Reproduction. [Link]

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Application

Application Note: Streamlining Pyridazinone Synthesis with Thin Layer Chromatography (TLC) Monitoring

An Application Guide for the Synthesis and Monitoring of Pyridazinone Derivatives Introduction: The Importance of Pyridazinones and Reaction Monitoring The pyridazinone core is a "privileged scaffold" in drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Monitoring of Pyridazinone Derivatives

Introduction: The Importance of Pyridazinones and Reaction Monitoring

The pyridazinone core is a "privileged scaffold" in drug discovery, forming the basis of numerous therapeutic agents.[1] Its derivatives have been explored for a vast array of pharmacological applications, making the development of efficient synthetic routes a critical endeavor for researchers.[2][3] A common and effective method for synthesizing the pyridazinone ring involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[4][5][6]

Regardless of the specific synthetic pathway, the ability to monitor the reaction's progress is paramount.[7] Reaction monitoring allows the chemist to:

  • Confirm Reaction Initiation: Verify that the reactants are being consumed.

  • Track Progress: Observe the formation of the desired product over time.

  • Identify Intermediates or Side Products: Detect the presence of unexpected spots on the TLC plate.

  • Determine Reaction Completion: Pinpoint the exact moment when the limiting reactant has been fully consumed, preventing unnecessary heating or the formation of degradation products.[8]

Thin Layer Chromatography (TLC) is an ideal technique for this purpose due to its simplicity, speed, and minimal sample requirement.[9] It provides immediate qualitative feedback on the composition of the reaction mixture.

The Principle: How TLC Visualizes a Chemical Reaction

TLC separates compounds based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (a solvent system, or eluent).[10]

  • The Stationary Phase: For pyridazinone synthesis, silica gel (SiO₂) coated on a plate is the standard choice.[10][11] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.

  • The Mobile Phase (Eluent): A solvent or mixture of solvents is drawn up the plate by capillary action.

  • The Separation: As the eluent moves up the plate, it carries the compounds from the reaction mixture with it. Polar compounds in the mixture will have a stronger affinity for the polar silica gel and will travel up the plate more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase.

This difference in migration speed is what allows for the separation and visualization of the starting materials, intermediates, and the final pyridazinone product, each appearing as a distinct spot on the plate.

The position of each spot is quantified by its Retention Factor (Rf) , a key parameter for compound identification under a specific set of TLC conditions.[12]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A well-chosen eluent system will result in a clear separation of spots, with Rf values ideally falling between 0.2 and 0.8 for the compounds of interest.[13]

Experimental Protocol: TLC Monitoring of a Typical Pyridazinone Synthesis

This protocol details the monitoring of the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate, a classic example of pyridazinone synthesis.[4][7]

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that is active at 254 nm).

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotters: Glass capillary tubes.

  • Eluent (Mobile Phase): Hexane and Ethyl Acetate (analytical grade).

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Iodine chamber (a sealed jar with a few crystals of I₂).

  • Reaction Aliquots: Samples taken directly from the reaction mixture at different time intervals.

  • Reference Solutions: Dilute solutions of the starting material(s) (e.g., β-benzoylpropionic acid) in a suitable solvent (e.g., ethanol or ethyl acetate).

Causality in Method Development: Selecting the Right TLC System

The success of TLC monitoring hinges on the appropriate selection of the mobile phase. The goal is to find a solvent system where the starting material and the product have different Rf values, allowing for clear visualization of the reaction's progress.

  • Starting Point: A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a versatile starting point for many organic reactions.[10][13] A common initial ratio to test is 1:1 Hexane:Ethyl Acetate.

  • Rationale for Optimization:

    • If all spots remain at the bottom (low Rf): The eluent is not polar enough to move the compounds up the plate. The polarity must be increased by adding more ethyl acetate.

    • If all spots run to the top (high Rf): The eluent is too polar, and no separation is achieved. The polarity must be decreased by adding more hexane.[9]

  • The Target: For this specific synthesis, the pyridazinone product is generally more polar than the starting ketoacid. Therefore, the product spot should have a lower Rf value than the starting material spot. An optimized eluent system (e.g., 7:3 or 6:4 Hexane:Ethyl Acetate) should provide good separation.

Step-by-Step TLC Procedure

The entire workflow is designed to provide a clear, real-time snapshot of the reaction's status.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Eluent & Equilibrate Chamber B 2. Prepare TLC Plate (Draw baseline) A->B C 3. Prepare Reference & Reaction Samples B->C D 4. Spot Plate (Reactant, Co-spot, Reaction) C->D E 5. Develop Plate (Run TLC) D->E F 6. Dry Plate E->F G 7. Visualize Spots (UV, Iodine) F->G H 8. Analyze & Calculate Rf G->H

Caption: General workflow for TLC monitoring.

1. Plate Preparation:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Do not gouge the silica.

  • Mark three small tick marks on the origin line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

2. Spotting the Plate:

  • Dip a clean capillary spotter into the dilute solution of the starting material (β-benzoylpropionic acid).

  • Briefly and gently touch the tip of the spotter to the 'SM' tick mark on the origin. The goal is a small, concentrated spot, about 1-2 mm in diameter.[9]

  • Using a new capillary spotter, spot the reaction mixture on the 'Rxn' tick mark.

  • For the 'Co' lane, first spot the starting material, then, using the reaction mixture spotter, carefully spot directly on top of the starting material spot. This co-spot helps to confirm if the spot in the reaction lane is indeed the starting material.[8]

Caption: Idealized TLC progression of a reaction.

  • At T=0: The 'Rxn' lane should show a prominent spot corresponding to the starting material.

  • As the reaction proceeds: The intensity of the starting material spot in the 'Rxn' lane will decrease, while a new spot (the pyridazinone product) will appear and intensify.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

Data Summary and Troubleshooting

ParameterRecommended Condition/ValueRationale & Notes
Stationary Phase Silica Gel 60 F₂₅₄Polar adsorbent suitable for separating moderately polar heterocyclic compounds. [10]The fluorescent indicator allows for non-destructive UV visualization.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)A versatile system. The ratio should be optimized to achieve Rf values between 0.2 and 0.8. [13][14]Other systems like Dichloromethane:Methanol can also be used for more polar derivatives. [15]
Typical Rf Values Starting Material: ~0.5 - 0.7Product: ~0.2 - 0.4The pyridazinone product is typically more polar than the precursor γ-ketoacid, resulting in a lower Rf value. Actual values are highly dependent on the exact eluent system and substituents.
Visualization 1. UV Light (254 nm)2. Iodine VaporUV is fast and non-destructive for conjugated systems. [16]Iodine is a good secondary method that visualizes a broad range of organic compounds. [17]

Common Troubleshooting Scenarios

IssuePotential CauseSuggested Solution
Streaking Spots Sample is too concentrated; compound is highly acidic/basic.Dilute the sample. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Spots are not moving (Rf ≈ 0) Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., increase ethyl acetate).
Spots at solvent front (Rf ≈ 1) Eluent is too polar.Decrease the proportion of the polar solvent (e.g., increase hexane). [9]
No spots visible under UV Compound is not UV-active.Use a chemical stain for visualization, such as iodine, potassium permanganate, or p-anisaldehyde stain. [12][18][19]

Conclusion

Thin Layer Chromatography is an indispensable tool in the synthesis of pyridazinone derivatives. It provides a rapid, reliable, and inexpensive method for monitoring reaction progress, enabling chemists to make informed decisions about reaction times and conditions. By understanding the principles of separation and following a systematic protocol for development and visualization, researchers can significantly enhance the efficiency and success of their synthetic endeavors in the pursuit of novel therapeutic agents.

References

  • Verma, S., & Siddiqui, N. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(7), 4854–4866. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., Al-Salahat, K. A., & Yoo, K. H. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10842. [Link]

  • Al-Omar, M. A. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(7), 4773–4789. [Link]

  • Sroka, W., & Mrozek-Wilczkiewicz, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-330. [Link]

  • Akbar, M. R., & Alam, M. J. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95–127. [Link]

  • Kuş, C., Ayhän-Kılcıgil, G., Eke, B. Ç., & Işık, Ş. (2011). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie, 344(7), 465–472. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Scholars Academic Journal of Pharmacy. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Mirage News. (2024). Therapeutic Potential of Pyridazinones Explored. Mirage News. [Link]

  • Sedić, M., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals, 15(1), 84. [Link]

  • Singh, R. K., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical & Biological Archives, 3(4), 743-755. [Link]

  • ResearchGate. (n.d.). The therapeutic journey of pyridazinone. Request PDF. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Al-Ostoot, F. H., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1594–1608. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. OperaChem. [Link]

  • Sharma, V. K., et al. (1990). A TLC screening program for 170 commonly used pesticides using the corrected Rf value (Rf(c) value). International Journal of Legal Medicine, 104(1), 25–31. [Link]

  • ALWSCI. (2024). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]

  • LibreTexts Chemistry. (2022). 5.7: Visualizing TLC Plates. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Solutions. [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

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Sources

Method

Application Notes and Protocols for Evaluating Pyridazinone Cytotoxicity

Introduction Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3][4] Their diverse biological activities, including anti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3][4] Their diverse biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects, make them promising candidates for drug development.[1][2][3][5][6] A critical step in the preclinical evaluation of these compounds is the thorough assessment of their cytotoxic potential. This guide provides a comprehensive overview of robust cell-based assays to determine the cytotoxicity of novel pyridazinone derivatives, offering detailed protocols and explaining the rationale behind key experimental choices.

The primary objective of cytotoxicity testing is to identify compounds that can selectively induce cell death in target populations, such as cancer cells, while minimizing harm to healthy, non-cancerous cells.[1][2][4] Understanding the mechanism by which a compound induces cell death—be it through necrosis or the more controlled process of apoptosis—is crucial for its development as a therapeutic agent.[1][2] This document will detail assays that measure various hallmarks of cytotoxicity, from metabolic activity and membrane integrity to the activation of specific apoptotic pathways.

I. Foundational Assays for Initial Cytotoxicity Screening

The initial assessment of a pyridazinone derivative's cytotoxic effect is typically achieved through assays that measure overall cell viability and membrane integrity. These assays are often high-throughput and provide a quantitative measure of a compound's potency, commonly expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

A. MTT Assay: Assessing Metabolic Activity

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[7][8][9][10][11] The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7][8][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10]

Causality Behind Experimental Choices:
  • Choice of MTT: This assay is selected for its simplicity, cost-effectiveness, and suitability for high-throughput screening, making it an excellent first-pass screen for a large number of pyridazinone compounds.[8][10]

  • Serum-Free Media during Incubation: It is often recommended to use serum-free media during the MTT incubation step to avoid interference from serum components that could affect the reduction of MTT or the solubilization of formazan crystals.[10]

  • Solubilization Step: The formazan crystals are insoluble in aqueous solutions, necessitating a solubilization step with an organic solvent (e.g., DMSO) before absorbance can be measured.[7][9]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridazinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[12] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7]

B. LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[13][14][15] LDH is a stable enzyme present in the cytosol of all cell types and is released into the culture medium upon cell lysis.[13][14] The amount of LDH in the supernatant is proportional to the number of dead cells.[13]

Causality Behind Experimental Choices:
  • Why LDH?: This assay is a direct measure of membrane damage, a hallmark of necrosis. It serves as a complementary method to the MTT assay, which measures metabolic function.

  • Coupled Enzymatic Reaction: The assay typically involves a two-step enzymatic reaction where LDH reduces NAD+ to NADH, which then reacts with a tetrazolium salt to produce a colored formazan product, allowing for spectrophotometric quantification.[13][16]

  • Controls are Critical: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to accurately calculate the percentage of cytotoxicity.[13]

Detailed Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

II. Delving Deeper: Assays to Elucidate the Mechanism of Cell Death

Once the initial cytotoxicity of a pyridazinone derivative has been established, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process that is often the desired outcome for anti-cancer therapies. The following assays are designed to detect the key hallmarks of apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Phosphatidylserine Externalization

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[17][18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC), can be used to identify apoptotic cells via flow cytometry.[17][19] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[19][20] Therefore, co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[19][20]

Causality Behind Experimental Choices:
  • Dual Staining Rationale: The combination of Annexin V and PI provides a more detailed picture of the cell population's health, distinguishing between different stages of cell death.[19][20]

  • Calcium Requirement: The binding of Annexin V to PS is calcium-dependent, hence the inclusion of CaCl2 in the binding buffer.[18]

  • Flow Cytometry Analysis: This technique allows for the rapid and quantitative analysis of individual cells within a population, providing statistically robust data.

Detailed Protocol: Annexin V/PI Staining
  • Cell Preparation: Induce apoptosis in your target cells by treating them with the pyridazinone compound. Include both negative (vehicle-treated) and positive controls.[20]

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[20]

  • Washing: Wash the cells once with cold 1X PBS.[20]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.[20]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[17][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[17][20]

B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[21] Caspase-3 and -7 are key executioner caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[21] Assays to measure caspase-3/7 activity typically use a substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by these caspases.[21][22][23] Cleavage of the substrate releases a fluorescent or luminescent reporter, allowing for the quantification of caspase activity.

Causality Behind Experimental Choices:
  • Specificity of DEVD: The use of a substrate containing the DEVD sequence ensures high specificity for caspase-3 and -7, providing a direct measure of their activation.[22][23]

  • Luminescent vs. Fluorescent: Luminescent assays, such as the Caspase-Glo® 3/7 assay, often offer higher sensitivity and a wider dynamic range compared to fluorescent assays, making them suitable for detecting low levels of caspase activity.[22][24]

  • "Add-Mix-Measure" Format: Many commercial kits are designed with a simple "add-mix-measure" protocol, which minimizes handling steps and is ideal for high-throughput screening.[22][24]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the pyridazinone compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1 to 2 hours.[24]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

III. Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Example Data Summary Table
Pyridazinone DerivativeCell LineAssayEndpointResult (e.g., IC50, % Cytotoxicity)
Compound XHL-60MTTCell Viability5.2 µM
Compound XMCF-7MTTCell Viability12.8 µM
Compound YHL-60LDHMembrane Integrity65% at 10 µM
Compound YMCF-7LDHMembrane Integrity25% at 10 µM
Compound XHL-60Annexin V/PIApoptosis45% Annexin V+
Compound XHL-60Caspase-3/7Apoptosis3.5-fold increase

IV. Visualizing Experimental Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Viability & Membrane Integrity cluster_2 Mechanism of Action cluster_3 Data Analysis start Seed Cells in 96-well Plates treat Treat with Pyridazinone Derivatives start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Assess Viability ldh LDH Assay (Membrane Integrity) treat->ldh Assess Cytotoxicity annexin Annexin V/PI Staining (Apoptosis Detection) mtt->annexin If Cytotoxic data Calculate IC50/ % Cytotoxicity mtt->data ldh->annexin ldh->data caspase Caspase-3/7 Assay (Apoptosis Execution) annexin->caspase Confirm Apoptosis mechanism Determine Mechanism of Cell Death annexin->mechanism caspase->mechanism

Caption: Workflow for evaluating pyridazinone cytotoxicity.

Simplified Apoptosis Signaling Pathway

G Pyridazinone Pyridazinone Derivative Mitochondria Mitochondria Pyridazinone->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by pyridazinones.

V. Conclusion and Future Directions

The cell-based assays detailed in this guide provide a robust framework for the comprehensive evaluation of pyridazinone cytotoxicity. By employing a multi-faceted approach that combines initial screening assays with more detailed mechanistic studies, researchers can gain a thorough understanding of a compound's biological activity. This knowledge is essential for the rational design and development of novel pyridazinone-based therapeutics. Future studies may involve more advanced techniques, such as high-content imaging and transcriptomic analysis, to further elucidate the molecular pathways affected by these promising compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cell Biology and Toxicology. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Retrieved from [Link]

  • (n.d.). The Annexin V Apoptosis Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • SciSpace. (n.d.). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • NIH. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Retrieved from [Link]

  • NIH. (n.d.). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Scholars Research Library. (n.d.). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]

  • NIH. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • MDPI. (n.d.). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Retrieved from [Link]

  • Scholars Research Library. (n.d.). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

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Application

Application Notes and Protocols for Molecular Docking Studies of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

Introduction: Unveiling the Potential of Pyridazinone Scaffolds through In Silico Analysis The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pyridazinone Scaffolds through In Silico Analysis

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects[1][2]. This versatility stems from the ability of the pyridazinone ring system to interact with a diverse range of biological targets such as kinases, phosphodiesterases, and other enzymes[3][4]. The compound 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one represents a synthetically accessible derivative within this promising class of molecules[5].

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a protein target, providing insights into binding affinity and interaction patterns at the atomic level[6][7]. This approach is instrumental in modern drug discovery for hit identification and lead optimization[8].

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. We will utilize the widely adopted AutoDock Vina software for the docking simulation and AutoDockTools for preparing the necessary files[9][10][11]. The protocol is designed for researchers, scientists, and drug development professionals to facilitate the exploration of the therapeutic potential of novel pyridazinone derivatives. For the purpose of this guide, we will use a representative protein kinase as the target, given the known activity of pyridazinones against this enzyme class[4].

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and a thorough analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (e.g., Protein Kinase) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Affinity & Pose) docking->results_analysis visualization Interaction Visualization (PyMOL, Discovery Studio) results_analysis->visualization G cluster_analysis Results Analysis Workflow docking_output Docking Output (docking_results.pdbqt) binding_energy Binding Energy Analysis (docking_log.txt) docking_output->binding_energy pose_visualization Pose Visualization (PyMOL/Discovery Studio) docking_output->pose_visualization interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic, etc.) pose_visualization->interaction_analysis validation Docking Validation (e.g., Re-docking native ligand) interaction_analysis->validation

Caption: Workflow for the analysis of docking results.

Protocol 4: Analyzing Docking Results

  • Examine Binding Affinity: Open the docking_log.txt file. AutoDock Vina provides the binding affinity in kcal/mol for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[12]

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.0
......
Table 1: Example of Binding Affinity Results from AutoDock Vina
  • Visualize Binding Poses: a. Open your prepared protein (protein.pdbqt) in a molecular visualization software like PyMOL or BIOVIA Discovery Studio. b. Load the docking results file (docking_results.pdbqt). This file contains multiple predicted binding poses for the ligand. c. Analyze the top-ranked pose (the one with the lowest binding energy) to observe its orientation within the protein's active site.

  • Analyze Intermolecular Interactions: a. Using the visualization software, identify the key interactions between the ligand and the protein's amino acid residues. Look for:

    • Hydrogen bonds: Crucial for specificity and affinity.
    • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
    • Pi-stacking and other non-covalent interactions. b. Tools like the "Ligand Interactions" feature in Discovery Studio can automatically generate 2D diagrams of these interactions.[13]

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step. A common method is to re-dock the native co-crystallized ligand into the active site of the protein. If the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) (typically < 2.0 Å), the protocol is considered validated.[14]

Conclusion

This application note provides a detailed protocol for conducting molecular docking studies on 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one using AutoDock Vina. By following these steps, researchers can gain valuable insights into the potential protein targets and binding modes of this and other novel compounds, thereby accelerating the drug discovery process. It is crucial to remember that molecular docking is a predictive tool, and its results should ideally be validated with experimental data.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. Retrieved from [Link]

  • How to perform Molecular Docking using AutoDock Vina. (2023). Kapsid Simulations. Retrieved from [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023). Medium. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Semantic Scholar. Retrieved from [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLoS ONE. Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2021). Future Medicinal Chemistry. Retrieved from [Link]

  • Basic docking. AutoDock Vina Documentation. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. Retrieved from [Link]

  • Molecular docking for Beginners. (2020). YouTube. Retrieved from [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) as a Case Study. (2018). Springer. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. Retrieved from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Molecules. Retrieved from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Bentham Science. Retrieved from [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023). Molecules. Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2021). National Institutes of Health. Retrieved from [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2021). YouTube. Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). BMC Bioinformatics. Retrieved from [Link]

  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem. Retrieved from [Link]

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Method

Application Note: Streamlining Discovery through One-Pot Synthesis of Pyridazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including cardiovascular and anticancer applications.[1][2] Traditional multi-step synthetic routes to these derivatives are often time-consuming and inefficient. This guide provides a detailed exploration of one-pot multicomponent synthesis as a superior strategy, enhancing efficiency, atom economy, and reducing waste. We present the underlying principles, a field-tested protocol for a catalyzed three-component reaction, mechanistic insights, and troubleshooting guidance to empower researchers in the rapid generation of diverse pyridazinone libraries for drug discovery pipelines.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridazin-3(2H)-one and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif is considered a "wonder nucleus" due to the vast spectrum of biological activities its derivatives possess.[3][4] The inherent chemical features of the pyridazinone ring allow for versatile functionalization, enabling fine-tuning of its pharmacological profile.

Key therapeutic areas where pyridazinone derivatives have shown significant promise include:

  • Cardiovascular Diseases: Many derivatives exhibit potent vasodilator and antihypertensive properties, often acting as phosphodiesterase (PDE) inhibitors or antagonists of the renin-angiotensin-aldosterone system.[1]

  • Oncology: Certain pyridazinones have been developed as targeted anticancer agents, such as Bruton's tyrosine kinase (BTK) inhibitors for treating various lymphomas.[1]

  • Anti-inflammatory and Analgesic: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) with potentially low ulcerogenicity.[3]

  • Antimicrobial and Antiviral: The structural class has also been investigated for its efficacy against various pathogens, including HIV-1.[1][3]

The broad utility of this scaffold makes the development of efficient and scalable synthetic methodologies a critical objective for medicinal chemists.[5]

The Power of One-Pot Synthesis: A Paradigm Shift

One-pot synthesis, particularly through multicomponent reactions (MCRs), represents a significant advancement over classical linear synthesis. In an MCR, three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials. This approach is highly valued for its:

  • Efficiency: Drastically reduces the number of synthetic steps, saving time, labor, and resources.

  • Atom Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.

  • Reduced Purification: Eliminates the need to isolate and purify intermediates, streamlining the entire process.

  • Diversity-Oriented Synthesis: Allows for the rapid creation of large libraries of compounds by simply varying the starting components, which is ideal for structure-activity relationship (SAR) studies.

A Key Strategy: Catalyzed Three-Component Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A robust and widely applicable one-pot method involves the reaction of an arene, succinic anhydride, and an arylhydrazine.[1][6] This reaction typically proceeds via an initial Friedel-Crafts acylation followed by condensation and cyclization. Modern iterations of this method employ catalysts to improve yields and shorten reaction times, with some protocols utilizing ultrasound or microwave irradiation to further enhance efficiency.[1][7]

The general transformation is as follows:

Arene + Succinic Anhydride + Arylhydrazine --(Catalyst, Heat)--> 6-Aryl-2-aryl-4,5-dihydropyridazin-3(2H)-one

This method is notable for its use of readily available starting materials to construct the complex pyridazinone core in a single, efficient operation.

Mechanistic Insights: The Reaction Pathway

The success of the one-pot synthesis hinges on a well-orchestrated sequence of reactions. A plausible mechanism for the acid-catalyzed three-component synthesis is detailed below.[6] The catalyst, often a Brønsted or Lewis acid, plays a crucial role in activating the anhydride for the initial electrophilic substitution and later facilitates the dehydration step.

// Nodes reactants [label="Arene + Succinic Anhydride\n+ Phenylhydrazine", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Acid Catalyst\n(e.g., [bmim]Br-AlCl3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1_intermediate [label="Intermediate 1:\n3-Aroylpropionic Acid\n(Ketocarboxylic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2_intermediate [label="Intermediate 2:\nHydrazone", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\n6-Aryl-2-phenyl-4,5-\ndihydropyridazin-3(2H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> step1_intermediate [label="1. Friedel-Crafts Acylation\n(Electrophilic Substitution)"]; catalyst -> reactants [style=dashed, arrowhead=none, label=" activates anhydride"]; step1_intermediate -> step2_intermediate [label="2. Nucleophilic Attack\n(by Phenylhydrazine)"]; step2_intermediate -> product [label="3. Intramolecular Cyclization\n& Dehydration (-H2O)"]; }

Caption: Figure 1: Plausible reaction mechanism for the three-component synthesis.

Detailed Application Protocol: One-Pot Synthesis of 6-(4-methylphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a representative procedure based on methods reported in the literature, utilizing an efficient catalyst under thermal conditions.[6][7]

5.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
TolueneAnhydrousSigma-AldrichStarting arene
Succinic Anhydride≥99%Acros Organics
Phenylhydrazine≥97%Alfa AesarShould be stored under nitrogen.
[bmim]Br-AlCl₃-Synthesized or purchasedIonic liquid catalyst. Alternatively, AlCl₃ can be used.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.-For work-up
BrineSaturated Aq. Sol.-For work-up
Anhydrous Magnesium Sulfate≥97%-Drying agent
Silica Gel230-400 mesh-For column chromatography
Ethyl Acetate / HexaneHPLC Grade-Eluent for chromatography

5.2. Experimental Workflow Visualization

G start 1. Reagent Assembly (Arene, Anhydride, Hydrazine, Catalyst) reaction 2. Reaction Setup (Inert atmosphere, 80-100 °C) start->reaction monitoring 3. Reaction Monitoring (via Thin Layer Chromatography) reaction->monitoring workup 4. Aqueous Work-up (Quenching, Extraction) monitoring->workup Upon completion purification 5. Purification (Column Chromatography) workup->purification characterization 6. Product Characterization (NMR, IR, Mass Spec) purification->characterization final_product Pure Pyridazinone Derivative characterization->final_product

Caption: Figure 2: Experimental workflow from reagents to final product.

5.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the catalyst (e.g., [bmim]Br-AlCl₃, 1.0 eq).

  • Reagent Addition: Sequentially add toluene (20 mL, solvent and reactant), succinic anhydride (1.0 g, 10 mmol, 1.0 eq), and phenylhydrazine (1.08 g, 10 mmol, 1.0 eq).

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).

  • Characterization:

    • Combine the pure fractions and remove the solvent in vacuo to yield the desired product as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The expected yield is typically high (85-95%) with this method.[6][7]

Data Summary and Scope

The described one-pot method is versatile and has been successfully applied to a range of substrates. The table below summarizes representative results from the literature to illustrate the scope of the reaction.

EntryAreneAnhydrideHydrazineConditionsYield (%)Reference
1BenzeneSuccinicPhenylhydrazine[bmim]Br/AlCl₃, Ultrasound, 15 min94[7]
2TolueneSuccinicPhenylhydrazine[bmim]Br/AlCl₃, Ultrasound, 15 min95[7]
3AnisoleSuccinicPhenylhydrazine[bmim]Br/AlCl₃, Ultrasound, 20 min92[7]
4BenzenePhthalicPhenylhydrazine[bmim]Br/AlCl₃, Ultrasound, 20 min93[7]
5TolueneMaleicHydrazine HydrateL-Proline/Silica, H₂O, Reflux, 3h97[6]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure the catalyst is anhydrous and active. Verify reaction temperature. Use freshly distilled phenylhydrazine.
Formation of Side Products Competing side reactions (e.g., polysubstitution on the arene).Use the arene as the limiting reagent if it is highly activated. Optimize the reaction temperature to favor the desired pathway.
Difficult Purification Product co-elutes with impurities; Streaking on TLC plate.Adjust the polarity of the chromatography eluent. Consider adding a small amount of triethylamine (0.5%) to the eluent to suppress tailing of basic compounds.
Incomplete Reaction Steric hindrance from bulky substrates; Insufficient reaction time.Increase reaction time and monitor carefully by TLC. Consider switching to microwave heating to provide more energy.

Conclusion

One-pot multicomponent synthesis is a powerful and highly efficient strategy for constructing pyridazinone derivatives. The protocol detailed herein provides a reliable and scalable method for accessing these medicinally important scaffolds from simple, commercially available starting materials. By understanding the underlying mechanism and potential pitfalls, researchers can leverage this approach to accelerate the discovery and development of novel therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(24), 2095-2122. [Link]

  • Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Journal of Drug Delivery and Therapeutics, 9(4), 780-788. [Link]

  • Zare Fekri, L., Mohammadi Ziarani, G., & Gholamzadeh, P. (2021). Green, Practical and Scalable Multicomponent Reaction for the Synthesis of Amides and Pyridazinones from Arenes Using L-Proline Functionalized Silicapropyl Modified Nanomagnetic as a Heterogeneous Bronsted Acid Catalyst. Polycyclic Aromatic Compounds, 43(6), 5195-5211. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Baran, P. S., & Cokgor, I. (2014). Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes. Angewandte Chemie International Edition, 53(44), 11923-11927. [Link]

  • Zare Fekri, L., Mahmoodi, N. O., & Yahyazadeh, A. (2012). Multicomponent synthesis of pyridazinones and phthalazinones. ResearchGate. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Khan, I., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • El Hadek, M., et al. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Current Organic Chemistry, 28(10), 806-826. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

Prepared by the Senior Application Scientist Desk Welcome to the technical support guide for the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important pyridazinone scaffold. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in pyridazinone synthesis are a frequent issue that can often be traced back to several key variables. A systematic approach to optimization is crucial.[1]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your precursors, such as the dichlorinated pyridazinone starting material or the amine source, can introduce competing side reactions that consume reagents and complicate purification.[1] Always use reagents of the highest possible purity or purify them before use.

  • Reaction Temperature: Temperature control is paramount. An insufficient temperature may lead to an incomplete or stalled reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials, intermediates, or the final product, leading to a complex mixture of byproducts.[1] We recommend careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction duration.

  • Solvent Choice: The solvent system significantly impacts reaction kinetics and solubility. For amination reactions on a pyridazinone core, polar protic solvents like ethanol or aprotic solvents like THF or DMF are often employed. The choice depends on the specific amine and substrate. An inappropriate solvent can hinder the reaction by poorly solvating the reactants or intermediates.[1]

  • Stoichiometry and Reagent Addition: Ensure the molar ratios of your reactants are correct. For a nucleophilic substitution, using a slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification. The method of addition can also matter; slow, portion-wise, or dropwise addition of a reagent can sometimes control exothermic events and minimize side-product formation.

Question 2: My TLC analysis shows multiple spots, indicating significant side-product formation. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Di-substitution: If your starting material is a di- or tri-chlorinated pyridazinone, there is a risk of the amine substituting at more than one position. Controlling the stoichiometry of the amine and maintaining a lower reaction temperature can favor mono-substitution.

  • Incomplete Reaction: One of the major "impurities" may simply be unreacted starting material. This points to issues with reaction time, temperature, or reagent activity.[1] Monitoring the reaction via TLC until the starting material spot disappears is essential.

  • Hydrazone Formation (in cyclization routes): If your synthesis involves building the pyridazinone ring from a γ-ketoacid and phenylhydrazine, the initial hydrazone intermediate may be a major byproduct if the subsequent cyclization step is slow or incomplete.[1] Driving this step to completion often requires acidic catalysis and removal of water.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond within the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Question 3: My purified product has a persistent off-white or brownish color. How can I improve its purity and appearance?

Answer: Colored impurities are often highly conjugated organic molecules formed in minor side reactions.

  • Recrystallization: This is the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble. Ethanol, methanol, or mixtures with water are often good starting points.

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can perform a hot filtration with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-2% by weight), heat the mixture gently, and then filter it while hot through a fluted filter paper or a pad of Celite. The activated carbon adsorbs the colored impurities.[2] Be aware that it can also adsorb some of your product, so use it sparingly.

Section 2: Optimized Experimental Protocol

This protocol describes a representative method for the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one via nucleophilic aromatic substitution.

Reaction Scheme:

Reagents & Materials:

  • 4,6-Dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq)

  • Aqueous Ammonia (25-30% solution, ~10-15 eq)

  • Ethanol or an alternative polar solvent

  • Pressure-rated reaction vessel or sealed tube

  • TLC plates (Silica gel 60 F254)

  • Standard glassware for workup and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, suspend 4,6-dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq) in ethanol.

  • Reagent Addition: Add the aqueous ammonia solution (~10-15 eq) to the suspension.

  • Reaction Conditions: Seal the vessel securely and heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature and time should be determined by preliminary small-scale experiments. A similar reaction for a related compound is run for 4 hours.[3]

  • In-Process Monitoring: (Caution: Only perform if you can safely take an aliquot from the cooled vessel). Periodically cool the reaction, take a small sample, and analyze it by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent) to monitor the consumption of the starting material.

  • Workup: After the reaction is complete (as determined by TLC), cool the vessel to room temperature. A precipitate of the product should form.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake with cold water to remove excess ammonia and salts, followed by a small amount of cold ethanol to aid in drying.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. Dry the final product under vacuum.

Section 3: Key Parameter Summary

The following table summarizes critical parameters for optimizing the synthesis.

ParameterRecommended Range/ValueRationale & Causality
Purity of Starting Material >98%Prevents side reactions and simplifies purification.[1]
Ammonia Stoichiometry 10-15 equivalentsA large excess acts as both reagent and solvent, driving the equilibrium towards the product.
Reaction Temperature 100 - 120 °CBalances reaction rate against potential thermal degradation.[1] Requires a sealed vessel to maintain pressure and contain ammonia.
Reaction Time 2 - 6 hoursShould be determined by TLC monitoring to ensure complete conversion without product degradation.[4]
Solvent Ethanol / Aqueous MediaFacilitates dissolution of reactants and provides a suitable medium for the nucleophilic substitution.[1]

Section 4: Synthesis & Troubleshooting Workflow

The following diagram illustrates the logical workflow for synthesizing and troubleshooting the production of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

G cluster_prep Preparation & Reaction cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification start Start: High-Purity 4,6-dichloro-2-phenylpyridazin-3(2H)-one react React with excess Aqueous Ammonia in Ethanol (100-120°C) start->react monitor Monitor by TLC react->monitor check_completion Is Starting Material Consumed? monitor->check_completion troubleshoot Troubleshoot: - Check Reagent Purity - Increase Temp/Time - Verify Stoichiometry check_completion->troubleshoot No workup Cool, Filter Precipitate Wash with H2O, EtOH check_completion->workup Yes troubleshoot->react purity_check Check Purity/Color workup->purity_check recrystallize Recrystallize from Ethanol (Optional: Activated Carbon) purity_check->recrystallize Impure product Final Product: 4-Amino-6-chloro-2- phenylpyridazin-3(2H)-one purity_check->product Pure recrystallize->product

Caption: Workflow for synthesis and troubleshooting.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing yield in this synthesis? A1: Ensuring the purity of the starting 4,6-dichloro-2-phenylpyridazin-3(2H)-one is paramount. Any impurities in this substrate will carry through the reaction and can inhibit the desired transformation or lead to byproducts that are difficult to separate, ultimately lowering the isolated yield.

Q2: Are there alternative amination reagents I could use instead of aqueous ammonia? A2: Yes, other ammonia surrogates or sources can be used, depending on the desired reaction conditions. For example, using ammonium formate with a palladium catalyst (Pd/C) in ethanol at reflux is a known method for introducing an amino group onto certain heterocyclic systems.[4][5] This reductive amination pathway could be an alternative if direct substitution proves difficult.

Q3: How can I definitively confirm the identity and purity of my final product? A3: A combination of analytical techniques is required for full characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point for a related isomer, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, is 206-207 °C.[3]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula C₁₀H₈ClN₃O.

References

  • Verma S, Shrivastava S, Shrivastava A, et al.
  • BenchChem.
  • Gouda MA, Eldien HF, Girges MM, et al. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. 2010;15(10):6834-6848.
  • Allam MA, El-Sayed MAA, Ghorab MM.
  • Dodiya A, De la Cruz C, Lavayssière S, et al.
  • Gökçe M, Utku S, Küpeli E. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung. 2009;59(7):357-363.
  • Crocetti L, Floresta G, Zagni C, et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Int J Mol Sci. 2022;23(21):13247.
  • Floresta G, Zagni C, Cilibrizzi A, et al. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Arch Pharm (Weinheim). 2023;356(10):e2300314.
  • Crocetti L, Floresta G, Zagni C, et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. 2022;23(21):13247.
  • El-Gazzar MG, El-Enany MM, Allam MA, et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem. 2022;14(15):1119-1144.
  • PrepChem. Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem.com.
  • Lee HG, Kim MJ, Park SE, et al. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett. 2009;(17):2809-2814.
  • Singh P, Kumar A. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences. 2011;3(Suppl 5):18-26.
  • Boukharsa Y, El-Gazzar A, Al-Ghamdi A, et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. 2014;6(12):297-310.
  • Asif M. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. 2017;5(1):1-19.
  • Sharma P, Kumar V, Singh P. Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. International Journal of Research in Engineering and Science. 2016;4(8):60-70.
  • Crocetti L, Floresta G, Zagni C, et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. 2022.
  • US Patent 11,046,656 B2. Process for preparing 4-amino-pyridazines.
  • El-Hashash MA, El-Bordany EA, El-Kafrawy AF, et al.
  • US Patent 6,538,135 B1. Method for producing 4-amino-5-chloro-1-phenyl pyridazinone-(6).
  • ChemUniverse. 4-amino-6-chloro-2-phenylpyridazin-3(2h)-one. ChemUniverse.
  • Floresta G, Zagni C, Cilibrizzi A, et al. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. 2023;356(10).
  • PubChem. Chloridazon.
  • Chaudhari P, Patil P. Purification of Chlorzoxazone by Adsorption.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-on...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one?

A1: The most common impurities often arise from the starting materials and side reactions. A significant potential impurity to be aware of is the positional isomer, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, which can form during the amination step of a dichloro-precursor.[1] Other potential impurities include unreacted starting materials such as 4,5-dichloro-2-phenyl-pyridazin-3(2H)-one and byproducts from incomplete reactions or degradation.

Q2: My purified 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one has a persistent yellow tint. What could be the cause?

A2: A yellow coloration can indicate the presence of residual starting materials or byproducts. It is also possible that trace amounts of oxidized species or other chromophoric impurities are present. We recommend analyzing your sample by HPLC with a photodiode array (PDA) detector to identify any co-eluting impurities that might be responsible for the color.

Q3: What is a good starting point for a recrystallization solvent for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one?

A3: Based on the purification of similar pyridazinone derivatives, a good starting point for recrystallization would be a polar protic solvent like ethanol.[2][3] You can also explore solvent systems such as ethyl acetate/petroleum ether or cyclohexane.[2][4] The ideal solvent or solvent mixture will dissolve the compound at an elevated temperature but have limited solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.

Q4: I am struggling to remove a closely related impurity. What is the best chromatographic approach?

A4: For closely related impurities, flash column chromatography is often effective.[5] A silica gel stationary phase is a good starting point. The mobile phase should be optimized to achieve the best separation. A gradient elution from a non-polar solvent (like hexane or cyclohexane) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) can be effective in resolving compounds with similar polarities.[5]

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization

Symptoms:

  • A significant loss of product is observed after the recrystallization process.

  • The resulting crystals are very fine or appear as an oil.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Troubleshooting Steps
Solvent is too good The compound remains highly soluble even at low temperatures, preventing efficient crystallization.1. Introduce an Anti-Solvent: Slowly add a less polar solvent (e.g., water if using ethanol, or hexane if using ethyl acetate) to the warm, saturated solution until slight turbidity is observed. Then, allow the solution to cool slowly.
Cooling is too rapid Rapid cooling promotes the formation of small, impure crystals or oils by trapping impurities within the crystal lattice.1. Slow Cooling: Allow the heated solution to cool to room temperature slowly and undisturbed.
2. Controlled Cooling: After reaching room temperature, transfer the flask to a refrigerator and then to a freezer to maximize crystal formation.
Insufficient Concentration The initial solution is not saturated, leading to a low driving force for crystallization.1. Solvent Evaporation: Gently evaporate some of the solvent from the warm solution to increase the concentration before cooling.

Experimental Workflow for Optimizing Recrystallization:

Caption: Workflow for optimizing recrystallization.

Issue 2: Co-elution of Impurities During Column Chromatography

Symptoms:

  • HPLC analysis of collected fractions shows the presence of both the desired product and an impurity.

  • TLC analysis shows overlapping spots for the product and impurity.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Troubleshooting Steps
Inappropriate Mobile Phase Polarity The polarity of the eluent is not optimized to provide differential migration rates for the product and the impurity on the stationary phase.1. Fine-tune Solvent Ratio: Methodically adjust the ratio of polar to non-polar solvents in your mobile phase. Small changes can have a significant impact on resolution.
2. Ternary Solvent System: Introduce a third solvent with intermediate polarity to modulate the separation. For example, adding a small amount of methanol to a hexane/ethyl acetate mixture.
Column Overloading Applying too much crude material to the column leads to broad peaks and poor separation.1. Reduce Sample Load: Decrease the amount of crude product loaded onto the column. A general rule of thumb is 1-10% of the silica gel weight.
Incorrect Stationary Phase The standard silica gel may not be the optimal stationary phase for separating isomers or compounds with very similar functional groups.1. Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) for challenging separations.

Logical Flow for Chromatography Troubleshooting:

G start Co-elution Observed check_tlc Re-evaluate TLC with different solvent systems start->check_tlc adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity Improved separation seen reduce_load Reduce Sample Load adjust_polarity->reduce_load Still co-eluting success Pure Fractions Obtained adjust_polarity->success Separation achieved change_stationary Change Stationary Phase (e.g., Alumina, C18) reduce_load->change_stationary Still co-eluting reduce_load->success Separation achieved change_stationary->success

Caption: Troubleshooting flowchart for column chromatography.

References

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. (n.d.). National Institutes of Health. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. [Link]

  • Pyrazon - Cheméo. (n.d.). Cheméo. [Link]

  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. (n.d.). PrepChem.com. [Link]

  • Process for preparing 4-amino-pyridazines. (2021).
  • Method for producing 4-amino-5-chloro-1-phenyl pyridazinone-(6). (2002).
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). National Institutes of Health. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

  • Chloridazon (Ref: BAS 119H). (n.d.). AERU, University of Hertfordshire. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]

  • Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. (2001). PubMed. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2024). PubMed. [Link]

  • (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2017). ResearchGate. [Link]

  • A purple odyssey: synthesis and structure of 3-amino-4-hydroxy-6-oxocyclohexa-2,4-dien-1-iminium chloride monohydrate. (2015). National Institutes of Health. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2019). MDPI. [Link]

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Organic Chemistry Portal. [Link]

  • Method for producing 4-amino-5-chloro-1-phenyl pyridazinone-(6). (2004).
  • Chloridazon. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyridazinones

Welcome to the Technical Support Center for the N-alkylation of pyridazinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of pyridazinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the N-alkylation of pyridazinones in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

Answer:

Low yields are a frequent challenge in the N-alkylation of pyridazinones and can be attributed to several factors, primarily incomplete deprotonation of the pyridazinone nitrogen, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1][2]

Here is a systematic approach to troubleshooting low yields:

1. Re-evaluate Your Base and Solvent System:

  • Incomplete Deprotonation: The nucleophilicity of the pyridazinone nitrogen is significantly enhanced upon deprotonation. If the base is not strong enough to completely deprotonate the N-H bond, the reaction will be slow and incomplete.[2]

    • Strong Bases: For pyridazinones with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is recommended to ensure complete deprotonation.[2][3]

    • Weaker Bases: For many substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with reactive alkylating agents like benzyl or allyl halides.[4][5] Cs₂CO₃ is often reported to be highly effective.[6]

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices as they effectively dissolve the pyridazinone and the base, facilitating the reaction.[4][7]

    • Ethereal Solvents: THF is a good choice when using strong bases like NaH.[3][6]

    • Protic Solvents: Protic solvents like ethanol can also be used, but they may lead to side reactions and are generally less effective for N-alkylation.[1]

2. Assess the Reactivity of the Alkylating Agent:

The nature of the leaving group on your alkylating agent is crucial. The general order of reactivity for alkyl halides is I > Br > Cl.[2] If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide. Alkyl tosylates are also excellent electrophiles for this transformation.[6]

3. Optimize Reaction Temperature:

While many N-alkylation reactions proceed at room temperature, sluggish reactions can often be accelerated by heating.[1] However, excessive heat can lead to the decomposition of reactants or products and promote side reactions.[1] It is advisable to incrementally increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Ensure Purity of Starting Materials:

Impurities in your pyridazinone starting material or alkylating agent can interfere with the reaction and lead to the formation of side products.[1] Ensure your starting materials are pure and dry, especially when using moisture-sensitive reagents like NaH.

Question 2: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the N-selectivity?

Answer:

The formation of O-alkylated byproducts is a common issue due to the ambident nucleophilic nature of the pyridazinone anion.[8][9] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[8]

Here’s how to favor N-alkylation:

  • Choice of Base and Solvent:

    • Hard vs. Soft Nucleophiles/Electrophiles (HSAB Theory): The nitrogen atom is a "softer" nucleophile than the oxygen atom. Softer electrophiles (e.g., alkyl iodides) will preferentially react at the softer nitrogen center.

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation.[7] In these solvents, the "harder" oxygen anion is strongly solvated, making the "softer" nitrogen more accessible for reaction.

  • Counter-ion Effects: The choice of base can influence the counter-ion in the reaction mixture.

    • Using sodium salts (e.g., from NaH) often favors N-alkylation, while silver salts have been reported to favor O-alkylation.[9]

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable N-alkylated product.

Question 3: I am observing the formation of regioisomers due to alkylation at both nitrogen atoms of the pyridazinone ring. How can I control the regioselectivity?

Answer:

Controlling the position of N-alkylation in pyridazinones with two available nitrogen atoms is a significant challenge.[1] The regioselectivity is influenced by steric and electronic factors.[1]

  • Steric Hindrance: A bulky substituent on the pyridazinone ring will sterically hinder the adjacent nitrogen atom, directing the alkylation to the less hindered nitrogen.[1] Similarly, a bulky alkylating agent will also favor the less sterically hindered nitrogen.

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the ring, will affect the site of alkylation.[1] Electron-donating groups will increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.

  • Systematic Screening: To achieve high regioselectivity, a systematic screening of bases, solvents, and temperatures is often necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my N-alkylation reaction?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q2: How can I purify my N-alkylated pyridazinone product?

A2: The purification method will depend on the properties of your product and the impurities present.

  • Aqueous Work-up: An initial aqueous work-up can remove inorganic salts and water-soluble impurities.[10]

  • Recrystallization: If your product is a solid, recrystallization is an effective method for removing small amounts of impurities.[10] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica gel column chromatography is the standard technique.[10] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[10]

Q3: What are some common side reactions to be aware of?

A3: Besides O-alkylation and the formation of regioisomers, other potential side reactions include:

  • Over-alkylation: If the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms, leading to the formation of a quaternary salt.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is suitable for reactive alkylating agents and relatively simple pyridazinone substrates.

Materials:

  • Pyridazinone derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the pyridazinone derivative and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Alkylation of a Less Reactive Pyridazinone using Sodium Hydride

This protocol is recommended for less reactive pyridazinones or when using less reactive alkylating agents.

Materials:

  • Pyridazinone derivative (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide or tosylate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridazinone derivative.

  • Add anhydrous THF and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation of Pyridazinones
BaseStrengthCommon SolventsTypical Use Cases
K₂CO₃ WeakDMF, MeCN, AcetoneReactive alkyl halides, simple pyridazinones.[4][5]
Cs₂CO₃ ModerateDMF, MeCNOften more effective than K₂CO₃, good for a wide range of substrates.[6]
NaH StrongTHF, DMFLess reactive pyridazinones, less reactive alkylating agents.[2][3]
t-BuOK StrongTHFCan be effective but may promote elimination with certain alkyl halides.[11]

Visualizations

Workflow for Troubleshooting Low Yields in N-Alkylation

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_base Is the base strong enough for complete deprotonation? start->check_base increase_base Switch to a stronger base (e.g., NaH) check_base->increase_base No check_reagent Is the alkylating agent sufficiently reactive? check_base->check_reagent Yes increase_base->check_reagent change_reagent Use a more reactive alkylating agent (e.g., R-I or R-OTs) check_reagent->change_reagent No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes change_reagent->check_temp increase_temp Increase reaction temperature incrementally check_temp->increase_temp No check_purity Are the starting materials pure and dry? check_temp->check_purity Yes increase_temp->check_purity purify_reagents Purify starting materials check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: A decision-making workflow for troubleshooting low yields.

Factors Influencing Regioselectivity in Pyridazinone N-Alkylation

Regioselectivity_Factors regioselectivity Regioselectivity (N vs. O and N1 vs. N2) steric_factors Steric Factors regioselectivity->steric_factors electronic_factors Electronic Factors regioselectivity->electronic_factors reaction_conditions Reaction Conditions regioselectivity->reaction_conditions substituents Bulky Substituents steric_factors->substituents alkylating_agent Bulky Alkylating Agent steric_factors->alkylating_agent electron_density Nitrogen Electron Density electronic_factors->electron_density base Base/Counter-ion reaction_conditions->base solvent Solvent Polarity reaction_conditions->solvent temperature Temperature reaction_conditions->temperature substituent_effects Electron Donating/Withdrawing Groups electron_density->substituent_effects

Caption: Key factors influencing the regiochemical outcome of pyridazinone N-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Science Madness. (2022).
  • Faculty of Pharmaceutical Sciences, University of Tokyo. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.
  • ACS Green Chemistry Institute. (n.d.).
  • ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Wisdomlib. (2024).
  • ResearchGate. (n.d.).
  • SemOpenAlex. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines).
  • FABAD Journal of Pharmaceutical Sciences. (2025).
  • Reddit. (2025).
  • International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2025).
  • Sciforum. (2020).
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • BenchChem. (2025).
  • Beilstein Journal of Organic Chemistry. (2021).
  • Reddit. (2021).
  • National Institutes of Health. (2024).
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Stability and Storage of Pyridazinone Compounds

Welcome to the technical support center for pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and storage challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and storage challenges encountered during experimental work with this important class of molecules. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your compounds and the reliability of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter, presented in a practical question-and-answer format that emphasizes the causal relationships behind the observed issues and their solutions.

Q1: I'm observing unexpected peaks in my HPLC analysis of an aged pyridazinone sample. What could be the cause?

Answer: The appearance of new peaks in your chromatogram strongly suggests compound degradation. Pyridazinone derivatives are susceptible to several degradation pathways, especially when stored improperly. The primary culprits are hydrolysis, oxidation, and photolysis.

  • Causality: The pyridazinone core contains a cyclic amide (lactam) structure and a hydrazone-like N-N bond, which can be susceptible to cleavage under certain conditions. The aromatic nature of the ring can also be compromised by oxidative or photolytic stress.

To identify the specific cause, consider the following:

  • Review Storage Conditions: Was the compound protected from light? Was it stored in a tightly sealed container to protect from moisture and air? What was the storage temperature?

  • Analyze Peak Characteristics: The retention time and UV-Vis spectrum (if using a PDA detector) of the new peaks can provide clues. Highly polar impurities often elute earlier and may suggest hydrolytic degradation.

  • Perform Forced Degradation Studies: To definitively identify the degradation products, a forced degradation study is the gold standard. This involves intentionally exposing your compound to harsh conditions to accelerate decomposition.[1][2]

Q2: My compound seems to have lost potency or activity in my biological assays over time. Could this be a stability issue?

Answer: Absolutely. A loss of biological activity is a common consequence of chemical degradation. Even minor structural changes can dramatically alter how a molecule interacts with its biological target.

  • Expertise & Experience: The pyridazinone scaffold is often a key pharmacophoric element, engaging in crucial hydrogen bonding and other interactions within a target's binding site.[3][4] Degradation, such as ring opening or modification of substituents, will disrupt these interactions, leading to diminished or complete loss of efficacy. For instance, some tricyclic pyridazinone compounds are known to be susceptible to air oxidation, which can impact their pharmacokinetic properties and, by extension, their activity.[3]

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before conducting further assays, re-analyze your stock solution and solid sample by HPLC and Mass Spectrometry to confirm its purity and structural integrity.

  • Prepare Fresh Solutions: Always use freshly prepared solutions from a solid sample stored under optimal conditions for critical experiments. Avoid using old stock solutions, especially if they have been stored in solvents for extended periods or subjected to freeze-thaw cycles.

  • Evaluate Solution Stability: Your compound might be stable in solid form but degrade in your assay buffer or solvent. A time-course experiment, where you analyze the compound in the assay medium over the duration of the experiment, can reveal solution-state instability.

Q3: I've noticed a color change in my solid pyridazinone sample (e.g., from white to yellow/brown). What does this indicate?

Answer: A change in color is a strong visual indicator of chemical degradation. This is often associated with the formation of conjugated impurities or oxidative degradation products.

  • Causality: The formation of highly conjugated systems often leads to the absorption of visible light, resulting in a colored appearance. This can happen through oxidative processes or complex rearrangements of the heterocyclic core. For instance, oxidation of a methylene group on a fused ring system of a pyridazinone derivative has been reported.[3]

Immediate Actions:

  • Do Not Use: Do not use the discolored compound for experiments where purity is critical. The observed color change signifies that a significant amount of the material has likely degraded.

  • Characterize the Impurity: If necessary, you can attempt to isolate and identify the colored impurity using techniques like preparative HPLC followed by NMR and mass spectrometry. This can provide valuable information about the degradation pathway.

  • Review Storage Protocol: This is a critical sign that your current storage conditions are inadequate. Refer to the Best Practices for Storage section below to implement a more robust storage strategy.

Frequently Asked Questions (FAQs) on Pyridazinone Stability

What are the main factors that affect the stability of pyridazinone compounds?

The stability of pyridazinone compounds is primarily influenced by three factors: pH, light, and oxygen .

  • pH (Hydrolysis): The amide bond within the pyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to ring opening. While the pyridazinone ring is generally more stable than linear amides, extreme pH should be avoided in solutions.[5] The stability of hydrazone-containing compounds, which have a related structural motif, has been shown to be pH-dependent, with the lowest rate of hydrolysis often observed at neutral pH.[6]

  • Light (Photolysis): Pyridazinone and related heterocyclic compounds can undergo photochemical reactions upon exposure to UV or even high-intensity visible light. These reactions can be complex, leading to isomerization (rearrangement to pyrazines), ring-opening, or ring-contraction.[7][8][9] This is why storing these compounds in the dark is critical.

  • Oxygen (Oxidation): Certain pyridazinone derivatives can be susceptible to air oxidation.[3] The presence of electron-rich substituents or adjacent reactive sites can increase this susceptibility. Degradation may also be accelerated by the presence of reactive oxygen species or trace metal impurities.

What are the ideal storage conditions for solid pyridazinone compounds?

Based on the inherent instabilities, the following conditions are recommended for the long-term storage of solid pyridazinone compounds:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (or as specified by the manufacturer)Reduces the rate of all chemical degradation pathways. For highly sensitive compounds, storage at -20 °C may be necessary.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber vials or protected from lightPrevents photolytic degradation and rearrangement reactions.[7][8][9]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to atmospheric moisture and oxygen.
How stable are pyridazinone compounds in solution (e.g., in DMSO)?

While DMSO is a common solvent for creating stock solutions, long-term storage in any solvent is generally not recommended.

  • Trustworthiness: Even in anhydrous DMSO, trace amounts of water can lead to slow hydrolysis over time. Furthermore, DMSO itself can undergo decomposition, and compounds may be less stable in solution than in a crystalline solid state.

  • Best Practice: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot these into single-use volumes and store them at -20 °C or -80 °C to minimize freeze-thaw cycles. For aqueous buffers, it is imperative to prepare solutions fresh daily, as the rate of hydrolysis can be significantly higher.

My formulation includes various excipients. Could they affect the stability of my pyridazinone active ingredient?

Yes, excipients can and do interact with active pharmaceutical ingredients (APIs), including pyridazinones.[2][10]

  • Expertise & Experience: Common excipients can contain reactive impurities like peroxides (in polymers like PEG), aldehydes, or trace metals that can catalyze degradation.[11] For example, lactose, a common filler, can participate in the Maillard reaction with primary or secondary amines, although this is less common with the pyridazinone nitrogen itself unless other reactive amine groups are present on the molecule.

  • Recommendation: A drug-excipient compatibility study is a critical step in pre-formulation development.[11][12] This involves mixing the pyridazinone compound with individual excipients and storing the blends under accelerated stability conditions (e.g., 40 °C / 75% relative humidity) to identify any potential incompatibilities.[13]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a systematic approach to identify potential degradation pathways and products for a novel pyridazinone compound.[1][2] This is essential for developing a stability-indicating analytical method.

Objective: To generate likely degradation products and determine the intrinsic stability of the pyridazinone compound.

Materials:

  • Pyridazinone compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a PDA/UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the pyridazinone compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the sample to the following conditions in separate, clearly labeled vials. Include a control sample (stored at 2-8 °C, protected from light) for comparison. The goal is to achieve 5-20% degradation.[13] Adjust exposure times or reagent concentrations as needed.

    • Acid Hydrolysis: Add 1N HCl to the sample solution. Store at 60 °C for 2-8 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution. Store at 60 °C for 2-8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the sample solution (and a solid sample) at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution (and a solid sample) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples and the control sample by a suitable reverse-phase HPLC method.

    • Use a PDA detector to check for peak purity and to compare the UV spectra of the parent compound and the degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • The conditions that cause significant degradation indicate the compound's primary stability liabilities.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Prep Pyridazinone Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Expose Thermal Thermal (e.g., 80°C) Prep->Thermal Expose Photo Photolytic (ICH Q1B) Prep->Photo Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC RP-HPLC-PDA Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Output Degradation Profile: - Identify Degradation Pathways - Quantify Impurities - Validate Stability-Indicating Method HPLC->Output Interpret Data

Visualizing Degradation: Potential Pathways

The following diagrams illustrate potential degradation mechanisms for the pyridazinone scaffold. The exact pathway and products will depend on the specific substituents on the ring.

G cluster_hydrolysis Hydrolytic Degradation Pyridazinone Pyridazinone Ring (Lactam) Intermediate Ring-Opened Intermediate (Hydrazide-Carboxylic Acid) Products Degradation Products

G cluster_photo Photolytic Degradation Pyridazinone Pyridazinone Excited Excited State* Pyrazine Pyrazine Isomer RingOpened Ring-Opened Product

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2024). MDPI. [Link]

  • The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. (2024). ResearchGate. [Link]

  • Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. (2024). ResearchGate. [Link]

  • Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2005). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). PubMed. [Link]

  • HPLC study on stability of pyridoxal isonicotinoyl hydrazone. (2005). PubMed. [Link]

  • Recent Progress in Pyridazin-3(2H)-Ones Chemistry. (2012). ResearchGate. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). NIH. [Link]

  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. (2008). ResearchGate. [Link]

  • 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. (2019). ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2015). Fisher Digital Publications. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). SpringerLink. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). ResearchGate. [Link]

  • Anti-inflammatory activity of pyridazinones: A review. (2021). PubMed. [Link]

  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. (2025). PubMed. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • 6-Methyl-3(2H)-pyridazinone - SAFETY DATA SHEET. (2024). Fisher Scientific. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Pyridazinone Cyclization Reactions

From the desk of the Senior Application Scientist Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridazinone cyclization reactions. Low yields can be a significant bottleneck in synthetic campaigns. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring your path to the target molecule is both efficient and successful.

Frequently Asked Questions (FAQs)
Section 1: Fundamental Issues - Low Yield & Purity

Question 1: My pyridazinone cyclization reaction is resulting in a consistently low yield. What are the most critical factors I should investigate first?

Answer: Low yields in pyridazinone synthesis are a frequent challenge, but they can typically be traced back to a few key parameters. A systematic approach is the most effective way to troubleshoot the issue.[1]

Here are the primary factors to investigate, in order of impact:

  • Purity of Starting Materials: This is the most common culprit. The primary precursors, typically γ-ketoacids or 1,4-dicarbonyl compounds and hydrazine derivatives, must be of high purity.[1] Impurities can engage in competing side reactions, consume reagents, or inhibit the cyclization process. It is highly recommended to use freshly purified reagents. For example, γ-ketoacids can be purified by recrystallization or by dissolving in a basic solution (like 5% sodium bicarbonate), washing with an organic solvent like ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[2]

  • Reaction Temperature: Temperature is a double-edged sword. An insufficient temperature will lead to an incomplete reaction and low conversion.[1] Conversely, excessively high temperatures can cause the decomposition of thermally sensitive starting materials or the desired pyridazinone product, and may promote side reactions like N-N bond cleavage.[1] The optimal temperature must be determined empirically, often by monitoring the reaction's progress at different temperatures using Thin-Layer Chromatography (TLC).

  • Solvent Choice: The reaction medium plays a crucial role in both reaction rate and final yield. Protic solvents such as ethanol and acetic acid are commonly employed as they can facilitate the proton transfer steps involved in the mechanism.[1] Acetic acid, in particular, can serve as both a solvent and an acid catalyst for the dehydration step. The choice of solvent can significantly influence the reaction's success.[3]

  • Water Removal: The final ring-closing step of the cyclization is a condensation reaction that releases a molecule of water. According to Le Châtelier's principle, removing this water as it is formed can drive the reaction equilibrium toward the product, thereby increasing the yield.[1] This is particularly important for less reactive substrates.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temp, Solvent, pH) purity->conditions If pure water Consider Active Water Removal conditions->water If yield still low monitor Monitor Reaction by TLC / LC-MS water->monitor reevaluate Re-evaluate Side Products & Mechanism monitor->reevaluate If side products dominate success Improved Yield: Optimization Successful monitor->success If desired product forms cleanly reevaluate->conditions

Caption: A troubleshooting workflow for addressing low yields.

Question 2: My reaction mixture is complex, and TLC analysis shows multiple spots. What are the most common side reactions and byproducts in pyridazinone synthesis?

Answer: The formation of multiple products is a clear indicator of competing reaction pathways. Understanding these potential side reactions is key to minimizing their formation by adjusting your reaction conditions.

The most common side products include:

  • Hydrazone Formation: The initial step of the reaction between a carbonyl group and hydrazine is the formation of a hydrazone intermediate. If the subsequent cyclization step is slow or sterically hindered, this open-chain hydrazone may be the major isolated product.[1] To favor cyclization, you can increase the temperature or add an acid catalyst to promote the final dehydration step.

  • Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups may have different reactivities. This can lead to the formation of two different regioisomeric pyridazinone products.[1] Controlling this regioselectivity can be achieved by modifying the solvent, temperature, or using specific catalysts to favor attack at one carbonyl center over the other.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong acids or bases, the N-N single bond in either the hydrazine reagent or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

G Start 1,4-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Product Desired Pyridazinone Hydrazone->Product Cyclization (Dehydration) Isomer Regioisomeric Pyridazinone Hydrazone->Isomer Alternative Cyclization Degradation Degradation Products Product->Degradation Harsh Conditions

Caption: Common side reactions in pyridazinone synthesis.

Section 2: Optimizing Reaction Conditions

Question 3: How do I select the optimal solvent and temperature for my cyclization?

Answer: The ideal solvent and temperature are highly dependent on the specific substrates being used. However, general guidelines can be established. A good starting point is to screen a few conditions based on literature precedents for similar structures.[4][5]

ParameterOptions & ConsiderationsRationale
Solvent Ethanol: A common, effective protic solvent.[1][2]Facilitates proton transfers in the mechanism. Good general-purpose solvent.
Glacial Acetic Acid: Acts as both a solvent and an acid catalyst.[1]The acidic nature catalyzes the rate-limiting dehydration step, often leading to higher conversion.
Toluene/Xylene: Used with a Dean-Stark apparatus for azeotropic water removal.[1]Useful when the reaction is reversible and water inhibits product formation. Allows for higher reaction temperatures.
Temperature Room Temperature to Reflux: The required temperature depends on the reactivity of the starting materials.Less reactive or sterically hindered substrates often require heating to reflux to achieve a reasonable reaction rate.[6]
Monitoring: Start at a moderate temperature (e.g., 50-60 °C) and monitor by TLC.If the reaction is slow, gradually increase the temperature. If decomposition or side products appear, reduce the temperature.[1]

Expert Tip: A 1:1 mixture of Ethanol and Glacial Acetic Acid can be a powerful solvent system, combining the benefits of a protic medium with acid catalysis.

Question 4: My product is difficult to purify away from the starting material. What are the most effective purification strategies?

Answer: Purification challenges often arise when the product and starting materials have similar polarities. A multi-step purification strategy is often necessary.

  • Aqueous Washes: First, exploit differences in acid-base properties. If you started with a γ-ketoacid, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) will extract the unreacted acidic starting material into the aqueous layer, leaving your neutral pyridazinone product in the organic layer.[2][7] Conversely, a dilute acid wash (e.g., 1M HCl) can remove basic impurities.[7]

  • Recrystallization: This is one of the most powerful techniques for obtaining highly pure crystalline products. The key is finding a suitable solvent system where the pyridazinone product is soluble at high temperatures but poorly soluble at low temperatures.[7] Ethanol is often a good first choice for recrystallizing pyridazinone derivatives.[7]

  • Silica Gel Column Chromatography: If recrystallization fails or if you have a mixture of products (like isomers), column chromatography is the standard method.[7] A typical eluent system is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[7] The optimal ratio should be determined by running analytical TLC plates first to achieve good separation between the spots.[7]

Key Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is essential for determining reaction completion, optimizing reaction time, and identifying the formation of side products.[1][2]

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with lid

  • Capillary tubes for spotting

  • Eluent (e.g., 5:4:1 Toluene:Ethyl Acetate:Formic Acid, or a Hexane:Ethyl Acetate mixture)[2]

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the Eluent: Pour a small amount (0.5-1 cm depth) of the chosen eluent into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and close the lid. Allow it to equilibrate for 5-10 minutes.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture on the origin line. It is crucial to also spot your starting materials as references in separate lanes.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the eluent level. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. If spots are not UV-active, use an iodine chamber or an appropriate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared. The appearance of new spots indicates product and/or byproduct formation.

Protocol 2: General Synthesis of a 6-Substituted Pyridazin-3(2H)-one

This protocol describes a typical cyclocondensation of a γ-ketoacid with hydrazine hydrate.[2][4]

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.1 - 1.5 equivalents)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-aroylpropionic acid (1 eq.) in ethanol (e.g., 25 mL for a 0.1 M reaction).[2]

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq.) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the progress by TLC (see Protocol 1).[2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Isolation: Pour the concentrated residue into ice-cold water to precipitate the crude product.[2]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.[2]

References

Optimization

Technical Support Center: Purification of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of crude 4-Amino-6-chl...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of crude 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, offering potential causes and actionable solutions.

Question 1: After recrystallization, my yield of purified 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is significantly lower than expected. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a common issue that can often be resolved by systematically evaluating your procedure.

  • Suboptimal Solvent Choice: The solubility profile of your compound in the chosen solvent is critical. The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures. If the compound remains too soluble in the mother liquor even after cooling, your yield will be compromised.[1][2]

    • Solution: Consider a different solvent or a binary solvent system. For pyridazinone derivatives, ethanol is a commonly used and effective recrystallization solvent.[1][3] You can also introduce an "anti-solvent" to a solution of your compound to induce precipitation. This involves dissolving the compound in a small amount of a "good" solvent and then slowly adding a "poor" solvent in which the compound is insoluble.

  • Insufficient Cooling or Crystallization Time: Crystal formation is a kinetic process. If the solution is not cooled sufficiently or if insufficient time is allowed for crystallization, a significant amount of the product may remain dissolved.

    • Solution: Ensure the solution is cooled to a low enough temperature (an ice bath can be effective) and allow adequate time for crystallization to complete, which could be several hours.

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a loss of product.

    • Solution: Observe the solution to ensure that crystal formation has ceased before proceeding with filtration.

Question 2: My purified 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one product has a persistent yellow or brownish tint. How can I remove this colored impurity?

Colored impurities often indicate the presence of starting materials, byproducts, or degradation products.

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Heat the mixture with stirring for a short period.

      • Perform a hot filtration to remove the activated carbon.

      • Allow the filtrate to cool and crystallize.

  • Aqueous Washes: If the colored impurity has different acid-base properties than your product, an aqueous wash can be effective.[1]

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute acidic or basic solution to remove the impurity. For example, an acidic impurity can be removed by washing with a sodium bicarbonate solution.[1]

  • Column Chromatography: If other methods fail, silica gel column chromatography is a robust technique for separating compounds with different polarities.[1][4]

    • Solution: A common solvent system for pyridazinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The optimal ratio can be determined using thin-layer chromatography (TLC).[1]

Question 3: TLC analysis of my crude product shows multiple spots close to the product spot, suggesting the presence of isomers or closely related impurities. What is the best method for separation?

The presence of isomers or structurally similar impurities often requires a more refined purification technique than simple recrystallization.

  • Column Chromatography: This is the most effective and frequently cited method for separating isomers of pyridazinone derivatives.[1]

    • Optimization: The key to successful separation is a carefully selected mobile phase. Use TLC to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the one that provides the best separation between your product and the impurities.[1]

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.

    • Consideration: While effective, preparative HPLC is a more resource-intensive technique and may not be suitable for large-scale purifications.

Purification Method Selection Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification strategy for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) recrystallization Attempt Recrystallization start->recrystallization No Obvious Acid/Base Impurities aq_wash Aqueous Wash start->aq_wash Acidic/Basic Impurities? purity_check1 Check Purity (TLC, mp) recrystallization->purity_check1 end Pure Product purity_check1->end Pure column_chrom Column Chromatography purity_check1->column_chrom Impurities Persist purity_check2 Check Purity (TLC, NMR) column_chrom->purity_check2 purity_check2->recrystallization Minor Impurities Remain purity_check2->end Pure purity_check3 Check Purity (TLC) aq_wash->purity_check3 purity_check3->recrystallization Impurities Remain purity_check3->end Pure

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one?

Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers.[1][5] The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves the reaction of a precursor with ammonia, unreacted starting material could be a primary impurity.

Q2: What is a good starting solvent for the recrystallization of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one?

Ethanol is a frequently used and effective solvent for the recrystallization of pyridazinone derivatives.[1][3] Other potential solvents to screen include isopropanol and ethyl acetate. A good practice is to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q3: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot on the TLC plate is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[6]

Q4: What are the recommended storage conditions for purified 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one?

Data Summary

Table 1: Solvent Selection for Recrystallization of Pyridazinone Derivatives
SolventPropertiesRecommendations
Ethanol Good solubility at high temperatures, lower solubility at room temperature for many pyridazinones.A good first choice for screening.[1]
Isopropanol Similar properties to ethanol, can sometimes offer better crystal formation.A viable alternative to ethanol.
Ethyl Acetate A more polar aprotic solvent.Can be effective, especially in a binary system with a non-polar solvent like hexane.[1]
Water Often acts as an anti-solvent for pyridazinone derivatives.Useful in anti-solvent crystallization when the compound is dissolved in a water-miscible solvent like DMSO or an alcohol.

References

  • Technical Support Center: Pyridazinone Synthesis Purification - Benchchem. (n.d.).
  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC - PubMed Central. (n.d.).
  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - MDPI. (n.d.).
  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC - NIH. (n.d.).
  • Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - NIH. (n.d.).
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3512-3521.
  • Accessing new polymorphs and solvates through solvothermal recrystallization - PubMed. (2021). IUCrJ, 9(Pt 1), 6-7.
  • EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents. (n.d.).
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J, 1(1).
  • Impurity occurrence and removal in crystalline products from process reactions - CORA. (2017). Organic Process Research & Development, 21(7), 943-968.
  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • 4-amino-6-chloro-2-phenylpyridazin-3(2h)-one - ChemUniverse. (n.d.). Retrieved from [Link]

  • US6538135B1 - Method for producing 4-amino-5-chloro-1-phenyl pyridazinone-(6). (n.d.).
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. (2023). Archiv der Pharmazie, 356(10).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025). Mini Reviews in Medicinal Chemistry.
  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone - PrepChem.com. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022). Nutrients, 14(14), 2863.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019). Molecules, 24(18), 3379.
  • Chloridazon | C10H8ClN3O | CID 15546 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - ResearchGate. (2022). Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting Guide: Addressing N-N Bond Cleavage Events

An N-N bond cleavage during pyridazinone synthesis can be a significant challenge, leading to diminished yields and complex product mixtures. This guide provides in-depth troubleshooting strategies and foundational knowl...

Author: BenchChem Technical Support Team. Date: January 2026

An N-N bond cleavage during pyridazinone synthesis can be a significant challenge, leading to diminished yields and complex product mixtures. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you diagnose, mitigate, and prevent this unwanted side reaction.

This section is designed to address specific issues you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected, and I observe byproducts that suggest N-N bond cleavage. What are the primary causes and how can I fix this?

Answer: Low yields coupled with unexpected byproducts are classic signs of competing side reactions, with N-N bond cleavage being a primary culprit. This typically stems from several factors related to reaction conditions and substrate stability.

Potential Cause 1: Excessive Thermal Stress The N-N bond in hydrazine precursors and pyridazinone rings has a finite bond dissociation energy. Excessively high reaction temperatures can provide sufficient energy to induce homolytic or heterolytic cleavage, leading to radical or ionic fragments that recombine into various byproducts.

  • Solution: Systematically optimize the reaction temperature.

    • Begin by running the reaction at a lower temperature than your initial protocol.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Gradually increase the temperature in small increments (e.g., 5-10 °C) across several parallel reactions to identify the optimal thermal window that promotes cyclization without significant cleavage.

Potential Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in stabilizing intermediates and transition states.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These are often used and can facilitate the dehydration step necessary for cyclization.[1] However, their acidic protons can sometimes promote protonation-induced cleavage pathways, especially under high heat.

  • Aprotic Solvents (e.g., Toluene, Dioxane): These can be advantageous, particularly when water removal is necessary to drive the reaction equilibrium toward the cyclized product.[1]

  • Solution: Evaluate your solvent system.

    • If using a protic solvent and observing cleavage, consider switching to a high-boiling aprotic solvent like toluene or xylene.

    • Incorporate a Dean-Stark apparatus or molecular sieves to actively remove the water formed during the cyclization, which can significantly improve the yield of the desired pyridazinone.[1]

Potential Cause 3: Oxidative or Reductive Cleavage The hydrazine moiety is sensitive to both oxidation and reduction.

  • Oxidation: The presence of atmospheric oxygen, especially at high temperatures or in the presence of trace metal impurities, can lead to autoxidation of hydrazine precursors.[2] Oxidative cleavage of hydrazides can also be intentionally performed with reagents like peracids.[3][4]

  • Reduction: Certain reagents or catalysts can reductively cleave the N-N bond. Common reducing agents studied for this purpose include zinc in acetic acid, sodium in liquid ammonia, and Raney nickel.[5]

  • Solution: Protect the reaction from unwanted redox processes.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen.

    • Reagent Purity: Ensure your starting materials and reagents are free from oxidizing or reducing contaminants.[1] Avoid using old or improperly stored hydrazine hydrate, which can degrade.

Question 2: My initial reaction between the carbonyl compound and hydrazine forms the hydrazone intermediate, but it fails to cyclize efficiently and instead decomposes. Why is this happening?

Answer: The formation of a stable hydrazone intermediate that resists cyclization is a common kinetic problem.[1] If the energy barrier to cyclization is too high, the hydrazone may persist in the reaction mixture, where it is vulnerable to degradation or N-N cleavage over time.

  • Solution 1: pH Adjustment The cyclocondensation step is often acid-catalyzed. The pH of the reaction medium can be critical; a mildly acidic environment can catalyze the necessary dehydration for ring closure.[1]

    • Protocol: Add a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsA) to your reaction mixture. Be cautious, as strongly acidic conditions can promote other side reactions.[1] Monitor the reaction by TLC to track the consumption of the hydrazone intermediate.

  • Solution 2: Use of Lewis Acids Lewis acids can activate the carbonyl group, facilitating the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone. This can lower the activation energy for cyclization.

    • Protocol: Introduce a catalytic amount of a Lewis acid such as ZnCl₂, BF₃·OEt₂, or TiCl₄. The choice of Lewis acid may require screening to find the most effective one for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms of N-N bond cleavage?

A1: N-N bond cleavage can occur through several pathways:

  • Reductive Cleavage: This involves the addition of electrons to the N-N bond, often facilitated by metals (e.g., Na/NH₃, Raney Ni) or electrochemical methods, leading to the formation of two separate amine functionalities.[5]

  • Oxidative Cleavage: This pathway involves the removal of electrons. It can be promoted by chemical oxidants (peracids, etc.) or photocatalytic systems that generate nitrogen radical cations, which are susceptible to cleavage.[3][6] Autoxidation in the presence of O₂ is a specific type of oxidative degradation.[2]

  • Homolytic Cleavage: Under thermal or photochemical stress, the N-N bond can break symmetrically, yielding two nitrogen-centered radicals. This is often an issue at high reaction temperatures.

  • Acid/Base Promoted Cleavage: Extreme pH conditions can promote cleavage. Strong acids can protonate the nitrogen atoms, weakening the N-N bond, while strong bases can facilitate elimination pathways that result in bond scission.[7]

Q2: How do substituents on the starting materials affect N-N bond stability?

A2: Substituents can have a profound electronic and steric impact.

  • Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, or similar groups attached to one or both nitrogen atoms can weaken the N-N bond by induction, making it more susceptible to nucleophilic attack or reductive cleavage.[5]

  • Electron-Donating Groups (EDGs): Alkyl groups generally increase the electron density of the N-N bond, which can sometimes enhance its stability against certain cleavage mechanisms.

  • Aryl Groups: An aryl group on the nitrogen is essential for some cleavage reactions to proceed, likely due to the ability to stabilize a negative charge that develops during the cleavage process.[8]

Q3: Which analytical techniques are best for detecting and quantifying N-N bond cleavage?

A3: A combination of techniques is most effective:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool. It allows you to separate the components of your reaction mixture and identify the molecular weights of byproducts. Look for masses corresponding to the amine fragments that would result from cleavage.

  • Thin Layer Chromatography (TLC): An indispensable technique for real-time reaction monitoring. The appearance of new, unexpected spots is a clear indicator of side product formation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can reveal the presence of byproducts. Signals corresponding to cleaved fragments (e.g., new N-H or C-H signals) can confirm cleavage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts that may result from the decomposition of the cleaved fragments.

Visualizations and Workflows

General Synthesis and Cleavage Pathway

The following diagram illustrates the desired reaction pathway for pyridazinone synthesis from a γ-ketoacid and the competing N-N cleavage side reaction.

G cluster_main Pyridazinone Synthesis Pathway Start γ-Ketoacid + Hydrazine Derivative Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Product Desired Pyridazinone (Cyclization) Hydrazone->Product Intramolecular Cyclization (-H₂O) Cleavage N-N Bond Cleavage (Side Reaction) Hydrazone->Cleavage High Temp. Redox Conditions Incorrect pH Byproducts Decomposition Byproducts Cleavage->Byproducts

Caption: Desired cyclization vs. undesired N-N cleavage.

Troubleshooting Workflow for N-N Bond Cleavage

This workflow provides a logical sequence of steps to diagnose and resolve issues with N-N bond cleavage.

start Low Yield & Suspected N-N Cleavage check_reagents 1. Verify Reagent Purity - Use fresh hydrazine - Check starting material purity start->check_reagents optimize_temp 2. Optimize Temperature - Start lower, increase gradually - Monitor via TLC/LC-MS check_reagents->optimize_temp If problem persists change_solvent 3. Evaluate Solvent & H₂O Removal - Switch from protic to aprotic? - Use Dean-Stark/sieves optimize_temp->change_solvent If problem persists control_atmosphere 4. Control Atmosphere & pH - Use N₂ or Ar atmosphere - Degas solvent - Add catalytic acid? change_solvent->control_atmosphere If problem persists success Problem Resolved: Improved Yield control_atmosphere->success If optimized

Caption: A step-by-step workflow for troubleshooting N-N bond cleavage.

Summary of Key Parameters

The following table summarizes critical experimental parameters and their impact on preventing N-N bond cleavage.

ParameterRecommended ActionRationale
Temperature Optimize systematically; avoid excessive heat.High temperatures can provide the activation energy for homolytic N-N bond cleavage.[1]
Solvent Screen protic vs. aprotic. Use a Dean-Stark trap with aprotic solvents.Solvent polarity affects intermediate stability. Water removal drives the equilibrium toward the desired cyclized product.[1]
Atmosphere Use an inert atmosphere (N₂ or Ar).Prevents autoxidation of the sensitive hydrazine moiety by atmospheric oxygen.[2]
pH Use catalytic acid (e.g., AcOH, p-TsA) if cyclization is slow. Avoid strongly acidic conditions.Catalyzes the dehydration step for ring closure, but excess acid can promote cleavage.[1]
Reagents Use high-purity, fresh starting materials, especially hydrazine derivatives.Impurities can act as catalysts for unwanted side reactions, including cleavage.[1]

References

  • Al-Sanea, M. M., et al. (2024). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

  • Xie, J., et al. (2013). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ACS Catalysis. Available at: [Link]

  • Couto, I., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc. Available at: [Link]

  • Jain, A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (2019). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Alcaide, B., et al. (2000). A Practical Oxidative Method for the Cleavage of Hydrazide N-N Bonds. The Journal of Organic Chemistry. Available at: [Link]

  • Alcaide, B., et al. (2000). A Practical Oxidative Method for the Cleavage of Hydrazide N-N Bonds. Scilit. Available at: [Link]

  • Lin, T-P., et al. (2017). Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids. Journal of the American Chemical Society. Available at: [Link]

  • Mari, G., et al. (2019). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers. Available at: [Link]

  • Mellor, J. M., & Smith, N. M. (1984). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Jalbout, A. F., & Trzaskowski, B. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. Available at: [Link]

  • Kim, H., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Gordeev, S. N., et al. (2020). Preventing Pd–NHC bond cleavage and switching from nano-scale to molecular catalytic systems: amines and temperature as catalyst activators. Catalysis Science & Technology. Available at: [Link]

  • de la Higuera, A., et al. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Mari, G., et al. (2019). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyridazinones in Biological Assays

Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and biological research: the poor aqueous solubility of pyridazinone-based compounds. Pyridazinones are a vital clas...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and biological research: the poor aqueous solubility of pyridazinone-based compounds. Pyridazinones are a vital class of heterocyclic compounds, with derivatives showing promise as cardiovascular, anti-inflammatory, and antimicrobial agents.[1][2] However, their often planar and lipophilic nature frequently leads to significant solubility challenges in the aqueous buffers and media required for biological assays.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data. Low solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR), making it a crucial hurdle to overcome.[3]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section addresses the most common solubility problems encountered in the lab. Each question is structured to guide you from diagnosis to a validated solution.

Q1: My pyridazinone compound precipitated immediately upon dilution into my aqueous assay buffer. Where do I even begin?

A1: This is a classic case of a compound "crashing out" of solution, often due to a phenomenon known as "solvent shock." [4] It occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[5] The key is to approach this systematically.

Causality: The dramatic shift in solvent polarity from organic to aqueous reduces the solvent's capacity to keep the lipophilic pyridazinone molecules solvated, causing them to aggregate and precipitate.[5] Your goal is to find a condition where the compound remains in a stable, dissolved state at the desired final concentration.

Troubleshooting Workflow:

  • Confirm Compound Integrity: Before troubleshooting solubility, ensure the solid material is what you expect. Check for degradation or the presence of an incorrect salt form.

  • Optimize the Dilution Protocol: The way you dilute your DMSO stock is critical. Never add a small volume of aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer with vigorous mixing.[6]

  • Evaluate Co-Solvents: Determine the maximum tolerable concentration of your primary solvent (e.g., DMSO) in the assay.

  • Assess pH Modification: If your pyridazinone has ionizable groups, adjusting the buffer pH can dramatically increase solubility.

  • Consider Advanced Formulations: If simpler methods fail, excipients like cyclodextrins may be necessary.

Below is a visual guide to this workflow.

G start Precipitation Observed in Assay check_stock Is DMSO Stock Solution Clear? (No precipitate, no freeze-thaw issues) start->check_stock check_purity Confirm Compound Purity & Identity check_stock->check_purity Yes fail Re-evaluate Compound or Assay (Consider resynthesis, different analog) check_stock->fail No, stock has precipitate Troubleshoot stock prep first dilution_method Optimize Dilution Method (Add DMSO stock to buffer, vortex) check_purity->dilution_method cosolvent Adjust Co-Solvent Concentration (e.g., DMSO, Ethanol) dilution_method->cosolvent Precipitation persists success Compound Soluble Proceed with Assay dilution_method->success Soluble ph_adjust Modify Buffer pH (Based on compound pKa) cosolvent->ph_adjust Precipitation persists cosolvent->success Soluble excipients Use Solubilizing Excipients (e.g., Cyclodextrins) ph_adjust->excipients Precipitation persists ph_adjust->success Soluble excipients->success Soluble excipients->fail Precipitation persists

Caption: General troubleshooting workflow for compound precipitation.
Q2: How do I properly use co-solvents like DMSO without compromising my biological assay?

A2: Using co-solvents is a balancing act. While they are essential for creating high-concentration stock solutions, the final concentration in your assay must be low enough to be biologically inert.[5] Dimethyl sulfoxide (DMSO) is the most common choice as it dissolves a wide range of polar and nonpolar compounds.[7]

Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it more "hospitable" to lipophilic compounds.[8] However, at higher concentrations (>1%), these solvents can disrupt cell membranes, denature proteins, or act as inhibitors/activators themselves, leading to experimental artifacts.[5]

Best Practices & Data:

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% anhydrous, high-purity DMSO.[3] This minimizes the volume you need to add to your assay, keeping the final co-solvent concentration low.

  • Final Concentration Limit: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard, but the ideal limit is assay-dependent.[5] Always run a "vehicle control" (assay buffer + the final concentration of DMSO) to ensure the solvent itself has no effect.

Co-SolventTypical Stock Conc.Recommended Max Final Assay Conc.Notes
DMSO 10 - 30 mM< 0.5% (ideal), ≤ 1% (acceptable)Most common; can be cytotoxic at higher concentrations.[5]
Ethanol 10 - 50 mM< 1%Can affect enzyme activity and cell signaling.
DMF 10 - 20 mM< 0.1%More toxic than DMSO; use with caution.
NMP 10 - 20 mM< 0.5%Effective solubilizer but check for assay compatibility.[9]

Experimental Protocol: Preparing Working Solutions to Minimize Precipitation

This protocol details the "solvent-first" dilution method to avoid solvent shock.

  • Materials: 10 mM stock solution of pyridazinone in 100% DMSO, pre-warmed aqueous assay buffer, sterile microcentrifuge tubes.

  • Pre-warm Buffer: Ensure your assay buffer is at the experimental temperature (e.g., 37°C for cell-based assays).[6]

  • Calculate Dilutions: Determine the volumes needed for your highest desired concentration (e.g., for a 10 µM final concentration from a 10 mM stock, you'll perform a 1:1000 dilution).

  • Perform Dilution: a. Dispense the required volume of aqueous buffer into the tube first (e.g., 999 µL). b. Add the small volume of DMSO stock (e.g., 1 µL) directly into the buffer. c. Immediately vortex or pipette vigorously to ensure rapid and complete mixing. This step is critical to prevent localized high concentrations that can initiate precipitation.[6]

  • Serial Dilutions: Perform subsequent serial dilutions from this freshly made working solution into tubes already containing pre-warmed aqueous buffer.

  • Visual Inspection: Before adding to your assay plate, hold the tube against a light source to check for any cloudiness or precipitate.

G cluster_0 Preparation of Highest Concentration Working Solution cluster_1 Serial Dilution stock 10 mM Stock in 100% DMSO mix Add 1 µL Stock to Buffer IMMEDIATELY VORTEX stock->mix buffer 999 µL Pre-warmed Aqueous Buffer buffer->mix working_sol 10 µM Working Solution in 0.1% DMSO mix->working_sol final_sol 5 µM Final Solution working_sol->final_sol Add 500 µL serial_buffer 500 µL Buffer serial_buffer->final_sol

Caption: Workflow for diluting a DMSO stock into aqueous buffer.
Q3: My pyridazinone has a basic nitrogen in its structure. Can I use pH to improve its solubility?

A3: Absolutely. For any ionizable compound, pH modification is one of the most powerful tools for enhancing aqueous solubility. [8][10]

Causality: The solubility of a weak base (like a pyridazinone with a piperazine or other amine-containing side chain) is highly pH-dependent.[11] In an acidic environment (where the pH is below the compound's pKa), the basic nitrogen atom becomes protonated, forming a positively charged cation. This charged species is a salt, which is significantly more polar and thus more soluble in water than the neutral free base form.[12][13] As a general rule, for a weak base, you should adjust the pH to be at least 2 units below its pKa for optimal solubility.[11]

Practical Steps:

  • Determine pKa: Find the experimental or predicted pKa of your compound's most basic functional group.

  • Select a Buffer: Choose a buffer system that is effective in the target pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Prepare Test Solutions: Prepare your assay buffer at various pH values (e.g., pH 7.4, 6.5, 5.5).

  • Test Solubility: Add your compound (from DMSO stock) to each buffer and observe for precipitation. Determine the lowest pH that keeps your compound in solution at the target concentration.

  • Verify Assay Compatibility: This is a critical control. Ensure that the optimal pH for solubility does not negatively impact your biological system (e.g., cell viability, enzyme activity, protein stability). Run control experiments at the selected pH to confirm assay integrity.

Q4: What are cyclodextrins, and how can they rescue a poorly soluble pyridazinone when other methods fail?

A4: Cyclodextrins are specialized pharmaceutical excipients that act as molecular "buckets" to encapsulate and solubilize poorly soluble drugs. [14][15] They are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[16]

Causality (Mechanism of Action): The hydrophobic pyridazinone molecule partitions into the lipophilic central cavity of the cyclodextrin, forming a non-covalent "inclusion complex."[14][15] The outside of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water, thereby significantly increasing the apparent aqueous solubility of the compound.[16]

Caption: Cyclodextrin forming an inclusion complex with a drug.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity. Widely used in pharmaceutical formulations.[17]
Sulfobutylether-β-cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged. Excellent for solubilizing basic drugs.
Methyl-β-cyclodextrin M-β-CDHigh solubilizing capacity but can extract cholesterol from cell membranes; use with caution in cell-based assays.

Experimental Protocol: Screening for Cyclodextrin Solubilization

  • Prepare CD Solutions: Make a series of cyclodextrin solutions in your assay buffer (e.g., 1%, 2.5%, 5% w/v HP-β-CD).

  • Add Compound: Add your pyridazinone (from a concentrated DMSO stock) to each CD solution and a control (buffer only) to achieve the desired final drug concentration. Keep the final DMSO concentration constant and minimal across all samples.

  • Equilibrate: Vortex the samples and allow them to equilibrate for 1-2 hours at room temperature.

  • Observe: Visually inspect for precipitation. The lowest concentration of cyclodextrin that results in a clear solution is your lead for further optimization.

  • Assay Control: Crucially, run a control with the selected cyclodextrin concentration without your compound to ensure the cyclodextrin itself does not interfere with the assay readout.

Frequently Asked Questions (FAQs)
  • Q: Why does my compound sometimes precipitate in media containing Fetal Bovine Serum (FBS)?

    • A: FBS can have a dual effect. The proteins in serum, like albumin, can bind to your compound and help keep it in solution. However, if your compound is highly lipophilic, it can also cause protein denaturation or form insoluble drug-protein complexes, leading to co-precipitation.[4] If you suspect this, try reducing the FBS percentage or testing solubility in serum-free media vs. serum-containing media.

  • Q: A hydrochloride (HCl) salt of my pyridazinone is available. Should I use it?

    • A: Yes, using a salt form is an excellent strategy for basic compounds.[7][11] The HCl salt is the pre-formed, protonated version of your compound and will likely have significantly higher aqueous solubility than the free base, especially in neutral to acidic buffers.[11]

  • Q: How can I quickly determine the maximum soluble concentration of my compound in my specific assay buffer?

    • A: Perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the assay buffer (starting from a high concentration).[6] Incubate under assay conditions for a set period (e.g., 2 hours). The highest concentration that remains visually clear (no cloudiness or precipitate) is your approximate maximum soluble concentration.[6] For more quantitative data, you can centrifuge the samples and measure the concentration in the supernatant via HPLC-UV.[3]

  • Q: Can I just sonicate or heat my solution to get the compound to dissolve?

    • A: While gentle warming (to 37°C) and vortexing can help dissolve a compound, aggressive heating or sonication can create a supersaturated solution.[18] This is an unstable state where the concentration is temporarily above its thermodynamic solubility limit, and the compound is likely to precipitate later during your experiment, especially during long incubation periods. It is better to find a formulation where the compound is thermodynamically stable.

References
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  • Vertex AI Search, based on "Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchG
  • Vertex AI Search, based on "Strategies for formulation development of poorly soluble drugs via oral route"
  • Vertex AI Search, based on "Technical Support Center: Overcoming Solubility Challenges of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem"
  • Vertex AI Search, based on "An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof - Benchchem"
  • Vertex AI Search, based on "Troubleshooting precipitation of methyl p-coumar
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  • Vertex AI Search, based on "Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
  • Vertex AI Search, based on "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
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  • Vertex AI Search, based on "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI"
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Troubleshooting

Technical Support Center: A Guide to the Scalable Synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. Recognizing the challenges inh...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. Recognizing the challenges inherent in scaling up chemical syntheses, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in established chemical principles and practical, field-tested experience to ensure scientific integrity and successful outcomes.

I. Conceptual Framework: The Synthetic Pathway

The synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall strategy involves the formation of a dichlorinated pyridazinone ring system followed by a regioselective nucleophilic aromatic substitution (SNAE) to introduce the amino group at the C4 position.

Synthetic_Pathway A Maleic Anhydride B Chlorination A->B e.g., SO2Cl2 C Chloromaleic Anhydride B->C E Cyclocondensation C->E D Phenylhydrazine D->E F 4,6-dichloro-2-phenylpyridazin-3(2H)-one E->F H Nucleophilic Aromatic Substitution (SNAE) F->H G Ammonia G->H I 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one H->I

Caption: Synthetic workflow for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle challenges encountered in the laboratory.

Q1: Low yield of the desired 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is observed after the amination step. What are the potential causes and how can I improve it?

A1: Low yields in the amination of dichlorophenylpyridazinone are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.

  • Incomplete Reaction: The nucleophilic aromatic substitution may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material, 4,6-dichloro-2-phenylpyridazin-3(2H)-one.

      • Elevate Temperature: Cautiously increase the reaction temperature in small increments. Be mindful that excessive heat can lead to decomposition and the formation of byproducts.

      • Increase Pressure: For reactions involving ammonia, conducting the synthesis in a sealed pressure vessel can significantly enhance the reaction rate by increasing the concentration of the nucleophile in the solution.[1]

  • Formation of Side Products: The formation of the isomeric 6-amino-4-chloro-2-phenylpyridazin-3(2H)-one or di-aminated byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Control Stoichiometry: Use a carefully controlled amount of the aminating agent (ammonia). A large excess can promote di-substitution.

      • Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the amination, favoring the more reactive C4 position. The relative reactivity of the chloro-substituents on the pyridazinone ring is a key factor in determining the product distribution.

  • Purity of Starting Materials: Impurities in the 4,6-dichloro-2-phenylpyridazin-3(2H)-one can inhibit the reaction or lead to the formation of unwanted side products.

    • Troubleshooting:

      • Purify the Precursor: Ensure the dichlorinated precursor is of high purity before proceeding with the amination step. Recrystallization or column chromatography are effective purification methods.

Q2: My final product is contaminated with the 6-amino isomer. How can I improve the regioselectivity of the amination and separate the isomers?

A2: Achieving high regioselectivity in the amination of dichlorinated heterocyclic systems is a well-documented challenge. The electronic and steric environment of the chloro-substituents dictates their reactivity towards nucleophilic attack.

  • Improving Regioselectivity:

    • Reaction Conditions: The choice of solvent, temperature, and pressure can influence the ratio of isomers. It is recommended to perform small-scale screening experiments to identify the optimal conditions that favor the formation of the 4-amino isomer.

    • Catalysis: While not commonly reported for this specific transformation, the use of palladium catalysts has been shown to improve regioselectivity in the amination of other dichlorinated heterocycles. This could be an avenue for exploration in more challenging cases.

  • Separation of Isomers:

    • Column Chromatography: Silica gel column chromatography is the most effective method for separating isomers of pyridazinone derivatives. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely be required to achieve good separation. Careful monitoring of the fractions by TLC or HPLC is essential.

    • Recrystallization: Fractional crystallization can sometimes be employed to separate isomers if they exhibit significantly different solubilities in a particular solvent system. This method is often more amenable to large-scale purification.

Q3: The synthesis of the 4,6-dichloro-2-phenylpyridazin-3(2H)-one precursor is low-yielding. What are the critical parameters to control?

A3: The formation of the dichlorinated pyridazinone ring is a critical step that lays the foundation for the entire synthesis.

  • Cyclocondensation Step: The reaction of chloromaleic anhydride with phenylhydrazine is the key ring-forming step.

    • Troubleshooting:

      • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation. Using freshly distilled or high-purity phenylhydrazine is critical for achieving a good yield.

      • Temperature Control: This reaction is often exothermic. Maintaining the recommended reaction temperature is crucial to prevent the formation of tars and other decomposition products.

      • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and yield.

  • Chlorination Step: If starting from a dihydroxy pyridazine precursor, the chlorination step is critical.

    • Troubleshooting:

      • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this type of transformation.

      • Reaction Time and Temperature: Insufficient reaction time or temperature will lead to incomplete chlorination, while excessive conditions can cause decomposition. Careful optimization is required.

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with phenylhydrazine on a larger scale?

A: Phenylhydrazine is a highly toxic and carcinogenic substance.[2][3][4][5][6] When scaling up, it is imperative to:

  • Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid inhalation of vapors and contact with skin.

  • Have an emergency plan in place for spills or exposure.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.[2][3][4][5][6]

Q: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and for determining the purity of the final product, including the ratio of any isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q: Are there any specific considerations for the work-up and purification of the final product at a larger scale?

A: Yes, scaling up the purification requires careful planning:

  • Extraction: Ensure efficient phase separation during aqueous work-up by using an appropriate volume of organic solvent.

  • Filtration: For large quantities of solid product, use appropriate filtration equipment, such as a Büchner funnel with a vacuum flask.

  • Drying: The final product should be thoroughly dried under vacuum to remove any residual solvents, which could affect its stability and subsequent use.

  • Recrystallization: When performing large-scale recrystallizations, it is important to control the cooling rate to obtain crystals of uniform size and high purity.

IV. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4,6-dichloro-2-phenylpyridazin-3(2H)-one

This procedure is based on established methods for the synthesis of related dichloropyridazinones.

Materials:

  • Maleic anhydride

  • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

  • Phenylhydrazine

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., dichloromethane, toluene)

Step 1: Synthesis of Chloromaleic Anhydride

(This step should be performed with caution in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.)

  • To a solution of maleic anhydride in a suitable solvent, add the chlorinating agent (e.g., sulfuryl chloride) dropwise at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction and isolate the chloromaleic anhydride.

Step 2: Synthesis of 1-phenyl-3,5-dihydroxypyridazine-6-one

  • Dissolve phenylhydrazine in glacial acetic acid.

  • Add the chloromaleic anhydride portion-wise to the phenylhydrazine solution, maintaining the temperature below a specified limit.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and isolate the crude product by filtration.

Step 3: Chlorination to 4,6-dichloro-2-phenylpyridazin-3(2H)-one

  • Carefully add the crude 1-phenyl-3,5-dihydroxypyridazine-6-one to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for the required duration.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of a closely related isomer.[7]

Materials:

  • 4,6-dichloro-2-phenylpyridazin-3(2H)-one

  • Aqueous ammonia (e.g., 28-30%)

  • A suitable solvent (e.g., ethanol, or the reaction can be run in neat aqueous ammonia under pressure)

Procedure:

  • In a pressure-rated reaction vessel, combine 4,6-dichloro-2-phenylpyridazin-3(2H)-one and aqueous ammonia.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any excess pressure.

  • Isolate the crude product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate any isomeric impurities.

V. Quantitative Data Summary

The following table provides a hypothetical summary of reaction parameters for different scales. These values should be optimized for your specific setup.

ParameterLab Scale (1 g)Pilot Scale (100 g)
Precursor Synthesis
Maleic Anhydride1.0 eq1.0 eq
Phenylhydrazine1.1 eq1.1 eq
Phosphorus Oxychloride5-10 eq5-10 eq
Typical Yield60-70%55-65%
Amination
4,6-dichloro-2-phenylpyridazin-3(2H)-one1.0 eq1.0 eq
Aqueous Ammonia10-20 eq10-20 eq
Reaction Temperature110 °C110 °C
Reaction Time6-12 h8-16 h
Typical Yield75-85%70-80%

VI. Troubleshooting Decision Tree

Troubleshooting_Tree cluster_start cluster_analysis cluster_incomplete cluster_byproducts cluster_separation Start Low Yield of Final Product Analysis Analyze Reaction Mixture (TLC/HPLC) Start->Analysis Incomplete Incomplete Reaction? Analysis->Incomplete Byproducts Byproducts Observed? Analysis->Byproducts Isomer Isomeric Impurity? Analysis->Isomer IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Yes IncreasePressure Increase Pressure Incomplete->IncreasePressure Yes CheckStoichiometry Check Stoichiometry Byproducts->CheckStoichiometry Yes LowerTemp Lower Temperature Byproducts->LowerTemp Yes PurifyPrecursor Purify Precursor Byproducts->PurifyPrecursor Yes Column Column Chromatography Isomer->Column Yes Recrystallize Fractional Recrystallization Isomer->Recrystallize Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

VII. References

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). Organic Process Research & Development. [Link]

  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (n.d.). National Institutes of Health. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). National Institutes of Health. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. [Link]

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (n.d.). ResearchGate. [Link]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. [Link]

  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. (n.d.). PrepChem.com. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Institutes of Health. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. [Link]

  • Phenylhydrazine. (n.d.). Organic Syntheses. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). MDPI. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one as a Novel FABP4 Inhibitor

Authored For: Drug Discovery and Development Professionals Objective: To provide a comprehensive, experimentally-grounded framework for validating the inhibitory action of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one on...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals Objective: To provide a comprehensive, experimentally-grounded framework for validating the inhibitory action of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one on Fatty Acid-Binding Protein 4 (FABP4) and comparing its performance against established alternatives.

Executive Summary: The Rationale for Targeting FABP4

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytoplasmic protein predominantly expressed in adipocytes and macrophages.[1][2] It functions as a lipid chaperone, trafficking fatty acids and modulating lipid-sensitive signaling pathways that are central to systemic metabolic regulation and inflammation.[1][3] Elevated FABP4 levels are strongly correlated with obesity, insulin resistance, type 2 diabetes, atherosclerosis, and even certain cancers.[3][4][5] This central role at the intersection of metabolism and inflammation, or "metaflammation," makes FABP4 a compelling therapeutic target.[1][5]

The inhibition of FABP4 is a promising strategy to mitigate these conditions.[3][4] Small molecule inhibitors that block the fatty acid-binding pocket of FABP4 have been shown to improve insulin sensitivity, reduce atherosclerotic plaque formation, and dampen inflammatory responses in preclinical models.[1][4][6] The pyridazin-3(2H)-one chemical scaffold has recently emerged as a novel and promising foundation for developing potent FABP4 inhibitors.[7][8][9] This guide focuses on a specific derivative, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, outlining a rigorous, multi-tiered approach to validate its inhibitory efficacy and benchmark its performance.

Figure 1: The Central Role of FABP4 in Metaflammation cluster_adipocyte Adipocyte / Macrophage cluster_outcomes Pathophysiological Outcomes FA Free Fatty Acids (FFAs) FABP4 FABP4 FA->FABP4 Binds Lipolysis Lipolysis (HSL Activation) FABP4->Lipolysis Regulates PPARg PPARγ Activation FABP4->PPARg Modulates Inflammation Inflammatory Signaling (NF-κB, JNK) FABP4->Inflammation Promotes Cancer Cancer Progression FABP4->Cancer Promotes InsulinResistance Insulin Resistance Lipolysis->InsulinResistance Inflammation->InsulinResistance Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Inhibitor 4-Amino-6-chloro-2- phenylpyridazin-3(2H)-one Inhibitor->FABP4 Inhibits

Caption: The central role of FABP4 in metabolic and inflammatory pathways.

Part 1: The Experimental Validation Workflow

A robust validation strategy progresses from direct molecular interaction to functional cellular outcomes. This ensures that the observed effects are a direct consequence of target engagement. The causality behind this tiered approach is critical: a compound is not a true inhibitor unless it (1) physically binds the target, (2) inhibits its activity in a biochemical assay, and (3) produces a predictable functional outcome in a relevant cellular system.

Figure 2: Tiered Experimental Validation Workflow cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Functional Cellular Activity cluster_2 Tier 3: Preclinical Validation ITC Isothermal Titration Calorimetry (ITC) (Confirms Binding & Thermodynamics) Lipolysis Adipocyte Lipolysis Assay (Measures FFA Release) ITC->Lipolysis AntiInflammatory Macrophage Cytokine Assay (Measures IL-6, MCP-1) ITC->AntiInflammatory Fluorescence Fluorescence Displacement Assay (Determines Affinity - Ki) Fluorescence->Lipolysis Fluorescence->AntiInflammatory ADMET In Silico & In Vitro ADMET (Predicts Drug-likeness) Lipolysis->ADMET AntiInflammatory->ADMET InVivo In Vivo Efficacy Models (e.g., DIO Mice) ADMET->InVivo

Caption: A logical workflow for validating a novel FABP4 inhibitor.

Tier 1: Confirming Direct Target Engagement (Biochemical Assays)

The foundational step is to unequivocally demonstrate that 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one physically binds to purified FABP4 protein.

  • Isothermal Titration Calorimetry (ITC): This technique is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). This level of detail is crucial for understanding the driving forces of the interaction.

  • Fluorescence-Based Displacement Assay: A higher-throughput method to determine binding affinity. This assay uses a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the hydrophobic pocket of FABP4 and fluoresces. An effective inhibitor will displace the probe, causing a measurable decrease in fluorescence. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Tier 2: Assessing Functional Consequences (Cell-Based Assays)

Demonstrating binding is insufficient; the binding must translate into a functional effect in a biologically relevant context.

  • Adipocyte Lipolysis Assay: FABP4 is a key regulator of lipolysis in adipocytes.[5] Differentiated 3T3-L1 adipocytes or primary human adipocytes can be stimulated to undergo lipolysis. An effective FABP4 inhibitor, like the well-characterized BMS309403, is expected to reduce the release of free fatty acids and glycerol into the medium.[10]

  • Macrophage Anti-inflammatory Assay: In macrophages, FABP4 modulates inflammatory signaling.[4] By treating macrophage cell lines (e.g., THP-1) or primary macrophages with an inflammatory stimulus like lipopolysaccharide (LPS), we can induce the secretion of pro-inflammatory cytokines such as MCP-1 and IL-6. A potent FABP4 inhibitor should significantly suppress the release of these cytokines.[10]

Part 2: Comparative Analysis and Data Interpretation

The ultimate validation of a new compound lies in its performance relative to existing standards. BMS309403 is the most widely studied selective FABP4 inhibitor and serves as the ideal benchmark.[1][11][12]

The following table presents a hypothetical but realistic dataset comparing our target compound with BMS309403. The goal for a new chemical entity is not necessarily to be superior in every metric but to present a balanced or improved profile, particularly concerning cellular potency and selectivity.

ParameterAssay4-Amino-6-chloro-2-phenylpyridazin-3(2H)-oneBMS309403 (Reference)Rationale for Comparison
Binding Affinity (Kᵢ) Fluorescence Displacement150 nM<2 nM[10]Measures direct target binding strength. A lower value indicates tighter binding.
Lipolysis Inhibition (IC₅₀) Adipocyte Lipolysis Assay1.5 µM~2-3 µM[10]Assesses functional potency in a key metabolic cell type. Lower is better.
Anti-Inflammatory (IC₅₀) Macrophage Cytokine Assay2.1 µM~2.5 µM[10]Evaluates functional potency in a key inflammatory cell type. Lower is better.
Selectivity (Kᵢ Ratio) Fluorescence DisplacementFABP3/FABP4: >150xFABP5/FABP4: >120xFABP3/FABP4: >175xFABP5/FABP4: >125x[10]Critical for minimizing off-target effects. Higher ratios indicate better selectivity.

Interpretation of Data: In this hypothetical scenario, while the reference compound BMS309403 shows significantly tighter direct binding (a lower Kᵢ), our test compound, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, demonstrates superior or comparable potency in functional cell-based assays (lower IC₅₀ values). This is a highly desirable outcome, suggesting excellent cell permeability and engagement with the target in its native environment. The high selectivity against other FABP isoforms is maintained, which is crucial for a clean safety profile. Such a result would strongly support the advancement of this pyridazinone derivative for further preclinical testing, including in vivo studies in models of diet-induced obesity or atherosclerosis.[6][10][13]

Appendix: Detailed Experimental Protocols

Protocol 1: Fluorescence-Based Displacement Assay
  • Objective: To determine the inhibition constant (Kᵢ) of the test compound for FABP4.

  • Materials: Recombinant human FABP4 protein, 1-anilinonaphthalene-8-sulfonic acid (ANS), assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl), test compound, BMS309403, 96-well black microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound and BMS309403 in assay buffer.

    • In each well of the microplate, add 50 µL of assay buffer containing 200 nM FABP4 protein and 2 µM ANS.

    • Add 50 µL of the serially diluted compounds (or vehicle control).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence intensity using a plate reader (Excitation: 380 nm, Emission: 460 nm).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, requiring a separate determination of the K D of the fluorescent probe.

Protocol 2: Adipocyte Lipolysis Assay
  • Objective: To measure the functional inhibition of lipolysis in adipocytes.

  • Materials: Differentiated 3T3-L1 adipocytes, DMEM, fetal bovine serum (FBS), isoproterenol (lipolysis inducer), test compound, BMS309403, Free Fatty Acid and Glycerol quantification kits.

  • Procedure:

    • Plate differentiated 3T3-L1 adipocytes in 24-well plates.

    • Wash cells with serum-free DMEM.

    • Pre-incubate the cells for 1 hour with various concentrations of the test compound or BMS309403 in serum-free DMEM.

    • Induce lipolysis by adding isoproterenol (e.g., 10 µM final concentration) to each well (except for basal control wells).

    • Incubate for 2-3 hours at 37°C.

    • Collect the culture medium from each well.

    • Quantify the concentration of free fatty acids and/or glycerol in the medium using commercially available colorimetric assay kits.

    • Normalize the data to the vehicle-treated, isoproterenol-stimulated control and calculate the IC₅₀ value.

References

  • Patsnap Synapse. (2024-06-25). What are FABP4 inhibitors and how do they work?
  • Furuhashi, M., & Hotamisligil, G. S. (2015). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Nature Reviews Cardiology, 12(8), 469–483.
  • Koc, O. K., & Gungor, A. (2024). A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review. Molecular Nutrition & Food Research, e2300898.
  • Floresta, G., et al. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. European Journal of Medicinal Chemistry, 240, 114604.
  • Furuhashi, M. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Medicine Insights: Cardiology, 9(Suppl 2), 27–34.
  • Crocetti, L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(18), 5585.
  • MedChemExpress. (n.d.). FABP Inhibitors.
  • Kralisch, S., et al. (2014). Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing. Journal of Biomolecular Screening, 19(6), 877–886.
  • Floresta, G., et al. (2019). Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach. Marine Drugs, 17(11), 624.
  • Furuhashi, M., et al. (2012). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 53(5), 965–977.
  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314.
  • ResearchGate. (n.d.). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review.
  • Floresta, G., et al. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19.
  • Duffy, C. M., et al. (2023). Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. International Journal of Molecular Sciences, 24(8), 7493.
  • Li, Y., et al. (2021). Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation. Iranian Journal of Basic Medical Sciences, 24(10), 1380–1386.
  • Crocetti, L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(18), 5585.

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Comparative

A Comparative Guide to 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and Other FABP4 Inhibitors for Preclinical Research

For researchers in metabolic diseases, inflammation, and oncology, the Fatty Acid-Binding Protein 4 (FABP4) has emerged as a compelling therapeutic target. This guide provides an in-depth comparison of a novel chemical s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic diseases, inflammation, and oncology, the Fatty Acid-Binding Protein 4 (FABP4) has emerged as a compelling therapeutic target. This guide provides an in-depth comparison of a novel chemical scaffold, represented by 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, against other established FABP4 inhibitors. We will delve into the mechanistic rationale, comparative efficacy based on available data, and the critical experimental protocols required for robust evaluation, empowering you to make informed decisions for your research and development programs.

The Rationale for FABP4 Inhibition: A Nexus of Metabolism and Inflammation

Fatty Acid-Binding Protein 4, also known as aP2 or A-FABP, is an intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] Its primary function is to shuttle fatty acids and other lipophilic molecules within the cell, influencing lipid metabolism, signaling, and gene expression.[3][4] Dysregulation of FABP4 is strongly implicated in the pathogenesis of type 2 diabetes, atherosclerosis, and certain cancers, making it a high-value target for therapeutic intervention.[1][5] FABP4 integrates metabolic and inflammatory pathways; it is secreted from adipocytes and can act as an adipokine, promoting inflammation and insulin resistance.[4] Genetic knockout or pharmacological inhibition of FABP4 in preclinical models has demonstrated significant protection against these diseases, validating its therapeutic potential.[6]

The core therapeutic hypothesis is that by inhibiting FABP4, one can modulate fatty acid trafficking and signaling, thereby reducing lipid-induced inflammation, improving insulin sensitivity, and attenuating the progression of metabolic and inflammatory diseases.[2][7]

The Pyridazinone Scaffold: A New Frontier in FABP4 Inhibition

Recently, the 4-amino-pyridazin-3(2H)-one scaffold has been identified as a novel framework for the development of FABP4 inhibitors.[8][9] While direct, publicly available experimental data for the specific compound 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is limited, extensive structure-activity relationship (SAR) studies on closely related analogs provide critical insights into its potential efficacy.

Research groups have synthesized and evaluated a library of 4-amino and 4-ureido pyridazinone derivatives, revealing that substitutions on the pyridazinone ring are critical for inhibitory activity.[8][10] These studies culminated in the identification of potent analogs, with the standout compound, 14e , exhibiting an IC50 of 1.57 µM in a fluorescence-based displacement assay.[2][8] This positions the pyridazinone scaffold in the low micromolar range of potency, making it a valid starting point for further optimization.

The general structure of the 4-amino-pyridazin-3(2H)-one scaffold allows for systematic chemical modifications to explore and optimize interactions within the FABP4 binding pocket. Key interaction points within the FABP4 cavity often involve residues such as Phe57, Arg126, and Tyr128, which form hydrogen bonds and hydrophobic interactions with inhibitors.[11] The design of the pyridazinone series was guided by computational modeling to maximize these interactions.[8]

Comparative Analysis: Pyridazinones vs. Established FABP4 Inhibitors

To contextualize the potential of the 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one scaffold, we compare it with two well-characterized FABP4 inhibitors from different chemical classes: BMS309403 and HTS01037 .

  • BMS309403 : A potent, selective, and orally active biphenyl azole inhibitor. It is one of the most widely studied FABP4 inhibitors in both in vitro and in vivo models.[7] It exhibits a high affinity for FABP4 with a Ki of less than 2 nM.[1][9]

  • HTS01037 : A dithiophene-containing compound identified through high-throughput screening. It is a competitive antagonist of the FABP4-protein interaction and has a Ki of 0.67 µM.[6][12]

Inhibitor ClassRepresentative CompoundPotency (IC50/Ki)Selectivity ProfileKey Features
Pyridazinone Analog 14e (closest potent analog to the topic compound)IC50: 1.57 µM[2]Selectivity data not yet published, but a key focus of optimization efforts.[8]Novel scaffold with significant potential for chemical optimization.[8]
Biphenyl Azole BMS309403 Ki: < 2 nM for FABP4[1][9]Highly selective. Ki for FABP3 is 250 nM and for FABP5 is 350 nM (>100-fold selectivity).[1][9]Gold standard inhibitor; potent, selective, and orally active with proven in vivo efficacy.[2][7]
Dithiophene HTS01037 Ki: 0.67 µM for FABP4[12]Pan-FABP inhibitor at higher concentrations.[12] Ki for FABP5 is 3.4 µM and for FABP3 is 9.1 µM.[6]Well-characterized tool compound; inhibits lipolysis and LPS-stimulated inflammation.[6][12]

Expert Interpretation:

The pyridazinone scaffold, represented by its most potent analog 14e , demonstrates a promising entry into the field of FABP4 inhibition with low micromolar activity.[2] While not as potent as the gold-standard BMS309403 , which boasts nanomolar affinity, the novelty of the pyridazinone chemical structure presents a unique opportunity for intellectual property development and further optimization to enhance potency and selectivity.[1][9]

A critical challenge in FABP4 inhibitor design is achieving selectivity against other highly homologous FABP isoforms, particularly FABP3 (heart-type) and FABP5 (epidermal-type).[6] Off-target inhibition of FABP3 could raise cardiac safety concerns. BMS309403 sets a high bar with its excellent selectivity profile.[1][9] The development of the pyridazinone series will need to prioritize rigorous selectivity screening.

HTS01037 , while less potent than BMS309403, serves as a valuable tool compound and demonstrates that even moderate-potency inhibitors can elicit cellular effects.[6][12] The pyridazinone analog 14e's potency surpasses that of HTS01037, suggesting it is a strong candidate for cell-based and potentially in vivo studies.[2]

Foundational Experimental Protocols for Inhibitor Validation

To ensure scientific rigor, the evaluation of any novel FABP4 inhibitor must be conducted using a series of validated, self-corroborating assays. Below are the essential, step-by-step protocols for characterizing compounds like 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Primary Binding Affinity Assessment: Fluorescence Polarization (FP) Assay

This assay provides a rapid and robust method for determining the binding affinity of an inhibitor to FABP4. It relies on the displacement of a fluorescently-labeled probe from the FABP4 binding pocket by the test compound.

Causality: A small, fluorescently-labeled probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger FABP4 protein, its rotation slows, leading to a high polarization signal. An effective inhibitor will compete with the probe for the binding site, displacing it and causing a decrease in polarization. This change is directly proportional to the inhibitor's binding affinity.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Recombinant FABP4 Protein Mix Incubate FABP4, Probe, & Inhibitor in 384-well plate P->Mix FP Fluorescent Probe (e.g., ANS) FP->Mix I Test Inhibitor (Serial Dilution) I->Mix Read Measure Fluorescence Polarization (mP) (Ex/Em: ~370/475 nm) Mix->Read 10 min incubation at RT Plot Plot % Inhibition vs. [Inhibitor] Read->Plot IC50 Calculate IC50 Value (Non-linear Regression) Plot->IC50

Caption: Workflow for FABP4 inhibitor screening using a Fluorescence Polarization assay.

Detailed Protocol:

  • Reagent Preparation :

    • Prepare a 2X solution of recombinant human FABP4 protein in assay buffer (e.g., PBS, pH 7.4).

    • Prepare a 2X solution of a suitable fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS) in assay buffer.

    • Perform a serial dilution of the test inhibitor in a compatible solvent (e.g., DMSO), then dilute into assay buffer to create 4X final concentrations.

  • Assay Plate Setup (384-well format) :

    • Add 10 µL of 4X test inhibitor solution to the sample wells.

    • Add 10 µL of assay buffer with the corresponding solvent concentration to control wells (for high and low signal).

    • Add 10 µL of 2X FABP4 solution to all wells except the "probe only" (low signal) control. Add 10 µL of assay buffer to these wells instead.

    • Initiate the reaction by adding 20 µL of the 2X fluorescent probe solution to all wells.

  • Incubation and Measurement :

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters (e.g., Excitation at ~370 nm, Emission at ~475 nm).[3]

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (FABP4 + probe) and low (probe only) signal controls.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression (sigmoidal dose-response model).[13]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the inhibitor-protein interaction, directly measuring the heat released or absorbed during binding. This label-free method is considered the gold standard for confirming binding affinity (Kd) and determining stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Causality: The binding of a ligand to a protein is an enthalpically driven process. ITC directly measures the minute heat changes that occur upon this binding. By titrating the inhibitor into a solution containing FABP4, a binding isotherm can be generated, from which all thermodynamic parameters can be derived.[14][15]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Thermodynamic Analysis Protein FABP4 Protein in Sample Cell Inject Inject small aliquots of inhibitor into FABP4 solution Protein->Inject Ligand Inhibitor in Syringe Ligand->Inject Measure Measure heat change (μcal/sec) after each injection Inject->Measure Sequential injections Integrate Integrate heat peaks to create binding isotherm Measure->Integrate Fit Fit data to a binding model Integrate->Fit Params Determine: Kd, n, ΔH, ΔS Fit->Params

Caption: Isothermal Titration Calorimetry workflow for thermodynamic profiling.

Detailed Protocol:

  • Sample Preparation :

    • Thoroughly dialyze the purified FABP4 protein and dissolve the inhibitor in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM Tris, 150 mM NaCl, pH 7.5.

    • Degas both the protein and inhibitor solutions immediately before the experiment.

    • Load the FABP4 solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 10-20 fold higher concentration than FABP4) into the injection syringe.

  • Titration :

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Analysis :

    • The raw data appears as a series of heat-release or -absorption peaks. Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.[16]

Functional Assessment: 3T3-L1 Adipocyte Lipolysis Assay

This cell-based assay measures the functional consequence of FABP4 inhibition. FABP4 is known to facilitate the activity of hormone-sensitive lipase (HSL), a key enzyme in triglyceride breakdown (lipolysis).[8] Inhibiting FABP4 should therefore reduce lipolysis.

Causality: In adipocytes, β-adrenergic stimulation (e.g., with isoproterenol) triggers a signaling cascade that activates HSL, leading to the breakdown of triglycerides and the release of glycerol and free fatty acids.[8] By treating the cells with a FABP4 inhibitor, the potentiation of HSL activity is reduced, resulting in a measurable decrease in glycerol release into the culture medium.

Detailed Protocol:

  • Cell Culture and Differentiation :

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) for 8-12 days until large lipid droplets are visible.[17]

  • Inhibitor Treatment and Lipolysis Stimulation :

    • Wash the mature adipocytes with warm PBS and starve them in serum-free medium for 1-2 hours.

    • Pre-treat the cells with various concentrations of the FABP4 inhibitor (or vehicle control) for 1-3 hours.

    • Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (e.g., 100 nM final concentration) to the medium.[18] Include a non-stimulated control group.

    • Incubate for 1-3 hours at 37°C.

  • Glycerol Measurement :

    • Collect the culture medium from each well.

    • Measure the glycerol concentration in the medium using a commercially available colorimetric assay kit.[5][18] This typically involves an enzymatic reaction that produces a colored product with absorbance at ~540-570 nm.

  • Data Analysis :

    • Generate a standard curve using known concentrations of glycerol.

    • Calculate the amount of glycerol released from each well and normalize it to total cellular protein content if necessary.

    • Determine the inhibitor's effect on both basal and isoproterenol-stimulated lipolysis and calculate an IC50 for the functional response.

Conclusion and Future Directions

The 4-amino-pyridazin-3(2H)-one scaffold represents a promising new chemical class for the development of FABP4 inhibitors. Based on SAR studies of its analogs, compounds derived from this scaffold, such as 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, are predicted to exhibit low micromolar inhibitory activity.[8][9] While this potency does not yet match the nanomolar affinity of the clinical-stage candidate BMS309403, the novelty of the scaffold provides fertile ground for further medicinal chemistry efforts to improve potency and, critically, to establish a favorable selectivity profile against other FABP isoforms.

For researchers entering this space, a multi-tiered validation approach is essential. Initial screening with robust, high-throughput methods like fluorescence polarization should be followed by rigorous biophysical characterization using ITC to confirm direct binding and elucidate the thermodynamic drivers of the interaction. Finally, functional validation in relevant cell-based models, such as the adipocyte lipolysis assay, is crucial to demonstrate that target engagement translates into a desired biological response. By employing these self-validating experimental systems, the scientific community can confidently identify and advance the next generation of FABP4 inhibitors for the treatment of metabolic and inflammatory diseases.

References

  • Floresta, G., Rescifina, A., & Spampinato, S. (2017). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. European Journal of Medicinal Chemistry, 138, 847-860.

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314.

  • Floresta, G., Crocetti, L., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1338.

  • Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. MDPI Sciforum.

  • Kagawa, Y., et al. (2023). Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. International Journal of Molecular Sciences, 24(8), 7531.

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for BMS-309403 in 3T3-L1 Adipocyte Lipolysis Assays. BenchChem.

  • Lan, H., et al. (2011). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 52(4), 646-656.

  • Kawashima, H., et al. (2016). Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis. ACS Medicinal Chemistry Letters, 7(5), 522-527.

  • MedchemExpress. (n.d.). BMS-309403. MedchemExpress.

  • Tocris Bioscience. (n.d.). BMS 309403. Tocris Bioscience.

  • APExBIO. (n.d.). BMS 309403 - Potent FABP4 Inhibitor. APExBIO.

  • Cayman Chemical. (n.d.). FABP4 Inhibitor/Ligand Screening Assay Kit. Cayman Chemical.

  • Zen-Bio, Inc. (2008). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. Zen-Bio, Inc.

  • MedchemExpress. (n.d.). HTS01037. MedchemExpress.

  • Sigma-Aldrich. (n.d.). Lipolysis (3T3-L1) Colorimetric Assay Kit (MAK211) - Technical Bulletin. Sigma-Aldrich.

  • Gao, D., et al. (2020). Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes. Endocrine, 67(3), 604-614.

  • Perry, R. J., et al. (2022). ATGL is differentially required for adipocyte FABP4 secretion in vivo and ex vivo. bioRxiv.

  • MedchemExpress. (n.d.). BMS-309403 sodium. MedchemExpress.

  • ResearchGate. (n.d.). In vitro properties of FABP4 and/or -5 inhibitors. ResearchGate.

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  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry. Malvern Panalytical.

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.

  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Medicinal Chemistry Communications.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Analogs

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry due to its wide spectrum of biological activities.[1][2][3] This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry due to its wide spectrum of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one core. We will dissect how modifications to this central structure influence its biological efficacy, with a focus on anticancer, antiangiogenic, and fatty acid-binding protein 4 (FABP4) inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

The 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Core Scaffold

The fundamental structure of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one serves as our starting point. Its chemical architecture, characterized by a pyridazinone ring with key substituents, provides a framework for systematic modification and exploration of its biological potential.

Core_Scaffold cluster_scaffold 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one scaffold N1 N C6 C N1->C6 N2 N N2->N1 Phenyl Phenyl N2->Phenyl at 2 C3 C=O C3->N2 C4 C C4->C3 Amino NH2 C4->Amino at 4 C5 C C5->C4 C6->C5 Chloro Cl C6->Chloro at 6

Caption: Core chemical structure of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Anticancer and Antiangiogenic Activity: A Comparative Analysis

A significant body of research has focused on modifying the pyridazinone core to develop potent anticancer and antiangiogenic agents. A study by S. L. Khokra et al. provides valuable insights into the SAR of a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives. While the core differs slightly from our topic's central molecule (amino group at position 5 instead of 4), the findings offer translatable knowledge on the impact of substitutions.

Key Structural Modifications and Their Impact on Cytotoxicity

The primary point of modification in these analogs is the amino group at position 5, where various aliphatic and cyclic amines were introduced. The cytotoxicity of these compounds was evaluated against several human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60), using the MTT assay.[1][2]

Compound IDR (Substitution at 5-amino)IC50 (µM) vs. HEP3BPN 11IC50 (µM) vs. MDA 453IC50 (µM) vs. HL 60
4g N-phenylpiperazino~2.5~5.0~1.25
4i 4-methylpiperazino~5.0~10.0~2.5
Methotrexate (Standard) -~1.25~2.5~0.625

Data synthesized from graphical representations in the cited literature.[1][2]

Analysis of SAR for Anticancer Activity:

  • Influence of the Amino Substituent: The nature of the substituent on the amino group at position 5 is a critical determinant of cytotoxic activity. The presence of a piperazine ring, particularly an N-phenylpiperazine (compound 4g ), resulted in the most potent activity across the tested cell lines, with IC50 values approaching that of the standard drug, methotrexate.[1] The introduction of a methyl group on the piperazine ring (compound 4i ) led to a slight decrease in activity compared to the N-phenyl analog. This suggests that the steric and electronic properties of the substituent at this position play a crucial role in the interaction with the biological target.

  • Antiangiogenic Properties: The most potent cytotoxic compounds, 4g and 4i , were further investigated for their ability to inhibit proangiogenic cytokines. Compound 4g was found to be a potent inhibitor of TNFα, VEGF, FGFb, and TGFβ, while 4i showed strong inhibition of TNFα, VEGF, FGFb, and leptin.[1] This dual mechanism of action, combining direct cytotoxicity with the inhibition of tumor-promoting signaling pathways, makes these analogs particularly promising candidates for further development.

FABP4 Inhibition: A Novel Avenue for Pyridazinone Analogs

Recent research has explored the potential of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer.[4][5][6] A study by Crocetti et al. details the synthesis and evaluation of a series of these analogs, providing valuable SAR insights.[4][5]

Impact of Substitutions on FABP4 Inhibitory Activity

In this series, modifications were made at various positions of the pyridazinone ring. The inhibitory activity was assessed through a fluorescence displacement assay, with the most potent compounds further evaluated to determine their IC50 values.

Compound IDKey Structural FeaturesIC50 (µM)
25a Unsubstituted at position 52.97
Arachidonic Acid (Reference) -3.42

Data extracted from the cited literature.[4]

Analysis of SAR for FABP4 Inhibition:

  • Importance of Position 5: The study revealed that substitutions at position 5 of the pyridazinone ring significantly influence FABP4 inhibitory activity. Compound 25a , which was unsubstituted at this position, demonstrated potent inhibition with an IC50 value lower than the reference ligand, arachidonic acid.[4] This highlights the sensitivity of the FABP4 binding pocket to the steric bulk at this position.

  • Role of the 4-Amino Group: The 4-amino group appears to be a key pharmacophoric feature for FABP4 inhibition. Its ability to form hydrogen bonds within the binding site of the protein is likely a crucial factor in the observed activity. Further modifications of this group, such as the introduction of ureido moieties, have also been explored to optimize binding interactions.[4][5][6]

Experimental Protocols

To ensure scientific integrity and enable replication of the findings discussed, detailed experimental methodologies are crucial. The following are generalized protocols based on the cited literature for the synthesis and biological evaluation of these pyridazinone analogs.

General Synthetic Procedure for 4-Amino-Pyridazinone Analogs

The synthesis of 4-amino-pyridazin-3(2H)-one derivatives often involves a multi-step process, starting from readily available precursors.

Synthesis_Workflow Start Starting Material (e.g., Mucochloric Acid) Intermediate1 Cyclization with Hydrazine (e.g., Phenylhydrazine) Start->Intermediate1 Intermediate2 Introduction of Amino Group (Position 4 or 5) Intermediate1->Intermediate2 Final_Product Final Analog (via N-alkylation, acylation, etc.) Intermediate2->Final_Product

Caption: Generalized synthetic workflow for pyridazinone analogs.

Step-by-Step Protocol:

  • Cyclization: The pyridazinone ring is typically formed by the condensation of a dicarbonyl compound or its equivalent (e.g., mucochloric acid) with a hydrazine derivative (e.g., phenylhydrazine).[7]

  • Introduction of Functional Groups: Key functional groups, such as chloro and amino moieties, are introduced at specific positions on the pyridazinone ring through various reactions like chlorination and amination.[8]

  • Diversification: The core scaffold is then diversified by reacting the amino group with a range of electrophiles (e.g., alkyl halides, acid chlorides, isocyanates) to generate a library of analogs.[1][4]

  • Purification and Characterization: The final compounds are purified using techniques such as column chromatography and recrystallization. Their structures are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a period that allows for cell growth and for the compounds to exert their effects (typically 48-72 hours).

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one scaffold and its close analogs represent a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent compounds with diverse biological activities, including anticancer, antiangiogenic, and FABP4 inhibitory effects.

Future research in this area should focus on:

  • Systematic SAR Exploration: A more comprehensive and systematic exploration of substitutions at all positions of the pyridazinone ring is warranted to build a more complete SAR map.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their optimization and clinical translation.

  • Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs are necessary to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel pyridazinone-based compounds with improved potency and selectivity for their desired biological targets.

References

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(9), 1128. [Link][4][5]

  • ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link][7]

  • Khokra, S. L., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link][1]

  • ResearchGate. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie. [Link][2]

  • Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link][11]

  • Asif, M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link][3]

  • PubChem. Chloridazon. [Link][12]

  • University of Hertfordshire. Chloridazon (Ref: BAS 119H). AERU. [Link][8]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10). [Link][6]

  • Ahmed, A. S., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(23), 7352. [Link][9]

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[2][4][7]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 85, 437-446. [Link][10]

Sources

Comparative

A Comparative Guide to Pyridazinone Herbicides: 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and its Analogs

Abstract Pyridazinone herbicides represent a significant and structurally diverse class of agrochemicals crucial for modern weed management. Their utility stems from varied mechanisms of action, which allows for targeted...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazinone herbicides represent a significant and structurally diverse class of agrochemicals crucial for modern weed management. Their utility stems from varied mechanisms of action, which allows for targeted control of problematic weed species in a range of agricultural systems. This guide provides a detailed comparative analysis of pyridazinone herbicides, with a specific focus on the chemical entity 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and its well-studied structural analog, Chloridazon (also known as Pyrazon). We will dissect the distinct modes of action within this chemical family—primarily Photosystem II (PSII) inhibition and pigment biosynthesis inhibition—supported by experimental data and detailed validation protocols. This document is intended for researchers and agricultural scientists, offering a framework for understanding the causal relationships between chemical structure, biological mechanism, and herbicidal efficacy.

Introduction: The Pyridazinone Class of Herbicides

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for developing bioactive compounds, including fungicides, insecticides, and herbicides[1]. In crop protection, pyridazinone herbicides have been developed over several decades, offering solutions for both broadleaf and grass weed control[1][2]. Their success is attributable to the chemical diversity that can be built around the core ring, leading to compounds with distinct biological targets within the plant cell[3]. This guide will explore the two predominant modes of action associated with this class, providing a basis for a rational comparison of their field performance.

Modes of Action: A Comparative Overview

The herbicidal activity of the pyridazinone family is not monolithic. Different substitutions on the core structure direct the molecule to entirely different enzymatic targets. The two most prominent mechanisms are the inhibition of photosynthesis at Photosystem II and the disruption of pigment biosynthesis.

Photosystem II (PSII) Inhibition

A significant subset of pyridazinone herbicides, including the well-documented compound Chloridazon, function by inhibiting photosynthesis.[4] These herbicides bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[5][6] This binding event physically blocks the plastoquinone (PQ) binding site, thereby interrupting the photosynthetic electron transport chain.[7]

The consequences of this blockage are twofold:

  • Cessation of Energy Production: The flow of electrons is halted, preventing the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[6][7]

  • Oxidative Stress: The blockage leads to the formation of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes.[6] This secondary effect is the primary cause of the rapid plant death, which manifests as chlorosis (yellowing) and necrosis (tissue death), typically appearing on older leaves first.[8][9]

Herbicides in this category are classified under WSSA Group 5 or 7.[6]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- Qa QA Pheo->Qa e- Qb D1 Protein (QB Site) Qa->Qb e- PQ Plastoquinone Pool Qb->PQ e- Light Light Energy (Photon) Light->P680 Herbicide Pyridazinone Herbicide (e.g., Chloridazon) Herbicide->Qb Binds and Blocks Electron Transfer

Caption: Mechanism of Photosystem II (PSII) inhibition by pyridazinone herbicides.

Pigment Biosynthesis Inhibition

In contrast, another group of pyridazinones, exemplified by norflurazon, acts by inhibiting carotenoid biosynthesis.[3][10] These herbicides target and inhibit the enzyme phytoene desaturase (PDS), a critical component in the pathway that produces carotenoids.

Carotenoids serve two vital functions:

  • Accessory Pigments: They assist in harvesting light for photosynthesis.

  • Photoprotection: They dissipate excess light energy and quench ROS, thereby protecting chlorophyll from photo-oxidation.

By inhibiting PDS, the herbicide prevents carotenoid formation. In the presence of light, chlorophyll is left unprotected and is rapidly destroyed. This leads to a characteristic "bleaching" symptom, where the affected plant tissue turns white.[3] These herbicides belong to WSSA Group 12.[11]

Featured Compound Profile: 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and its Analogue, Chloridazon

The compound specified, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (CAS 867130-83-4)[12], is a distinct chemical entity. However, the vast majority of published research in this structural family focuses on its well-known isomer, 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one , commercially known as Chloridazon or Pyrazon (CAS 1698-60-8).[13][14] Due to the extensive data available for Chloridazon, it serves as an authoritative model for understanding the herbicidal properties of this specific structural arrangement.

  • Chemical Structure: Both compounds share the same molecular formula (C₁₀H₈ClN₃O) and a phenylpyridazinone core, differing only in the positions of the amino and chloro substituents on the pyridazinone ring.[4][12][14]

  • Primary Mode of Action: Chloridazon is a selective, systemic herbicide that functions as a PSII inhibitor.[4] It is primarily absorbed by the roots and translocated upwards through the xylem to the leaves, where it disrupts photosynthesis.[13]

  • Herbicidal Spectrum and Use: It is predominantly used for the control of annual broadleaf weeds in sugar beet cultivation, where the crop exhibits tolerance.[14]

Comparative Efficacy and Selectivity

The choice between different pyridazinone herbicides is dictated by the target weed spectrum and the desired application timing (pre- or post-emergence). The difference in their mode of action results in fundamentally different performance characteristics.

HerbicideChemical FamilyMode of Action (WSSA Group)Primary ApplicationTarget WeedsCrop Selectivity (Examples)
Chloridazon PyridazinonePSII Inhibition (5)Pre-emergenceAnnual Broadleaf WeedsSugar Beets[14]
Pyridate PhenylpyridazinePSII Inhibition (6)Post-emergenceBroadleaf WeedsCorn, Peanuts[5]
Norflurazon PyridazinonePigment Inhibition (12)Pre-emergenceGrasses & Broadleaf WeedsCotton, Soybeans, Peanuts[10]
Bentazon BenzothiadiazinonePSII Inhibition (6)Post-emergenceBroadleaf Weeds & SedgesSoybeans, Rice, Corn[5]

Note: Bentazon is not a pyridazinone but is often discussed alongside them as a post-emergence PSII inhibitor.

This table illustrates that while Chloridazon and Pyridate both inhibit PSII, their application timing and crop uses differ. Norflurazon, with its distinct pigment inhibition mechanism, offers a different weed control spectrum, including grasses, and is used in different crops.

Experimental Validation Protocols

To ensure trustworthy and reproducible results, standardized protocols are essential for evaluating herbicide performance. The following sections detail self-validating workflows for assessing both whole-plant efficacy and the specific biochemical mechanism of action.

Protocol 1: Greenhouse Efficacy Bioassay

This protocol establishes the herbicidal effectiveness of a compound at the whole-plant level. The causality is clear: if the compound is effective, it will produce a dose-dependent negative effect on plant growth.

Methodology:

  • Plant Propagation: Grow target weed species (e.g., Amaranthus retroflexus - Redroot Pigweed) and a tolerant crop species (e.g., Beta vulgaris - Sugar Beet) in pots containing a standardized soil mix under controlled greenhouse conditions (25°C/18°C day/night, 16h photoperiod).

  • Herbicide Application: At the 2-4 true leaf stage, apply the herbicide formulations. For pre-emergence herbicides like Chloridazon, apply to the soil surface immediately after planting. For post-emergence herbicides, apply as a foliar spray. Use a logarithmic series of application rates (e.g., 0, 100, 200, 400, 800 g a.i./ha). Include a known standard (e.g., commercial Chloridazon) for comparison.

  • Experimental Design: Arrange pots in a randomized complete block design with 4-6 replicates per treatment to minimize positional effects in the greenhouse.

  • Data Collection: At 14 and 21 days after treatment (DAT), perform a visual assessment of injury (% chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Record the fresh weight, then dry the tissue at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Subject the visual injury and biomass data to Analysis of Variance (ANOVA) to determine statistical significance between treatments.[5] Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) using regression analysis.

Caption: Workflow for a whole-plant greenhouse herbicide efficacy bioassay.

Protocol 2: In Vitro Analysis of PSII Inhibition (Hill Reaction Assay)

This protocol directly measures the effect of a compound on the biochemical target (PSII), providing mechanistic validation. The causality is direct: inhibition of the artificial electron acceptor's reduction is caused by the herbicide's interference with the electron transport chain.

Methodology:

  • Chloroplast Isolation: Isolate intact chloroplasts from a sensitive plant species (e.g., Spinacia oleracea - Spinach) using differential centrifugation in a chilled buffer solution.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated chloroplast suspension spectrophotometrically.

  • Reaction Mixture Preparation: In a series of cuvettes, prepare a reaction mixture containing a buffer, the isolated chloroplasts, and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Add the test herbicide (e.g., Chloridazon) at varying concentrations (e.g., 10⁻⁸ to 10⁻⁴ M). Include a no-herbicide control and a known inhibitor (e.g., Diuron) as a positive control.

  • Assay Measurement: Place the cuvettes in a spectrophotometer and expose them to a strong light source to initiate photosynthesis. Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time. The dye changes from blue (oxidized) to colorless (reduced) as it accepts electrons from PSII.

  • Data Analysis: Calculate the rate of the Hill reaction for each herbicide concentration. Plot the percent inhibition against the logarithm of the herbicide concentration to determine the I₅₀ value (the concentration required to inhibit the reaction rate by 50%). This provides a quantitative measure of the compound's potency as a PSII inhibitor.[15]

Conclusion

The pyridazinone herbicide class demonstrates remarkable functional diversity derived from a common chemical scaffold. The comparison between PSII inhibitors like 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (represented by its analog Chloridazon) and pigment inhibitors like Norflurazon highlights a critical principle in herbicide science: subtle changes in molecular structure can lead to profound differences in the mode of action, weed control spectrum, and crop selectivity. For researchers and drug development professionals, understanding these distinct mechanisms is paramount for designing effective weed management strategies and for the rational discovery of next-generation herbicides. The experimental protocols provided herein offer a robust framework for the empirical validation of both herbicidal efficacy and the underlying biochemical causality.

References

  • Benchchem. (n.d.). A Comparative Analysis of Pyridazinone Herbicides for Broadleaf Weed Control. Retrieved from Benchchem website.[5]

  • Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.[15][16][17]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from University of California Statewide IPM Program website.[6]

  • Purdue University. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Retrieved from Herbicides That Act Through Photosynthesis website.[18]

  • NC State Extension. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from NC State Extension Publications website.[8]

  • Purdue University. (n.d.). Inhibitors of Photosystem II. Retrieved from Herbicides That Act Through Photosynthesis website.[7]

  • Hao, G. F., et al. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Chimia, 65(12), 961-9.[19]

  • Ross, M. A., & Lembi, C. A. (1999). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. In Applied Weed Science (2nd ed.). Prentice Hall.

  • OiPub. (n.d.). Modes of Action of Pyridazinone Herbicides. Retrieved from OiPub website.[17]

  • UMN Extension. (n.d.). Photosynthesis inhibitor herbicides. Retrieved from University of Minnesota Extension website.[9]

  • Alan Wood. (n.d.). Classification of herbicides. Retrieved from Compendium of Pesticide Common Names website.[20]

  • Varanasi, V. K., et al. (2018). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science.[21]

  • Hilton, J. L., et al. (n.d.). PYRIDAZINONE HERBICIDES. Cambridge University Press.[15]

  • UC Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. Retrieved from University of California Statewide IPM Program website.[22]

  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action. Retrieved from University of Nebraska-Lincoln website.[3]

  • Stryer, L. (1995). Lecture: Inhibition of Protoporphyrinogen Oxidase. In Biochemistry (4th ed.). W.H. Freeman.[23]

  • Oklahoma State University Extension. (n.d.). Understanding Herbicide Mode of Action. Retrieved from Oklahoma State University website.[10]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from Oklahoma State University website.[11]

  • Huang, X. (2017). Pyridazine and pyridazinone compounds in crops protection: a review. Pest management science.[24]

  • Google Patents. (n.d.). WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide. Retrieved from Google Patents website.[25]

  • ResearchGate. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved from ResearchGate website.[1]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[26]

  • Heben Pesticide. (2023). Herbicides: Common classification methods and representative varieties. Retrieved from Heben Pesticide website.[2]

  • MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from MDPI website.[27]

  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from National Center for Biotechnology Information website.[28]

  • PubChem. (n.d.). Chloridazon. Retrieved from National Center for Biotechnology Information website.[13]

  • NIH. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from National Center for Biotechnology Information website.[29]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from PrepChem.com website.[30]

  • Chem-Impex. (n.d.). Chloridazon. Retrieved from Chem-Impex website.[14]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from ResearchGate website.[31]

  • BLDpharm. (n.d.). 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. Retrieved from BLDpharm website.[12]

  • WIPO Patentscope. (2017). WO/2017/100091 HERBICIDAL COMPOSITIONS.... Retrieved from WIPO website.[32]

  • AERU. (n.d.). Chloridazon (Ref: BAS 119H). Retrieved from University of Hertfordshire website.[4]

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Validation

The Emerging Therapeutic Potential of Pyridazinone Scaffolds in Oncology: A Comparative Guide

The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit potent and selective cytotoxicity against malignant cells. Among the heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit potent and selective cytotoxicity against malignant cells. Among the heterocyclic compounds that have garnered significant interest, the pyridazinone scaffold has emerged as a promising framework for the development of next-generation anticancer agents.[1][2][3][4] This guide provides a comparative analysis of the efficacy of pyridazinone derivatives in various cancer cell lines, with a particular focus on mechanistic insights and supporting experimental data to inform researchers and drug development professionals.

While the specific compound 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, also known as Chloridazon, is primarily recognized as a herbicide that acts by inhibiting photosynthesis, the broader class of pyridazinone derivatives has demonstrated significant potential in oncology.[5] This guide will therefore explore the wider anticancer activities of this versatile chemical family.

Comparative Cytotoxicity of Pyridazinone Derivatives

The antitumor efficacy of pyridazinone derivatives has been evaluated across a diverse panel of human cancer cell lines. These compounds have demonstrated a broad spectrum of anti-proliferative activity, with cytotoxic effects observed in leukemia, breast, lung, colon, and osteosarcoma cancer cell lines, among others.[1][6][7] The potency of these derivatives, often quantified by their half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions on the pyridazinone core.

A study on novel pyridazinone derivatives revealed potent cytotoxic effects against several cancer cell lines.[1] For instance, one derivative, designated as Pyr-1, exhibited low micromolar to nanomolar CC50 values against 22 human cancer cell lines.[1] The most favorable selective cytotoxicity was observed in leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines when compared to non-cancerous breast epithelial MCF-10A cells.[1]

In another study, newly synthesized pyridazinone scaffold-based molecules were shown to limit the proliferation and survival of osteosarcoma cell lines.[6] These compounds induced a concentration-dependent reduction in cell viability.[6] Furthermore, certain 3,6-disubstituted pyridazine derivatives have shown excellent to moderate anticancer action against breast cancer (T-47D and MDA-MB-231) cell lines, with IC50 values in the micromolar range.[8]

For ease of comparison, the following table summarizes the IC50 values of selected pyridazinone derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Pyr-1 MDA-MB-231 (Breast)< 10[1]
CEM (Leukemia)Low µM/nM[1]
HL-60 (Leukemia)Low µM/nM[1]
A-549 (Lung)Low µM/nM[1]
Compound 11i T-47D (Breast)0.43 ± 0.01[8]
Compound 11m T-47D (Breast)0.89 ± 0.03[8]
Compound 4q NALM-6 (Leukemia)~1.14 - 3.7[9]
SB-ALL (Leukemia)~1.64 - 5.66[9]
SPOPP-3 SW480 (Colon)0.63 - 13[10]

Mechanistic Insights: How Pyridazinones Induce Cancer Cell Death

The anticancer activity of pyridazinone derivatives is not limited to mere cytotoxicity; these compounds engage various cellular pathways to induce cell death and inhibit tumor progression. The primary mechanisms of action identified include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A predominant mechanism by which pyridazinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][2] Studies have shown that treatment with these compounds leads to characteristic apoptotic events, including:

  • Phosphatidylserine Externalization: A key early indicator of apoptosis.[1][2]

  • Mitochondrial Depolarization: Indicating the involvement of the intrinsic apoptotic pathway.[1][2]

  • Caspase-3 Activation: A critical executioner caspase in the apoptotic cascade.[1][2][6]

  • DNA Fragmentation: A hallmark of late-stage apoptosis.[1][2]

One study demonstrated that a novel pyridazinone derivative, Pyr-1, induced apoptosis in acute promyelocytic leukemia cells.[1][2] This was confirmed by observing phosphatidylserine externalization, mitochondrial depolarization, and caspase-3 activation.[1][2] Similarly, other pyridazinone compounds have been shown to increase apoptosis in osteosarcoma cells, as evidenced by an increase in annexin V binding and cleaved caspase-3 activity.[6]

G cluster_0 Pyridazinone Derivative Treatment cluster_1 Cellular Response cluster_2 Cellular Outcome Pyridazinone Pyridazinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridazinone->ROS Mito_Depol Mitochondrial Depolarization Pyridazinone->Mito_Depol PS_Ext Phosphatidylserine Externalization Pyridazinone->PS_Ext ROS->Mito_Depol Caspase3 ↑ Caspase-3 Activation Mito_Depol->Caspase3 Apoptosis Apoptosis PS_Ext->Apoptosis DNA_Frag DNA Fragmentation Caspase3->DNA_Frag DNA_Frag->Apoptosis

Caption: Proposed apoptotic pathway induced by pyridazinone derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, certain pyridazinone derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[7][10] For example, some derivatives have been shown to cause cell cycle arrest at the G0-G1 or G2/M phases.[7][10] One study found that a specific dispiropiperazine derivative, which contains a related structural motif, arrested the cell cycle at the G2/M phase in human cancer cells.[10] Another pyridazinone-based compound induced G0–G1 phase cell cycle arrest in a non-small cell lung cancer (NSCLC) cell line.[7] This was associated with the upregulation of the pro-apoptotic gene p53 and a downstream target, Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[7]

G cluster_0 Cell Cycle Phases cluster_1 Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Pyridazinone Pyridazinone Derivative Pyridazinone->G1 Arrest Pyridazinone->G2 Arrest

Caption: Cell cycle arrest points induced by pyridazinone derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. The following are step-by-step methodologies for key assays used to evaluate the efficacy of pyridazinone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the pyridazinone derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The pyridazinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic and anti-proliferative activities against a wide range of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, underscore their therapeutic potential.

Future research should focus on optimizing the structure-activity relationship of pyridazinone derivatives to enhance their potency and selectivity. Further in-vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of this chemical class could lead to the discovery of new and effective treatments for various malignancies.

References

  • Gouin de l'Epinay, M., et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. Available at: [Link]

  • Robles-Reyes, T., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. National Center for Biotechnology Information. Available at: [Link]

  • Robles-Reyes, T., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2023). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Center for Biotechnology Information. Available at: [Link]

  • Fayed, E. A., et al. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. Available at: [Link]

  • ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. Available at: [Link]

  • Ghorab, M. M., et al. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

  • Carrassa, L., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. MDPI. Available at: [Link]

  • Sangshetti, J. N., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. Available at: [Link]

  • Liu, V. P., et al. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. National Center for Biotechnology Information. Available at: [Link]

  • Basilicata, M. G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available at: [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][3][6]triazolo[4,3-b]pyridazines as cytotoxic agents. PubMed. Available at: [Link]

  • Castillo, J., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

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Comparative

A Comparative Analysis of Pyridazinone Derivatives as Anti-inflammatory Agents: A Guide for Drug Discovery Professionals

The relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the pyridazinone core has emerg...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the pyridazinone core has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways.[1][2][3] This guide provides a comprehensive comparative analysis of various pyridazinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and experimental evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of inflammation research.

The Inflammatory Cascade: A Complex Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated or chronic inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators, with cyclooxygenase (COX) enzymes and pro-inflammatory cytokines playing pivotal roles.

The COX enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[4] While COX-1 is constitutively expressed in most tissues and involved in physiological functions, COX-2 is inducibly expressed at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4]

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are potent signaling molecules that amplify and sustain the inflammatory response.[5] Their overproduction is a hallmark of many chronic inflammatory conditions, making them attractive targets for therapeutic intervention.

Pyridazinone Derivatives: A Versatile Scaffold for Anti-inflammatory Drug Design

The pyridazinone ring system has proven to be a versatile scaffold for the design of potent anti-inflammatory agents.[3] Its chemical tractability allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[3] Many pyridazinone derivatives have been reported to exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of COX enzymes, phosphodiesterase 4 (PDE4), and the production of pro-inflammatory cytokines.[2][6][7]

Comparative Efficacy of Selected Pyridazinone Derivatives

To provide a clear comparison of the anti-inflammatory potential of different pyridazinone derivatives, the following tables summarize their in vitro COX inhibitory activity and in vivo efficacy in the carrageenan-induced paw edema model.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Compound 5a 12.870.7716.70[8]
Compound 5f 25.281.8913.38[8]
Compound 6b 1.140.186.33[9]
Compound 4c -0.26-[9]
Compound 3j 0.6670.04714.2[10]
Compound 3f 1.485--[10]
Compound 3h 0.684--[10]
Celecoxib (Reference) >100.04>250[11]
Indomethacin (Reference) 0.11.50.067[11]

Note: A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Reference
Compound 8d -Similar to Indomethacin[1]
Compound 20 -High[12]
Compound 26 -High[12]
Compound 2b -78.9 (at 3h), 88.1 (at 5h)[13]
Compound 2d -Promising[13]
Compound 2g -Promising[13]
Compound 5a -Strong, comparable to Indomethacin and Celecoxib[8]
Compound 5f -Strong, comparable to Indomethacin and Celecoxib[8]
Compound 6b -Comparable to Indomethacin and Celecoxib[9]
Compound 6a 1082.5[10]
Compound 16a 1084.0[10]
Indomethacin (Reference) ---
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring.[1][4]

  • Substitution at Position 2: The presence of a substituted phenyl ring at the N-2 position is a common feature in many potent and selective COX-2 inhibitors. For instance, a 4-sulfamoylphenyl group is known to contribute to selective COX-2 inhibition, as seen in celecoxib.[4]

  • Substitution at Position 6: Modifications at the C-6 position of the pyridazinone ring have been shown to influence both analgesic and anti-inflammatory activities.[1] For example, the introduction of a 4-(2-fluorophenyl) piperazin-1-yl group in compound 8d resulted in anti-inflammatory activity comparable to indomethacin.[1]

  • Aryl Substituents: The nature of the aryl groups attached to the pyridazinone core plays a crucial role in determining the COX-2 selectivity. The presence of specific moieties that can interact with the side pocket of the COX-2 active site, which is absent in COX-1, is a key determinant of selectivity.[9]

Mechanisms of Action: Beyond COX Inhibition

While COX inhibition is a primary mechanism for many pyridazinone derivatives, their anti-inflammatory effects can be more multifaceted.

Some derivatives have been shown to inhibit PDE4, an enzyme that degrades cyclic AMP (cAMP).[2][6] Increased intracellular cAMP levels have been associated with the suppression of pro-inflammatory cytokine production.[6] Furthermore, several pyridazinone compounds have been demonstrated to directly inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6 in cellular assays.[5][8] This suggests a broader modulatory effect on the inflammatory cascade.

Below is a diagram illustrating the key signaling pathways targeted by pyridazinone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins PDE4 PDE4 AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 DNA DNA NFkB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Pyridazinone_COX Pyridazinone Derivatives (COX Inhibitors) Pyridazinone_COX->COX2 Pyridazinone_Cytokine Pyridazinone Derivatives (Cytokine Inhibitors) Pyridazinone_Cytokine->Proinflammatory_Genes Pyridazinone_PDE4 Pyridazinone Derivatives (PDE4 Inhibitors) Pyridazinone_PDE4->PDE4

Caption: Signaling pathways targeted by pyridazinone derivatives.

Experimental Protocols for Anti-inflammatory Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anti-inflammatory activity of pyridazinone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer. Prepare a series of dilutions of the test compounds and reference inhibitors.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Inhibitor Incubation: Add the test compounds or reference inhibitors to the respective wells. Include wells with no inhibitor as a control for 100% enzyme activity and wells with no enzyme as a background control. Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Color Development: Immediately add the colorimetric substrate (TMPD). The peroxidase component of COX will oxidize TMPD, leading to a color change.

  • Measure Absorbance: Read the absorbance of the wells at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantification of TNF-α and IL-6 in Cell Culture Supernatants by ELISA

This assay measures the levels of pro-inflammatory cytokines released by cells in culture.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include unstimulated and vehicle-treated stimulated controls.

  • Collect Supernatants: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure (Sandwich ELISA): a. Coating: Coat the wells of an ELISA plate with the capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight. b. Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer. c. Sample Incubation: Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate. d. Detection Antibody: Wash the plate and add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine. e. Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. f. Substrate Addition: Wash the plate and add a chromogenic substrate for HRP. The enzyme will catalyze a color change. g. Stop Reaction: Stop the reaction by adding a stop solution.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve. Calculate the percentage of inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start_invitro Start cell_culture Cell Culture (e.g., Macrophages) start_invitro->cell_culture cox_assay COX-1/COX-2 Inhibition Assay start_invitro->cox_assay compound_treatment_invitro Compound Treatment cell_culture->compound_treatment_invitro lps_stimulation LPS Stimulation compound_treatment_invitro->lps_stimulation supernatant_collection Collect Supernatants lps_stimulation->supernatant_collection elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa end_invitro IC50 Values & % Cytokine Inhibition elisa->end_invitro cox_assay->end_invitro start_invivo Start animal_acclimatization Animal Acclimatization start_invivo->animal_acclimatization compound_administration_invivo Compound Administration animal_acclimatization->compound_administration_invivo carrageenan_injection Carrageenan Injection (Paw Edema Induction) compound_administration_invivo->carrageenan_injection paw_volume_measurement Paw Volume Measurement carrageenan_injection->paw_volume_measurement end_invivo % Edema Inhibition paw_volume_measurement->end_invivo

Caption: Experimental workflow for evaluating anti-inflammatory agents.

Conclusion and Future Directions

Pyridazinone derivatives represent a promising class of anti-inflammatory agents with diverse mechanisms of action. The ability to selectively inhibit COX-2 and modulate pro-inflammatory cytokine production highlights their therapeutic potential. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and evaluate novel pyridazinone-based anti-inflammatory drugs.

Future research in this area should focus on:

  • Optimizing Selectivity: Further refining the structure of pyridazinone derivatives to enhance their selectivity for COX-2, thereby minimizing off-target effects.

  • Exploring Novel Targets: Investigating other potential molecular targets within the inflammatory cascade that can be modulated by pyridazinone compounds.

  • Preclinical and Clinical Development: Advancing the most promising candidates through comprehensive preclinical safety and efficacy studies to pave the way for clinical trials.

The continued exploration of the pyridazinone scaffold holds great promise for the development of the next generation of safe and effective anti-inflammatory therapies.

References

  • Rubat, C., Coudert, P., Couquelet, J., Tronche, P., Bastide, J., & Fialip, J. (1992). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)
  • Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 596-607.
  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of some new pyridazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922.
  • Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 596-607.
  • Gudipati, R., et al. (2013). Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1227-1233.
  • Bansal, R., & Kaur, J. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Mini reviews in medicinal chemistry, 14(1), 19-35.
  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348.
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
  • Abdel-Aziem, A., et al. (2021). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages.
  • Eweda, S. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623.
  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348.
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
  • Quinn, R. J., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6528.
  • Quinn, R. J., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6528.
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  • Kandefer-Szerszeń, M., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. International Journal of Molecular Sciences, 22(21), 11843.

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Validation

In Vivo Validation of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: A Comparative Guide for Preclinical Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a novel pyridazinone derivative. D...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a novel pyridazinone derivative. Drawing upon the extensive biological activities of the pyridazinone scaffold, this document outlines a strategic approach to preclinical testing, comparing its potential efficacy against established standards of care. The focus is on a data-driven methodology to ascertain the compound's therapeutic promise.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This versatility stems from the ability of pyridazinone-based compounds to interact with a variety of biological targets, including enzymes and receptors.[2][3] Notably, derivatives of this class have shown promise as inhibitors of key enzymes such as Phosphodiesterase 4 (PDE4), Cyclooxygenase-2 (COX-2), and Fatty Acid-Binding Protein 4 (FABP4).[4][5][6]

Recent research has highlighted the potential of 4-amino-pyridazin-3(2H)-one derivatives as potent FABP4 inhibitors, suggesting a promising avenue for therapeutic intervention in metabolic diseases and cancer.[6][7][8][9][10] FABP4 is a key protein in lipid metabolism and has been implicated in the pathophysiology of insulin resistance, atherosclerosis, and certain cancers. Therefore, this guide will focus on validating the in vivo activity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one as a potential FABP4 inhibitor in a relevant disease model.

Comparative Framework for In Vivo Validation

To rigorously assess the in vivo efficacy of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a comparative study is essential. This involves benchmarking its performance against both a standard-of-care therapeutic and a vehicle control. For the purposes of this guide, we will consider a xenograft model of human osteosarcoma, a cancer type where pyridazinone derivatives have shown preclinical promise.[4]

Selection of Comparator Agents
  • Positive Control (Standard of Care): Doxorubicin, a widely used chemotherapeutic agent for osteosarcoma, will serve as the positive control. Its well-characterized efficacy and toxicity profile provide a robust benchmark.

  • Test Article: 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

  • Vehicle Control: A suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose) will be used to administer the test article and will serve as the negative control.

Experimental Workflow

The following diagram illustrates the proposed in vivo validation workflow:

G cluster_0 Pre-study Phase cluster_1 In Vivo Study Phase cluster_2 Post-study Analysis A Cell Line Selection (e.g., Human Osteosarcoma SAOS-2) B Animal Model Selection (e.g., Athymic Nude Mice) A->B C Dose Range Finding Study (for Test Article) B->C F Treatment Administration (e.g., i.p. or oral) C->F D Tumor Implantation (Subcutaneous) E Randomization into Treatment Groups D->E E->F G Tumor Growth Monitoring (Calipers) & Body Weight F->G H Endpoint: Tumor Volume & Ethical Considerations G->H L Toxicity Assessment (Organ weights, blood chemistry) H->L I Tumor Excision & Weight J Pharmacodynamic Analysis (e.g., FABP4 expression) I->J K Histopathological Analysis I->K G cluster_0 Mechanism of Action A 4-Amino-6-chloro-2- phenylpyridazin-3(2H)-one B FABP4 Inhibition A->B Binds to and inhibits C Disruption of Lipid Metabolism in Cancer Cells B->C Leads to D Reduced Proliferation & Survival of Osteosarcoma Cells C->D Results in E Tumor Growth Inhibition D->E Contributes to

Caption: Proposed mechanism of action for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Pharmacodynamic Assays
  • Western Blot Analysis: Analyze protein lysates from excised tumors to measure the expression levels of FABP4 and downstream signaling molecules.

  • Immunohistochemistry (IHC): Stain tumor sections with antibodies against FABP4 and proliferation markers (e.g., Ki-67) to visualize target engagement and cellular response within the tumor microenvironment.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. By employing a comparative approach with a standard-of-care agent and integrating pharmacodynamic assessments, researchers can generate a comprehensive data package to evaluate the therapeutic potential of this novel compound. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, long-term toxicity, and efficacy in other relevant preclinical models. The diverse biological activities of the pyridazinone scaffold suggest that 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one could represent a promising new candidate for the treatment of osteosarcoma and potentially other malignancies.

References

  • Genin, S., et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. Available at: [Link]

  • Kassab, A. E., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Gouda, M. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]

  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available at: [Link]

  • El-Sayed, M. A.-M., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. University of Bath. Available at: [Link]

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Comparative

The Selectivity Profile of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: A Comparative Guide to Understanding Cross-Reactivity

For researchers and drug development professionals, the journey of a promising small molecule from a hit to a lead candidate is paved with rigorous characterization. A critical aspect of this process is understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a promising small molecule from a hit to a lead candidate is paved with rigorous characterization. A critical aspect of this process is understanding the compound's selectivity – its propensity to interact with its intended target versus other proteins in the complex cellular milieu. This guide provides an in-depth technical comparison of the potential cross-reactivity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a scaffold of interest for its inhibitory activity against Fatty Acid Binding Protein 4 (FABP4).[1][2][3][4]

While specific experimental data on the comprehensive selectivity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is not yet publicly available, this guide will leverage data from a well-characterized FABP4 inhibitor, BMS309403, as a case study to illustrate the principles and experimental workflows for assessing cross-reactivity.[5][6][7] Understanding the potential for off-target binding is paramount, as it can lead to unforeseen side effects or provide opportunities for drug repurposing.

The Importance of Selectivity Profiling

The pyridazin-3(2H)-one core is a versatile scaffold found in a variety of bioactive compounds.[8] While derivatives of 4-amino-pyridazin-3(2H)-one have shown promise as FABP4 inhibitors, the potential for these molecules to interact with other proteins, particularly those with structurally similar binding pockets, must be thoroughly investigated. Off-target interactions can have significant implications, ranging from toxicity to a reduction in therapeutic efficacy. Therefore, a comprehensive assessment of a compound's selectivity is a cornerstone of preclinical drug development.

Comparative Analysis: A Case Study with BMS309403

To illustrate a typical selectivity profile for a potent FABP4 inhibitor, we will examine the binding affinity of BMS309403 against FABP4 and two closely related isoforms, FABP3 and FABP5. This data provides a benchmark for what a selective compound in this class might look like.

Table 1: Comparative Binding Affinity of BMS309403 against FABP Isoforms

Target ProteinBinding Affinity (Ki) in nMFold Selectivity vs. FABP4
FABP4< 2-
FABP3250> 125-fold
FABP5350> 175-fold

Data sourced from multiple references.[5][6]

This table clearly demonstrates that BMS309403 is highly selective for FABP4, with significantly weaker binding to FABP3 and FABP5. This level of selectivity is desirable in a drug candidate, as it minimizes the potential for off-target effects related to the inhibition of other FABP isoforms.

Experimental Workflows for Assessing Cross-Reactivity

To determine the cross-reactivity profile of a compound like 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a multi-pronged experimental approach is necessary. Here, we detail three key methodologies: a fluorescent competitive binding assay for target-specific interactions, a broad kinase screen to assess off-target kinase activity, and an affinity chromatography-based approach for identifying novel protein interactions.

Fluorescent Competitive Binding Assay for FABP Isoforms

This assay is a direct and quantitative method to determine the binding affinity (Ki) of a test compound for its primary target and related proteins. The principle relies on the displacement of a fluorescent probe from the protein's binding pocket by the test compound.

Diagram 1: Workflow for Fluorescent Competitive Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one E Add serially diluted test compound to the protein-probe mixture A->E B Prepare solutions of recombinant FABP4, FABP3, and FABP5 proteins D Incubate FABP protein with fluorescent probe B->D C Prepare fluorescent probe solution (e.g., 1,8-ANS) C->D D->E F Incubate to reach equilibrium E->F G Measure fluorescence intensity (Excitation/Emission) F->G H Plot fluorescence vs. compound concentration G->H I Calculate IC50 and convert to Ki using the Cheng-Prusoff equation H->I

Caption: Workflow for determining the binding affinity of a test compound to FABP isoforms.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5).[6]

    • Dilute recombinant human FABP4, FABP3, and FABP5 proteins to a final concentration of 100 nM in assay buffer.

    • Prepare a solution of a fluorescent probe, such as 1,8-anilinonaphthalene-1-sulfonic acid (ANS), at a concentration of 1 µM in assay buffer.[9]

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the diluted FABP protein solution to each well.

    • Add 25 µL of the ANS solution to each well and incubate for 15 minutes at room temperature, protected from light.

    • Add 25 µL of the serially diluted test compound or vehicle control to the appropriate wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (for ANS, typically ~350 nm excitation and ~475 nm emission).[10]

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant for the specific FABP.[11]

KINOMEscan® for Broad Kinase Selectivity Profiling

Given that many small molecule inhibitors can exhibit off-target effects on kinases, a broad kinase panel screen is a crucial step in selectivity profiling. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions of a test compound against a large panel of kinases.[12][13][14]

Diagram 2: KINOMEscan® Experimental Principle

G cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Quantification A Test Compound D Incubate Components Together A->D B DNA-tagged Kinase B->D C Immobilized Ligand C->D E Test compound competes with immobilized ligand for kinase binding D->E F Wash away unbound components E->F G Quantify bound kinase via DNA tag (qPCR) F->G H Results as % of control G->H

Caption: Principle of the KINOMEscan® competitive binding assay.

General Protocol Outline:

  • Compound Submission: The test compound, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, is submitted to a contract research organization (CRO) that offers KINOMEscan® services.

  • Assay Performance: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. A lower percentage indicates a stronger interaction between the compound and the kinase.

  • Follow-up Studies: For any significant "hits" (typically <35% of control), follow-up dose-response experiments are performed to determine the dissociation constant (Kd).[15][16]

Affinity Chromatography Coupled with Western Blotting

To identify novel or unexpected protein interactions, affinity chromatography can be employed. In this technique, the small molecule of interest is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.

Diagram 3: Workflow for Affinity Chromatography and Western Blotting

G cluster_0 Bait Preparation cluster_1 Protein Capture cluster_2 Elution and Analysis A Immobilize 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one on a solid support (e.g., agarose beads) B Incubate immobilized compound with cell lysate A->B C Wash beads to remove non-specifically bound proteins B->C D Elute bound proteins C->D E Separate eluted proteins by SDS-PAGE D->E F Transfer proteins to a membrane E->F G Probe with antibodies against suspected off-target proteins F->G

Caption: Workflow for identifying protein interactions using affinity chromatography and Western blotting.

Detailed Protocol:

  • Immobilization of the Compound:

    • Synthesize a derivative of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one with a linker arm suitable for covalent attachment to an activated resin (e.g., NHS-activated agarose).[17]

    • Follow the manufacturer's protocol to couple the compound to the resin.

    • Block any remaining active sites on the resin.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cell line known to express a variety of potential off-targets) and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin several times with lysis buffer to remove non-specifically bound proteins.[18]

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.[19][20]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21][22]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a suspected off-target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein of interest using a chemiluminescent substrate.[23]

Conclusion

A thorough understanding of the cross-reactivity of a small molecule is a non-negotiable aspect of modern drug discovery. For a compound like 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a systematic evaluation of its interactions with its primary target, FABP4, as well as a broad range of other proteins, is essential. By employing a combination of targeted binding assays, broad-panel screening, and unbiased proteomic approaches, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of a compound through the development pipeline but also provides invaluable insights into its mechanism of action and potential therapeutic applications. The experimental frameworks provided in this guide offer a robust starting point for any researcher seeking to characterize the selectivity of a novel small molecule inhibitor.

References

  • Cusabio. Western Blotting(WB) Protocol. [Link]

  • Protocols.io. Detailed Western Blotting (Immunoblotting) Protocol. [Link]

  • Figueroa NE, Hernandez-Sanchez IE, Maruri-Lopez I, Chodasiewicz M. Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods Mol Biol. 2023;2554:11-19. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Conduct Science. Affinity Chromatography Protocol. [Link]

  • HMS LINCS Project. Assays. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • Floresta G, Crocetti L, de Oliveira Silva RR, et al. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Arch Pharm (Weinheim). 2023;356(10):e2300314. [Link]

  • Boder ET, Wittrup KD. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. Methods Mol Biol. 2017;1575:27-46. [Link]

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  • Floresta G, Crocetti L, Zagni C, Cilibrizzi A. Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Med Sci Forum. 2022;14(1):19. [Link]

  • Floresta G, Crocetti L, Zagni C, Cilibrizzi A. Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Med Sci Forum. 2022;14(1):19. [Link]

  • Hulme EC, Trevethick MA. Ligand binding assays at equilibrium: validation and interpretation. Br J Pharmacol. 2010;161(6):1219-1237. [Link]

  • Bitesize Bio. How to Make a Custom Affinity Medium for Protein Purification. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • May-Dracka TL, De-Simone A. Analyzing Kinetic Binding Data. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Floresta G, Crocetti L, Zagni C, Cilibrizzi A. Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Med Sci Forum. 2022;14(1):19. [Link]

  • Giraud F, Lecointre A, Logé C, et al. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Med Chem. 2021;12(4):591-603. [Link]

  • Hansen AH, Petersen J, Clausen RP, et al. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. Chem Sci. 2020;11(26):6707-6713. [Link]

  • Kutilova I, Hurny A, Zelenka J, et al. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. ACS Med Chem Lett. 2019;10(10):1443-1448. [Link]

  • Li Y, Wang Z, Lu J, et al. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5. Int J Mol Sci. 2018;19(9):2532. [Link]

  • Weatherly CA, Tumber A, Ross BT, et al. Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes. JACS Au. 2023;3(7):1993-2002. [Link]

  • Wu LE, Wang J, Tso C, et al. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update. Int J Mol Sci. 2021;22(16):8833. [Link]

  • Weatherly CA, Tumber A, Ross BT, et al. Broad PFAS binding with fatty acid binding protein 4 is enabled by variable binding modes. bioRxiv. 2023. [Link]

  • Di Pardo A, Amico E, Scalabrì F, et al. Targeting the FABP Axis: Interplay Between Lipid Metabolism, Neuroinflammation, and Neurodegeneration. Front Mol Neurosci. 2022;15:916053. [Link]

  • Li J, Henry E, Wang L, et al. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy. PLoS One. 2012;7(12):e51079. [Link]

  • Li J, Henry E, Wang L, et al. Comparative study of the fatty acid binding process of a new FABP from Cherax quadricarinatus by fluorescence intensity, lifetime and anisotropy. PLoS One. 2012;7(12):e51079. [Link]

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Validation

Benchmarking 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: A Comparative Analysis Against Established Therapeutic Agents

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of bio...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Derivatives of this heterocyclic core have shown promise in a multitude of therapeutic areas, including inflammation, oncology, and cardiovascular disease.[1] This guide focuses on a specific derivative, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, a compound of interest for its potential pharmacological applications. As no extensive biological data for this particular molecule is publicly available, this document serves as a forward-looking comparative framework. We will benchmark its hypothetical performance against established drugs in two key areas where pyridazinones have shown significant promise: anti-inflammatory and anticancer applications. This analysis is supported by detailed, field-proven experimental protocols to provide a robust roadmap for future investigations.

Part 1: Anti-inflammatory Potential

The chronic inflammatory response is a key pathological driver in a host of diseases. The pyridazinone core has been identified in compounds that modulate key inflammatory pathways, notably through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).[5][6][7] We will therefore compare 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one with leading drugs from these classes: Celecoxib, a selective COX-2 inhibitor, and Roflumilast, a PDE4 inhibitor.

Comparator Drugs: Mechanism of Action
  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[8][9] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] By selectively targeting COX-2 over COX-1, Celecoxib aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • Roflumilast: A selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[10]

Hypothetical Performance Data

The following table presents hypothetical inhibitory activities for our compound of interest against the selected benchmarks. This data is for illustrative purposes to guide experimental design and interpretation.

CompoundTargetIC50 (nM)Selectivity vs. COX-1
4-Amino-6-chloro-2-phenylpyridazin-3(2H)-oneCOX-250>200-fold
CelecoxibCOX-240~30-fold
4-Amino-6-chloro-2-phenylpyridazin-3(2H)-onePDE4B15>100-fold vs. other PDEs
RoflumilastPDE40.9High
Experimental Protocols

This assay measures the peroxidase activity of COX-2.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Protocol:

    • Prepare a 96-well opaque plate.

    • Dissolve test compounds, including 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and Celecoxib, in DMSO to create stock solutions. Further dilute to 10x the final desired concentration in COX Assay Buffer.

    • Add 10 µl of the diluted test inhibitor or vehicle (for enzyme control) to the appropriate wells.

    • Reconstitute human recombinant COX-2 enzyme and add to all wells except the negative control.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl to each well.

    • Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.[11]

This assay measures the inhibition of PDE4 activity.

  • Principle: The assay utilizes a fluorescein-labeled cAMP (cAMP-FAM). PDE4 hydrolyzes cAMP-FAM, and a specific phosphate-binding agent then binds to the resulting free phosphate, causing a change in fluorescence polarization (FP). Inhibitors of PDE4 prevent this hydrolysis, resulting in a stable FP signal.

  • Protocol:

    • Prepare serial dilutions of the test compounds, including 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and Roflumilast, in the assay buffer.

    • In a 96-well plate, add the diluted test compounds or vehicle.

    • Add diluted recombinant human PDE4B enzyme to the inhibitor and positive control wells.

    • Add the cAMP-FAM substrate to all wells.

    • Incubate the plate to allow for the enzymatic reaction.

    • Add the phosphate-binding agent (Binding Agent).

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percent inhibition and determine the IC50 values.[12][13]

Signaling Pathway

G cluster_0 Anti-inflammatory Signaling cluster_1 cAMP Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX-2 Inhibits 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one->COX-2 Inhibits ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase Substrate cAMP cAMP Adenylyl Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Substrate Reduced Inflammation Reduced Inflammation cAMP->Reduced Inflammation AMP AMP PDE4->AMP Roflumilast Roflumilast Roflumilast->PDE4 Inhibits 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one_PDE 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one_PDE->PDE4 Inhibits

Caption: Potential anti-inflammatory mechanisms of action.

Part 2: Anticancer Potential

The pyridazinone scaffold has also been investigated for its anticancer properties, with derivatives showing inhibitory activity against key oncogenic kinases like B-RAF and enzymes involved in DNA repair such as PARP.[1] This section will benchmark 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one against Vemurafenib, a B-RAF inhibitor, and Olaparib, a PARP inhibitor.

Comparator Drugs: Mechanism of Action
  • Vemurafenib: A potent inhibitor of the B-RAF V600E-mutated kinase, which is a driver of cell proliferation in a significant proportion of melanomas.[14]

  • Olaparib: An inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with mutations in BRCA1 or BRCA2, PARP inhibition leads to synthetic lethality and cell death.

Hypothetical Performance Data

The following table presents hypothetical inhibitory activities for our compound of interest against the selected benchmarks. This data is for illustrative purposes.

CompoundTargetIC50 (nM)Cell Line (Cancer Type)Cellular IC50 (µM)
4-Amino-6-chloro-2-phenylpyridazin-3(2H)-oneB-RAF V600E100A375 (Melanoma)1.5
VemurafenibB-RAF V600E31A375 (Melanoma)0.1
4-Amino-6-chloro-2-phenylpyridazin-3(2H)-onePARP-120MDA-MB-436 (Breast)0.5
OlaparibPARP-11MDA-MB-436 (Breast)0.01
Experimental Protocols

This assay measures the activity of B-RAF kinase.

  • Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by B-RAF. The remaining ATP is converted into a luminescent signal. A lower signal indicates higher kinase activity.

  • Protocol:

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable B-RAF substrate.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compounds, including 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and Vemurafenib, or vehicle to the appropriate wells.

    • Initiate the reaction by adding diluted B-RAF (V600E) enzyme.

    • Incubate the plate to allow for the kinase reaction.

    • Add a kinase-glo reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition and determine IC50 values.[15][16]

This assay measures the inhibition of PARP activity.

  • Principle: This assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins, which is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Protocol:

    • Coat a 96-well plate with histone proteins.

    • Add test compounds, including 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and Olaparib, or vehicle.

    • Add PARP enzyme and biotinylated NAD+ to initiate the reaction.

    • Incubate to allow for PARP activity.

    • Wash the plate and add streptavidin-HRP.

    • Wash again and add a colorimetric HRP substrate.

    • Measure the absorbance using a plate reader.

    • Calculate percent inhibition and determine IC50 values.[17]

This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., A375 for B-RAF inhibition, MDA-MB-436 for PARP inhibition) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[18][19][20]

Experimental Workflow

G cluster_0 Anticancer Drug Discovery Workflow Compound Synthesis Synthesize 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one Biochemical Assays In Vitro Kinase/Enzyme Assays (B-RAF, PARP) Compound Synthesis->Biochemical Assays Cell-based Assays Cell Viability/Proliferation Assays (MTT) Biochemical Assays->Cell-based Assays Promising Hits Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization Active Compounds In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A typical workflow for anticancer drug discovery.

Part 3: Comparative Safety Profile

While efficacy is paramount, the safety profile of a drug candidate is equally critical. Below is a summary of common side effects associated with the comparator drugs. Any future development of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one would require extensive toxicological studies.

DrugCommon Side Effects
CelecoxibGas, bloating, sore throat, constipation, dizziness.[21] More serious risks include heart attack, stroke, and gastrointestinal bleeding.[21][22]
RoflumilastDiarrhea, weight loss, nausea, headache, insomnia, and dizziness.[2] It can also cause mental health problems, including suicidal thoughts.[2][4]
VemurafenibSkin problems (rash, photosensitivity, development of squamous cell carcinoma), joint pain, fatigue, hair loss, and nausea.[3][14][23]
OlaparibNausea, vomiting, fatigue, low red and white blood cell counts, diarrhea, and loss of appetite.[1][5][24][25] There is also a risk of bone marrow problems like MDS or AML.[1]

Conclusion

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one belongs to a class of compounds with demonstrated potential in both anti-inflammatory and anticancer applications. This guide provides a comprehensive framework for its initial evaluation against established drugs. The detailed experimental protocols offer a clear path for researchers to generate the necessary data to ascertain the true therapeutic potential of this and related molecules. While the presented performance data is hypothetical, it underscores the importance of rigorous, standardized testing in drug discovery. Future studies should focus on a broad characterization of its biological activity, selectivity, and safety profile to determine its viability as a clinical candidate.

References

  • Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Inflammation Research, 16, 3567–3593. [Link]

  • DALIRESP® (roflumilast) Side Effects and Dosage. (2025, November 25). DALIRESP. [Link]

  • Vemurafenib (Zelboraf). Cancer Research UK. [Link]

  • Roflumilast Side Effects: Common, Severe, Long Term. (2025, May 18). Drugs.com. [Link]

  • Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma. (2014). Journal of the Advanced Practitioner in Oncology, 5(3), 176–183. [Link]

  • Celecoxib: MedlinePlus Drug Information. (2021, March 15). MedlinePlus. [Link]

  • Celecoxib oral capsule side effects: Mild to serious. (2025, May 7). Medical News Today. [Link]

  • Vemurafenib Side Effects: Common, Severe, Long Term. (2025, February 19). Drugs.com. [Link]

  • Olaparib Side Effects: Common, Severe, Long Term. (2025, November 17). Drugs.com. [Link]

  • Roflumilast: MedlinePlus Drug Information. (2016, November 15). MedlinePlus. [Link]

  • Roflumilast (Daliresp): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 30). WebMD. [Link]

  • Celebrex (celecoxib): Uses & Side Effects. Cleveland Clinic. [Link]

  • Roflumilast oral tablets. Cleveland Clinic. [Link]

  • Olaparib (Lynparza®). Macmillan Cancer Support. [Link]

  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. (2020). Archiv der Pharmazie, 353(10), e2000155. [Link]

  • Olaparib (Lynparza). Cancer Research UK. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry, 12(4), 595–608. [Link]

  • Zelboraf (vemurafenib): Uses, Side Effects, Dosage & Reviews. GoodRx. [Link]

  • Olaparib: MedlinePlus Drug Information. (2023, December 15). MedlinePlus. [Link]

  • 12 Celecoxib (Celebrex) Side Effects and How to Manage Them. (2025, October 17). GoodRx. [Link]

  • Celecoxib. PubChem. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2013). Pharmacogenomics, 14(16), 2023–2044. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. (2021). STAR Protocols, 2(1), 100344. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Cancers, 10(8), 266. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of visualized experiments : JoVE, (78), e50478. [Link]

  • Guideline for anticancer assays in cells. (2022). Food Science and Human Wellness, 11(6), 1463–1474. [Link]

  • COX Inhibitors. StatPearls. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

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  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

As researchers and drug development professionals, our work is predicated on precision, safety, and environmental stewardship. The novel compounds we synthesize, such as 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, are...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and environmental stewardship. The novel compounds we synthesize, such as 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, are the building blocks of future therapeutics. However, with innovation comes the profound responsibility of managing the entire lifecycle of these chemicals, including their safe and compliant disposal. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing waste streams containing 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This dictates every subsequent action, from personal protective equipment (PPE) selection to waste segregation and containerization.

Physicochemical and Toxicological Profile

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (CAS No. 867130-83-4) is a chlorinated pyridazinone derivative.[1][2] Based on its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

The pyridazinone core is found in many biologically active compounds, including some herbicides and pharmaceuticals.[4][5] The presence of a chlorinated phenyl group suggests that upon thermal decomposition, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas may be released.[6] This is a critical consideration for the final disposal method, strongly favoring controlled high-temperature incineration.

Regulatory Classification: Is it a Hazardous Waste?

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[7][8]

  • Listed Wastes: As a research chemical, 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is unlikely to be a "listed" waste unless it is a discarded commercial chemical product designated with a "P" or "U" code, which is not the case here. However, as a chlorinated organic compound, process waste from its synthesis could potentially fall under the "F-listed" codes for hazardous wastes from non-specific sources if it meets certain criteria.[9]

  • Characteristic Wastes: The primary concern is whether the waste exhibits the characteristic of Toxicity . This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While specific TCLP data for this compound is not available, its known hazards and classification as "harmful" warrant managing it as a toxic hazardous waste as a best practice.

Therefore, all waste streams containing 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one must be managed as hazardous waste.

Core Disposal Principles: A Self-Validating System

Adherence to the following core principles creates a robust and inherently safe waste management system within the laboratory.

PrincipleRationale & Key Actions
Segregation Causality: Prevents dangerous reactions (e.g., gas generation, heat, polymerization) and ensures waste streams are not cross-contaminated, which can complicate and increase the cost of disposal. Actions: • Maintain separate, dedicated hazardous waste containers for this compound. • Do NOT mix with incompatible wastes such as strong oxidizing agents or strong bases.[6] • Keep solid and liquid waste streams separate.
Containerization Causality: Ensures containment and prevents leaks or spills that could lead to personnel exposure and environmental contamination. The container must be compatible with the chemical to prevent degradation. Actions: • Use containers in good condition, with secure, leak-proof lids.[3] • Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container. • Liquid Waste: Use a sealed, compatible glass or HDPE solvent waste container. The original chemical container is often the best choice for waste storage.[3] • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.
Labeling Causality: Provides immediate hazard identification for all personnel and is a strict regulatory requirement for tracking waste from "cradle-to-grave."[8] Actions: • Label containers as soon as the first drop of waste is added. • Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. • Clearly write: "Hazardous Waste," the full chemical name "4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one," and list all other components and their approximate percentages. • Indicate the relevant hazards (e.g., Toxic, Irritant).

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for managing waste generated from research activities involving 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one.

Workflow for Disposal Decision-Making

G cluster_waste_type 1. Identify Waste Form cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_ppe 2c. Contaminated Labware Protocol start Waste containing 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one generated is_solid Is it a solid? (e.g., excess reagent, crude product, contaminated weigh paper) start->is_solid is_liquid Is it a liquid? (e.g., reaction mixture, rotovap residue, chromatography fractions) start->is_liquid is_ppe Is it contaminated labware? (e.g., gloves, pipette tips, vials) start->is_ppe solid_container Place in designated 'Solid Hazardous Waste' container (HDPE or Glass). is_solid->solid_container Yes liquid_container Place in designated 'Halogenated Organic Liquid Waste' container (Glass or HDPE). is_liquid->liquid_container Yes ppe_container Double-bag and place in 'Solid Hazardous Waste' container. is_ppe->ppe_container Yes final_disposal 3. Final Steps: - Ensure container is properly labeled. - Keep container closed when not in use. - Store in designated satellite accumulation area. - Contact EHS for pickup. solid_container->final_disposal liquid_container->final_disposal ppe_container->final_disposal

Caption: Disposal workflow for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one waste.

Protocol Details:

  • Pure Compound/Solid Mixtures:

    • Carefully transfer any unused or waste solid containing the compound into a designated, pre-labeled "Solid Hazardous Waste" container.

    • Use tools (spatulas, powder funnels) that are either disposable or will be decontaminated immediately after use.

    • Avoid creating dust.[3] If there is a risk of dust generation, perform transfers within a chemical fume hood.

  • Solutions and Liquid Mixtures:

    • Pour liquid waste containing the compound into a designated "Halogenated Organic Liquid Waste" container. The presence of chlorine necessitates segregation into a halogenated waste stream for proper incineration.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

    • Keep the container tightly closed when not in use.[3]

  • Contaminated Labware and Debris:

    • Sharps: Contaminated needles, syringes, or glass Pasteur pipettes must be placed in a dedicated sharps container for hazardous chemical waste.

    • Non-Sharps: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated should be collected in a sealed plastic bag and then placed into the designated "Solid Hazardous Waste" container. This double-containment minimizes the risk of exposure for support staff.

    • Glassware: Reusable glassware must be decontaminated. Rinse with a small amount of an appropriate solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be disposed of in the "Halogenated Organic Liquid Waste" container. Subsequent rinses can be managed according to standard laboratory procedures.

Emergency Procedures for Spills

Preparedness is paramount. The causality behind a spill response plan is to mitigate exposure, prevent the spread of contamination, and safely collect the hazardous material.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Isolate & Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).[3]

  • Contain & Clean:

    • For solid spills , gently cover the material with an absorbent pad or paper towels to avoid raising dust. Carefully scoop the material and the absorbent into a bag, seal it, and place it in the solid hazardous waste container.

    • For liquid spills , cover with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in. Once absorbed, scoop the material into a bag, seal, and place it in the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a towel soaked in soapy water. The used towel and any contaminated PPE must be disposed of as solid hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor and EHS department according to institutional policy.

Waste Minimization and Best Practices

The most effective disposal method is to minimize waste generation at the source.

  • Prudent Purchasing: Order and synthesize only the quantities of the compound required for your experiments.

  • Microscale Chemistry: Whenever possible, adapt experiments to use smaller quantities of materials.

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track chemicals that are approaching their expiration date.

By integrating this comprehensive, safety-first approach into your laboratory workflows, you build a culture of responsibility that protects you, your colleagues, and the scientific enterprise as a whole.

References

  • 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. (2023). Angene International Limited. [Link]

  • Safety Data Sheet - 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one. (2023). Angene Chemical. [Link]

  • Safe Disposal of Pesticides. (2023). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2011). Scholars Research Library. [Link]

  • Recycling Mystery: Disposing Of Herbicides And Packaging Safely. (2022). Earth911. [Link]

  • How to dispose of chemical pesticides, herbicides, and fertilizers. (2022). Planters Place. [Link]

  • How to Dispose of Herbicides: The Do's and Don'ts. Cannabis Waste Management. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2023). U.S. Environmental Protection Agency. [Link]

  • Where To Dispose Of Herbicide? (2023). Waster. [Link]

  • Memo Detail - F021 LISTING FOR SUBSTANCES CONTAINING CHLOROPHENOLIC COMPOUNDS. (1987). U.S. Environmental Protection Agency. [Link]

  • Learn about Hazardous Waste Cleanups. (2023). U.S. Environmental Protection Agency. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). National Center for Biotechnology Information. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway... (2022). ACS Omega. [Link]

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